molecular formula C45H82BrN7O11 B15609851 CM05

CM05

Número de catálogo: B15609851
Peso molecular: 977.1 g/mol
Clave InChI: MDOPPEPNDNGLFK-BQYLNSIHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CM05 is a useful research compound. Its molecular formula is C45H82BrN7O11 and its molecular weight is 977.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C45H82BrN7O11

Peso molecular

977.1 g/mol

Nombre IUPAC

20-[[(1S)-4-[[(5S)-5-amino-6-[[(5S)-5-amino-6-[[(1S)-5-[(2-bromoacetyl)amino]-1-carboxypentyl]amino]-6-oxohexyl]amino]-6-oxohexyl]amino]-1-carboxy-4-oxobutyl]amino]-20-oxoicosanoic acid

InChI

InChI=1S/C45H82BrN7O11/c46-33-40(56)50-31-22-19-25-36(44(61)62)53-43(60)35(48)24-18-21-32-51-42(59)34(47)23-17-20-30-49-38(54)29-28-37(45(63)64)52-39(55)26-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-27-41(57)58/h34-37H,1-33,47-48H2,(H,49,54)(H,50,56)(H,51,59)(H,52,55)(H,53,60)(H,57,58)(H,61,62)(H,63,64)/t34-,35-,36-,37-/m0/s1

Clave InChI

MDOPPEPNDNGLFK-BQYLNSIHSA-N

Origen del producto

United States

Foundational & Exploratory

CM05 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Information regarding the mechanism of action for a compound designated "CM05" is not available in publicly accessible scientific literature or databases.

Extensive searches for "this compound" in the context of drug development, molecular biology, and pharmacology did not yield any specific, identifiable information. This suggests that "this compound" may be an internal code name for a compound not yet disclosed in public research, a misidentification, or a highly niche substance not widely documented.

Without any foundational data on its biological targets, signaling pathways, or experimental validation, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create the requested visualizations.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to consult internal documentation, proprietary databases, or contact the originating research institution for details on compounds not yet in the public domain.

The Origin and Antifungal Properties of Compound Cm-p5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the origin, synthesis, and biological activity of the compound designated as Cm-p5. It is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development, with a particular focus on novel antimicrobial agents.

Executive Summary

Compound Cm-p5 is a synthetic, 12-amino acid, hydrophilic peptide (SRSELIVHQRLF) with significant fungistatic activity, particularly against pathogenic strains of Candida albicans.[1] It was developed as a derivative of Cm-p1, a naturally occurring antifungal peptide isolated from the coastal mollusk Cenchritis muricatus.[1] Research has demonstrated that Cm-p5 exerts its antifungal effect through interaction with the fungal cell membrane, showing a high affinity for phospholipids (B1166683) such as phosphatidylserine (B164497) and phosphatidylethanolamine.[1] Further modifications of the Cm-p5 structure, including cyclization and dimerization, have been explored to enhance its stability and antimicrobial activity.[2][3]

Origin and Rationale for Development

Cm-p5 was rationally designed to improve upon the antifungal properties of its parent peptide, Cm-p1 (SRSELIVHQR), which was identified from the marine snail Cenchritis muricatus.[1] The addition of a leucine-phenylalanine dipeptide to the C-terminus of Cm-p1 resulted in the creation of Cm-p5, a modification that significantly enhanced its activity against Candida albicans.[1]

Physicochemical and Structural Properties

  • Amino Acid Sequence: Ser-Arg-Ser-Glu-Leu-Ile-Val-His-Gln-Arg-Leu-Phe[1]

  • Molecular Weight: 1485 Da[1]

  • Structure: In aqueous solutions, Cm-p5 tends to adopt a random coil conformation. However, in membrane-mimetic environments, it forms an α-helical structure.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of Cm-p5 and its derivatives.

Table 1: Antifungal Activity of Cm-p5 against Candida albicans

ParameterValueReference
Minimum Inhibitory Concentration (MIC)10 µg/ml[1]
EC501.146 µg/ml[1]

Table 2: In Vitro Cytotoxicity of Cm-p5

Cell LineConcentrationResultReference
Mouse Macrophage (RAW 264.7)400 µg/mlNo detectable toxicity[1]
Human Erythrocytes400 µg/mlNon-toxic[1]

Table 3: Antimicrobial Activity of Cm-p5 Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Cyclic MonomerCandida albicansImproved vs. Cm-p5[3]
Cyclic MonomerCandida parapsilosisImproved vs. Cm-p5[3]
Antiparallel DimerPseudomonas aeruginosaModerate Activity[2][3]
Antiparallel DimerListeria monocytogenesSignificant Activity[3]
Dimer 1 (parallel)Acinetobacter baumannii25-50[2]
Dimer 2 (antiparallel)Acinetobacter baumannii25-50[2]
Dimer 1 (parallel)Enterococcus faecium25-50[2]
Dimer 2 (antiparallel)Enterococcus faecium25-50[2]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Cm-p5

A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of Cm-p5.[4]

  • Resin Selection and Loading: A suitable resin, such as a PEG-modified polystyrene resin, is chosen. The C-terminal amino acid (Fmoc-Phe-OH) is loaded onto the resin.[4][5]

  • Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in DMF.[5]

  • Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HATU, HBTU) and coupled to the deprotected N-terminus. This cycle is repeated for each amino acid in the sequence.[4]

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[4]

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[4]

Antifungal Activity Assay (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Cm-p5 against Candida albicans.

  • Inoculum Preparation: C. albicans is cultured in a suitable broth medium and diluted to a standardized concentration.

  • Serial Dilution: The peptide is serially diluted in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under appropriate conditions for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide that visibly inhibits fungal growth.[6] For a more quantitative measure, the optical density of each well can be read to calculate growth inhibition.[6]

Cytotoxicity Assay (MTT Assay)

The toxicity of Cm-p5 against mammalian cells is evaluated using an MTT microtiter assay.[1]

  • Cell Seeding: Mammalian cells (e.g., RAW 264.7 macrophages) are seeded into a 96-well plate and allowed to adhere.

  • Compound Incubation: The cells are incubated with various concentrations of Cm-p5 for a specified period.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized with a suitable solvent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells.

Visualizations

Proposed Mechanism of Action of Cm-p5

cluster_membrane Fungal Cell Membrane PS Phosphatidylserine PE Phosphatidylethanolamine Cmp5 Cm-p5 Peptide (α-helical) Interaction Electrostatic Interaction Cmp5->Interaction Binds to Interaction->PS Interaction->PE MembraneDisruption Membrane Surface Covering Interaction->MembraneDisruption Leads to FungistaticEffect Inhibition of Fungal Growth MembraneDisruption->FungistaticEffect Results in

Caption: Proposed mechanism of Cm-p5 interaction with the fungal cell membrane.

Experimental Workflow for Antifungal Susceptibility Testing

A Prepare Fungal Inoculum (e.g., Candida albicans) C Inoculate Wells with Fungal Suspension A->C B Serially Dilute Cm-p5 in 96-well Plate B->C D Incubate Plate C->D E Visually Inspect for Growth (Qualitative) D->E F Measure Optical Density (Quantitative) D->F G Determine Minimum Inhibitory Concentration (MIC) E->G F->G

Caption: Workflow for determining the antifungal activity of Cm-p5.

References

Technical Guide: Synthesis, Purification, and Mechanism of Action of CM05, a ROCK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis and purification methods for CM05, a potent and selective ROCK2 inhibitor. The document is intended for researchers, scientists, and professionals in the field of drug development. It includes detailed methodologies, quantitative data, and visual diagrams to elucidate the experimental workflows and relevant signaling pathways.

Introduction to this compound

This compound is a novel, potent, and selective inhibitor of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). It has demonstrated significant therapeutic potential in preclinical models of metabolic syndrome and nonalcoholic steatohepatitis (NASH). This compound is part of a series of 2-((1H-indazol-5-yl)amino)-N-(pyridin-4-yl)-nicotinamides that have been optimized for their inhibitory activity against ROCK2. The selectivity and potency of this compound make it a promising candidate for further drug development.

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is outlined below. The general synthetic scheme is based on the methodologies described for analogous compounds in the scientific literature.

The synthesis of the 2-((1H-indazol-5-yl)amino)-N-(pyridin-4-yl)-nicotinamide core of this compound typically follows a key cross-coupling reaction.

While a detailed, step-by-step protocol for this compound is not publicly available, the following represents a general procedure for the synthesis of similar compounds in this class, which would likely be adapted for this compound.

Step 1: Buchwald-Hartwig Cross-Coupling Reaction A mixture of 2-chloro-N-(pyridin-4-yl)nicotinamide (1.0 eq), 1H-indazol-5-amine (1.2 eq), Palladium(II) acetate (B1210297) (0.1 eq), and a suitable phosphine (B1218219) ligand (e.g., Xantphos, 0.2 eq) is placed in a reaction vessel. A base such as cesium carbonate (2.0 eq) is added. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous dioxane is added as the solvent. The reaction mixture is then heated to a specified temperature (e.g., 100-120 °C) and stirred for a period of 12-24 hours, or until reaction completion is observed by a monitoring technique like TLC or LC-MS.

Step 2: Work-up and Initial Purification Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then redissolved in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

Purification of this compound

The purification of the final this compound compound is critical to ensure high purity for subsequent biological assays and preclinical studies. A multi-step purification process is typically employed.

Step 1: Flash Column Chromatography The crude product obtained from the synthesis is subjected to flash column chromatography on silica (B1680970) gel. A gradient elution system is typically used, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol. The fractions are collected and analyzed by TLC or LC-MS to identify those containing the pure product.

Step 2: Recrystallization The fractions containing the pure compound are combined and the solvent is evaporated. The resulting solid is then recrystallized from a suitable solvent system (e.g., ethanol/water or acetonitrile) to further enhance purity. The crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

Step 3: Purity and Identity Confirmation The final product's purity is assessed using High-Performance Liquid Chromatography (HPLC) and its identity is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available information.

ParameterValue
IC50 for ROCK2 2 nM
IC50 for ROCK1 128 nM
Selectivity (ROCK1/ROCK2) 64-fold

Signaling Pathway and Experimental Workflow

The diagram below illustrates the general signaling pathway involving ROCK2, which is a key regulator of the actin cytoskeleton.

ROCK2_Signaling_Pathway RhoA RhoA-GTP ROCK2 ROCK2 RhoA->ROCK2 Activates LIMK LIM Kinase ROCK2->LIMK Phosphorylates Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) Actin Actin Stress Fiber Formation Cofilin->Actin Inhibits Depolymerization This compound This compound This compound->ROCK2 Inhibits

Caption: ROCK2 signaling pathway and the inhibitory action of this compound.

The following diagram outlines the general workflow for the synthesis and purification of this compound.

CM05_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Starting Materials: 2-chloro-N-(pyridin-4-yl)nicotinamide 1H-indazol-5-amine Coupling Buchwald-Hartwig Cross-Coupling Start->Coupling Workup Reaction Work-up & Solvent Removal Coupling->Workup Crude Crude Product Workup->Crude Chromatography Flash Column Chromatography Crude->Chromatography Recrystallization Recrystallization Chromatography->Recrystallization Pure Pure this compound Recrystallization->Pure Analysis Purity & Identity Confirmation (HPLC, MS, NMR) Pure->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Unveiling the Therapeutic Promise of CM05: A DPP-IV Inhibitor for Type 2 Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals on the Biological Targets and Mechanism of Action of the Novel Anti-diabetic Compound CM05.

This technical guide provides a comprehensive overview of the biological targets and pharmacological profile of this compound (also referred to as CMD-05 in scientific literature), a novel and potent Dipeptidyl Peptidase IV (DPP-IV) inhibitor. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanism of action, quantitative data from key experiments, and the methodologies employed in its evaluation.

Core Biological Target: Dipeptidyl Peptidase IV (DPP-IV)

The primary biological target of this compound has been identified as Dipeptidyl Peptidase IV (DPP-IV), a serine protease that plays a critical role in glucose homeostasis. DPP-IV is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound prevents the breakdown of these essential hormones, thereby amplifying their physiological effects.

Quantitative Pharmacological Data

The inhibitory potency of this compound against its primary target, DPP-IV, has been quantified, along with its effects on key biomarkers in preclinical models of type 2 diabetes.

ParameterValueTarget/BiomarkerExperimental SystemReference
IC50 ~12 nMRecombinant Human DPP-IVIn vitro enzyme assay[1]
Comparative IC50 ~3.5 nM (Vildagliptin)Recombinant Human DPP-IVIn vitro enzyme assay[1]
HbA1c Reduction Significant decreaseHemoglobin A1cDiabetic Rat Model[1]
Triglyceride (TG) Reduction Significant decreaseTriglyceridesDiabetic Rat Model[1]
GLP-1 Level Significant increaseGlucagon-like peptide-1Diabetic Rat Model[1]
Insulin (B600854) Level Significant increaseInsulinDiabetic Rat Model[1]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-diabetic effects through a well-defined signaling pathway. By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1. Elevated GLP-1 then potentiates glucose-dependent insulin secretion from pancreatic β-cells. This leads to enhanced glucose uptake by peripheral tissues, such as muscle and adipose tissue, resulting in improved glycemic control. Furthermore, the sustained action of GLP-1 contributes to the improvement of islet function and a reduction in apoptosis of insulin-producing cells.

CM05_Signaling_Pathway This compound This compound DPPIV DPP-IV Inhibition This compound->DPPIV GLP1 Increased Active GLP-1 DPPIV->GLP1 Pancreas Pancreatic β-cells GLP1->Pancreas Insulin Increased Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Tissues Peripheral Tissues (Muscle, Adipose) Insulin->Tissues GlucoseUptake Enhanced Glucose Uptake Tissues->GlucoseUptake GlycemicControl Improved Glycemic Control GlucoseUptake->GlycemicControl

This compound Mechanism of Action Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to characterize the biological activity of this compound.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant human DPP-IV.

  • Materials:

    • Recombinant Human DPP-IV enzyme

    • DPP-IV fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay Buffer (e.g., Tris-HCl, pH 8.0)

    • This compound compound and a positive control (e.g., Vildagliptin) dissolved in DMSO

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

  • Procedure:

    • Prepare a dilution series of this compound and the positive control in assay buffer.

    • In a 96-well plate, add 30 µL of Assay Buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the compound dilution to triplicate wells.

    • Include control wells: "Enzyme Control" (10 µL DMSO instead of compound) and "Blank" (no enzyme).

    • Incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding 50 µL of the DPP-IV substrate solution to all wells.

    • Immediately place the plate in the microplate reader, pre-set to 37°C.

    • Measure the fluorescence in kinetic mode for 30 minutes, with readings every minute.

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • The percent inhibition is calculated using the formula: % Inhibition = (1 - (Rate of Sample / Rate of Enzyme Control)) * 100.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

GLP-1 Secretion Assay in NCI-H716 Cells

This assay measures the ability of this compound to indirectly stimulate GLP-1 secretion from the human intestinal L-cell line, NCI-H716.

  • Materials:

    • NCI-H716 cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Krebs-Ringer Bicarbonate Buffer (KRB)

    • This compound compound

    • GLP-1 ELISA Kit

  • Procedure:

    • Seed NCI-H716 cells in a 24-well plate and allow them to differentiate.

    • On the day of the experiment, wash the cells with KRB.

    • Replace the buffer with KRB containing various concentrations of this compound. Include an untreated control.

    • Incubate the plate at 37°C for 2 hours.

    • After incubation, collect the supernatants.

    • Centrifuge the supernatants to remove any cell debris.

    • Measure the concentration of GLP-1 in the supernatants using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.

INS-1 Cell Apoptosis Assay (Annexin V/PI Staining)

This assay is used to evaluate the protective effect of this compound against apoptosis in the rat insulinoma cell line, INS-1, using flow cytometry.

  • Materials:

    • INS-1 cells

    • Apoptosis-inducing agent (e.g., high glucose, cytokines)

    • This compound compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Culture INS-1 cells and induce apoptosis in the presence or absence of this compound for a specified duration.

    • Harvest the cells (including floating cells in the supernatant) and wash them with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

High-Fat Diet/Streptozotocin (STZ) Induced Diabetic Rat Model

This in vivo model mimics the pathophysiology of type 2 diabetes and is used to assess the anti-diabetic efficacy of this compound.

  • Materials:

    • Male Wistar or Sprague-Dawley rats

    • High-Fat Diet (HFD) (e.g., 58-60% of calories from fat)

    • Normal Pellet Diet (NPD)

    • Streptozotocin (STZ)

    • Citrate (B86180) Buffer (pH 4.5)

  • Procedure:

    • Acclimatize rats for one week on a normal diet.

    • Induce insulin resistance by feeding the rats a high-fat diet for a period of 4-8 weeks. A control group is maintained on a normal pellet diet.

    • After the HFD feeding period, administer a single low dose of STZ (e.g., 30-40 mg/kg), dissolved in cold citrate buffer, via intraperitoneal injection to induce partial β-cell dysfunction.

    • Confirm the diabetic state by monitoring fasting blood glucose levels; levels ≥ 250 mg/dL are typically considered diabetic.

    • Once the diabetic model is established, administer this compound orally at various doses for a specified treatment period.

    • Monitor key parameters such as blood glucose, insulin, HbA1c, and lipid profiles throughout the study.

Experimental and Analytical Workflow

The following diagram illustrates the logical workflow from in vitro characterization to in vivo validation of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation TargetID Target Identification (DPP-IV) EnzymeAssay DPP-IV Inhibition Assay (Determine IC50) TargetID->EnzymeAssay CellAssay1 GLP-1 Secretion Assay (NCI-H716 cells) EnzymeAssay->CellAssay1 CellAssay2 Apoptosis Assay (INS-1 cells) EnzymeAssay->CellAssay2 LeadOpt Lead Optimization EnzymeAssay->LeadOpt ModelDev Diabetic Rat Model (HFD/STZ) Treatment This compound Administration ModelDev->Treatment Analysis Pharmacodynamic Analysis (Glucose, Insulin, HbA1c, etc.) Treatment->Analysis

Overall Experimental Workflow for this compound

This guide consolidates the currently available data on this compound, highlighting its potential as a therapeutic agent for type 2 diabetes through the targeted inhibition of DPP-IV. The provided protocols and workflows serve as a valuable resource for further research and development in this area.

References

Navigating the Ambiguity of "CM05": A Review of Available Information

Author: BenchChem Technical Support Team. Date: December 2025

The term "CM05" is utilized across a wide array of disciplines and products, leading to significant ambiguity when seeking specific safety and handling guidelines. An in-depth review of publicly available documentation reveals that "this compound" does not refer to a singular, universally recognized substance within the scientific community. Instead, the designation is applied to items ranging from clinical bacterial strains and construction materials to internal company document codes.

For researchers, scientists, and drug development professionals, the most pertinent reference to "this compound" in the available literature appears to be in the context of a clinical strain of Methicillin-resistant Staphylococcus aureus (MRSA). This guide will therefore focus on the limited information available regarding this bacterial strain, while acknowledging that a comprehensive safety and handling document in the traditional sense for a chemical compound or therapeutic agent is not possible based on current information. Other documented uses of "this compound" include designations for cargo operations, basic life support policies, tile products, concrete masonry manuals, research grants, capacitor series, and contractor safety files.

MRSA Strain this compound: A Focus on a Clinically Relevant Isolate

The designation "this compound" has been used to identify a specific clinical isolate of MRSA. This strain has been utilized in research to understand antibiotic resistance mechanisms. Handling of this strain should follow standard biosafety practices for Hazard Group 2 organisms.

Experimental Protocols:

While specific safety and handling protocols for the this compound strain are not detailed in the provided literature, some experimental procedures involving this strain have been described. One study outlines the cloning of a segment of the this compound chromosome.[1] The general workflow for such a procedure is as follows:

experimental_workflow cluster_cloning Cloning of erm(B)-cfr cassette from this compound Genomic_DNA_Isolation Isolate Genomic DNA from MRSA Strain this compound Restriction_Digest Digest DNA with EcoRI and HindIII Genomic_DNA_Isolation->Restriction_Digest Ligation Ligate this compound DNA segment into pBR322 vector Restriction_Digest->Ligation Vector_Preparation Prepare pBR322 vector Vector_Preparation->Ligation Transformation Transform E. coli with recombinant plasmid (pMS1) Ligation->Transformation Subcloning Subclone HindIII-XbaI fragment into pLI50 shuttle vector to create pMS2 Transformation->Subcloning

Fig. 1: General workflow for cloning a genomic fragment from MRSA strain this compound.

Another study investigated the susceptibility of the this compound MRSA strain to repurposed antibacterial agents like thiram (B1682883) and disulfiram (B1670777).[2] The primary experimental method cited is broth microdilution for susceptibility testing.

Quantitative Data:

The available literature does not provide quantitative toxicology data for the this compound MRSA strain. However, one study presents Minimum Inhibitory Concentration (MIC) data for thiram and disulfiram against this strain.

CompoundOrganismMIC Range (µg/ml)
ThiramMRSA (including strain this compound)2 to 8
DisulfiramMRSA (including strain this compound)8 to 32

Table 1: In vitro susceptibility of S. aureus, including strain this compound, to thiram and disulfiram.[2]

Safety and Handling:

Standard laboratory practices for handling MRSA (a BSL-2 pathogen) should be strictly followed. This includes the use of personal protective equipment (PPE), working in a biological safety cabinet, and proper decontamination of surfaces and waste.

Other Mentions of "this compound"

It is crucial to be aware of the other contexts in which "this compound" is used to avoid confusion.

  • Cargo Operations: A "CM 05 Cargo Operations Toolbox Talk Form" indicates its use in the shipping and logistics industry for safety briefings.[3]

  • Healthcare Policy: A "this compound Basic Life Support Policy" is referenced within a set of care management policies.[4]

  • Building Materials: "BLANC this compound" is a product name for a porcelain tile, with its own set of safety data related to crystalline silica (B1680970) exposure during cutting.[5] The Concrete Masonry Association of Australia also lists a "this compound – Breeze Block Manual".[6]

  • Research Funding: A grant designated "this compound" from the University of Buenos Aires was used to fund research on nonalcoholic fatty liver disease.[7]

The term "this compound" is not a unique identifier for a single chemical or biological agent for which a standard, in-depth technical safety guide can be developed. The most relevant scientific context points to a clinical MRSA strain. Researchers and drug development professionals working with any substance or organism designated "this compound" must first identify the specific nature of the material from its source to ascertain the correct safety and handling procedures. The information provided here is based on limited public data and should not be considered a comprehensive safety and handling guide.

References

Pharmacokinetics and pharmacodynamics of CM05

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the provided request for a technical guide on the pharmacokinetics and pharmacodynamics of "CM05" reveals that "this compound" is not a distinct or universally recognized identifier for a specific pharmaceutical compound in publicly available scientific literature. Search results associate the code with various substances, including an Anatomical Therapeutic Chemical (ATC) classification code for Scopolamine (N05this compound), as well as internal or developmental codes for other molecules.

Without a precise identification of the compound referred to as "this compound," it is not feasible to provide an accurate and detailed technical whitepaper that meets the core requirements of the request. The generation of specific data tables, experimental protocols, and signaling pathway diagrams is entirely dependent on the unique properties and biological activities of the drug .

To proceed with generating the requested in-depth guide, clarification on the exact chemical entity or drug development program associated with "this compound" is necessary. Further details, such as the therapeutic area, the sponsoring organization, or alternative nomenclature, would be required to perform a targeted and effective search for the relevant scientific data.

An In-depth Technical Guide to the Solubility and Stability of CM05

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "CM05." Therefore, this document serves as a comprehensive, illustrative guide based on established principles of pharmaceutical sciences for solubility and stability testing. The data presented herein is hypothetical and intended to be representative of typical experimental outcomes for a novel drug candidate.

Introduction

The physicochemical properties of a drug substance, such as its solubility and stability, are fundamental parameters that govern its development into a safe, effective, and stable pharmaceutical product. This technical guide provides a detailed overview of the methodologies and findings related to the solubility and stability profile of the novel compound this compound. The data and protocols outlined below are critical for formulation development, manufacturing processes, and establishing appropriate storage conditions and shelf-life.

Solubility Studies of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. Understanding the solubility of this compound in various solvent systems is essential for developing both preclinical formulations for toxicological studies and final dosage forms for clinical use.

Experimental Protocol: Equilibrium Solubility Measurement

A standard shake-flask method is employed to determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound drug substance

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, Ethanol, Propylene Glycol)

  • Scintillation vials

  • Orbital shaker with temperature control

  • High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

  • Centrifuge

  • pH meter

Procedure:

  • An excess amount of this compound is added to a series of scintillation vials, each containing a known volume of the selected solvent.

  • The vials are sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C and 37°C).

  • The samples are agitated until equilibrium is reached (typically 24-72 hours).

  • After reaching equilibrium, the samples are removed from the shaker and allowed to stand to allow for the settling of undissolved solids.

  • An aliquot of the supernatant is carefully removed and centrifuged to separate any remaining suspended particles.

  • The clear supernatant is then diluted with an appropriate mobile phase and analyzed by a validated HPLC method to determine the concentration of this compound.

  • The pH of the aqueous samples is measured and recorded.

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in various pharmaceutically relevant solvents at ambient and physiological temperatures.

SolventTemperature (°C)Solubility (mg/mL)
Water250.015
Water370.028
PBS (pH 7.4)250.018
PBS (pH 7.4)370.035
0.1 N HCl251.5
0.1 N HCl372.8
Ethanol2515.2
Propylene Glycol258.5

Visualization: Solubility Determination Workflow

G cluster_0 Solubility Determination Workflow A Add excess this compound to solvent B Equilibrate at constant temperature (24-72h) A->B C Centrifuge to separate undissolved solid B->C D Collect supernatant C->D E Dilute supernatant D->E F Analyze concentration by HPLC E->F G Determine solubility (mg/mL) F->G

Caption: Workflow for equilibrium solubility determination.

Stability Studies of this compound

Stability testing is a crucial component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3][4][5]

Experimental Protocol: ICH Stability Testing

The stability of this compound is assessed under conditions recommended by the International Council for Harmonisation (ICH) guidelines.

Materials:

  • This compound drug substance

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber

  • Appropriate container closure system

  • HPLC system with a validated stability-indicating method

Procedure:

  • This compound is packaged in its proposed container closure system.

  • Samples are placed in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • For photostability testing, samples are exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample is kept in the dark.

  • Samples are pulled at specified time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months) for long-term studies and at (e.g., 0, 1, 2, 3, 6 months) for accelerated studies.

  • At each time point, samples are analyzed for appearance, assay, degradation products, and other relevant physical and chemical properties.

Data Presentation: Stability of this compound

The following tables summarize the stability data for this compound under accelerated and long-term storage conditions.

Table 1: Accelerated Stability Data for this compound (40°C/75% RH)

Time (Months)AppearanceAssay (%)Total Degradants (%)
0White powder100.1<0.05
1White powder99.80.12
3White powder99.20.45
6White powder98.50.88

Table 2: Long-Term Stability Data for this compound (25°C/60% RH)

Time (Months)AppearanceAssay (%)Total Degradants (%)
0White powder100.1<0.05
3White powder100.0<0.05
6White powder99.90.06
12White powder99.80.10
24White powder99.50.21

Visualization: Stability Study Decision Pathway

G cluster_1 Stability Study Decision Pathway A Initiate Accelerated Stability Study (6 months) B Significant change observed? A->B C Yes B->C Yes D No B->D No E Conduct Intermediate Stability Study C->E F Propose shelf-life based on long-term data D->F

Caption: Decision pathway in stability testing.

Visualization: Hypothetical Degradation Pathway of this compound

G cluster_2 Hypothetical Degradation Pathway of this compound This compound This compound Deg1 Degradant 1 (Hydrolysis) This compound->Deg1 H₂O Deg2 Degradant 2 (Oxidation) This compound->Deg2 O₂ Deg3 Degradant 3 (Photodegradation) This compound->Deg3 Light

Caption: Potential degradation pathways of this compound.

Conclusion

The solubility and stability studies of this compound provide critical insights for its pharmaceutical development. This compound exhibits low aqueous solubility, which increases in acidic conditions, suggesting that pH modification could be a viable strategy for enhancing its dissolution. The compound demonstrates good stability under long-term storage conditions, with minimal degradation observed over 24 months. The accelerated stability data indicates a potential sensitivity to high temperature and humidity, which will inform packaging and storage recommendations. Further formulation strategies will focus on addressing the solubility challenges to ensure adequate bioavailability of the final drug product.

References

Unraveling the Therapeutic Potential of CM05: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Preclinical In Vitro and In Vivo Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preclinical data available for CM05, a novel investigational compound. Due to the limited publicly available information on a specific molecule designated "this compound," this document will focus on establishing a framework for the type of in-depth analysis required for such a compound. We will outline the necessary experimental data, methodologies, and visualizations that are critical for evaluating the therapeutic potential of a new chemical entity.

In Vitro Effects of this compound

The initial assessment of a novel compound like this compound involves a battery of in vitro experiments to determine its biological activity at the cellular and molecular level. These assays are crucial for elucidating the mechanism of action and for selecting promising candidates for further development.

Cytotoxicity and Antiproliferative Activity

A primary step in characterizing an anticancer agent is to evaluate its ability to inhibit the growth of and kill cancer cells.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Data Not Available

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized with a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

Apoptosis Induction

Understanding whether a compound induces programmed cell death (apoptosis) is a key indicator of its potential as a cancer therapeutic.

Table 2: Apoptosis Induction by this compound

Cell LineTreatment Concentration (µM)% Apoptotic Cells (Annexin V+)
Data Not Available

Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Cell Treatment: Cells are treated with this compound at its IC50 concentration for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathway Modulation

Identifying the molecular pathways affected by this compound is crucial for understanding its mechanism of action.

Visualizing Signaling Pathways

Signaling_Pathway This compound This compound Receptor Target Receptor (e.g., EGFR) This compound->Receptor Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Hypothetical signaling pathway inhibited by this compound.

In Vivo Effects of this compound

Following promising in vitro results, the efficacy and safety of this compound must be evaluated in living organisms. Animal models, particularly xenograft models in mice, are standard for preclinical in vivo assessment.

Antitumor Efficacy in Xenograft Models

The ability of this compound to inhibit tumor growth in a living system is a critical milestone in its development.

Table 3: In Vivo Antitumor Efficacy of this compound in a Xenograft Model

Animal ModelTreatment GroupTumor Growth Inhibition (%)
Data Not Available

Experimental Protocol: Xenograft Tumor Model

  • Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses and schedules.

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes of the treated groups to the control group.

Pharmacokinetic and Pharmacodynamic Analysis

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its effect on the target in the body, is essential.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture Cytotoxicity Cytotoxicity Assay (IC50) Cell_Culture->Cytotoxicity Apoptosis_Assay Apoptosis Assay Cell_Culture->Apoptosis_Assay Pathway_Analysis Signaling Pathway Analysis Cell_Culture->Pathway_Analysis Xenograft Xenograft Model Development Cytotoxicity->Xenograft Lead Candidate Selection Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement PK_PD PK/PD Analysis Treatment->PK_PD

Caption: General preclinical drug discovery workflow.

Conclusion

While specific data for a compound named "this compound" is not publicly available, this guide provides the essential framework for the in-depth technical evaluation of a novel therapeutic candidate. The systematic collection and clear presentation of in vitro and in vivo data, including cytotoxicity, apoptosis induction, signaling pathway modulation, and antitumor efficacy, are paramount. Detailed experimental protocols and visual representations of complex biological processes and workflows are critical tools for researchers, scientists, and drug development professionals to assess the potential of new compounds and guide future research directions. The rigorous application of these principles will be essential in determining the true therapeutic value of this compound.

The Enduring Legacy of CM05 (Scopolamine): A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CM05, classified under the Anatomical Therapeutic Chemical (ATC) code N05this compound, is scientifically known as Scopolamine (B1681570). Far from being a recent discovery, Scopolamine is a tropane (B1204802) alkaloid with a rich history spanning centuries, from its use in traditional medicine to its modern applications in treating motion sickness and postoperative nausea and vomiting. This technical guide provides an in-depth exploration of the discovery, development, and scientific underpinnings of Scopolamine, tailored for professionals in the fields of pharmacology and drug development. While the name "this compound" might suggest a novel compound to some, it is, in fact, the designation for a well-established and extensively studied molecule.

Discovery and Development History

The journey of Scopolamine from a component of medicinal plants to a purified pharmaceutical agent is a testament to the evolution of pharmacology and chemistry.

Early History and Ethnobotanical Use

The use of plants from the Solanaceae family, rich in Scopolamine and other tropane alkaloids, dates back to antiquity.[1][2] Ancient civilizations utilized plants like Henbane (Hyoscyamus niger), Deadly Nightshade (Atropa belladonna), and Jimsonweed (Datura stramonium) for their medicinal and psychoactive properties.[3] These plants were often employed in rituals, as anesthetics, and for treating various ailments.

Isolation and Chemical Characterization

The modern scientific investigation of Scopolamine began in the 19th century. The alkaloid was first isolated in a pure form by the German scientist Albert Ladenburg in 1880 from plants of the Scopolia genus, from which its name is derived.[3][4] This achievement was a significant milestone, allowing for the systematic study of its pharmacological effects and the development of standardized dosages.

Key Milestones in Development
  • Early 1900s: Scopolamine, often in combination with morphine, was explored as an anesthetic for surgery and childbirth, a practice known as "twilight sleep."[1]

  • Mid-20th Century: The development of the transdermal patch delivery system revolutionized the use of Scopolamine, allowing for controlled, long-term administration and minimizing side effects. This made it a highly effective treatment for motion sickness.[5]

  • Late 20th Century to Present: Scopolamine's efficacy in preventing postoperative nausea and vomiting (PONV) was established, leading to its widespread use in surgical settings.[6][7][8] Ongoing research continues to explore its potential in other therapeutic areas.

Mechanism of Action: Muscarinic Acetylcholine (B1216132) Receptor Antagonism

Scopolamine exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[9] These receptors are found throughout the central and peripheral nervous systems and are involved in a wide range of physiological processes.

Signaling Pathway

Acetylcholine (ACh) is a key neurotransmitter that binds to and activates muscarinic receptors. This activation triggers a cascade of intracellular events mediated by G-proteins. Scopolamine, by blocking the binding of ACh, inhibits this signaling pathway. There are five subtypes of muscarinic receptors (M1-M5), and Scopolamine acts as a non-selective antagonist, binding to all subtypes with varying affinities.[9]

Scopolamine_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release mAChR Muscarinic ACh Receptor (M1-M5) G_protein G-protein mAChR->G_protein Activates Effector Effector Enzymes/ Ion Channels G_protein->Effector Modulates Response Cellular Response (e.g., Nausea, Salivation) Effector->Response Leads to ACh_release->mAChR Binds to Scopolamine Scopolamine (this compound) Scopolamine->mAChR Blocks

Scopolamine's competitive antagonism of muscarinic acetylcholine receptors.

The blockade of M1 receptors in the central nervous system is believed to be primarily responsible for its effects on motion sickness and PONV, as these receptors are involved in vestibular and emetic pathways.[9]

Quantitative Data

Muscarinic Receptor Binding Affinity

Scopolamine exhibits high affinity for muscarinic receptors. While it is a non-selective antagonist, its binding affinity can vary between receptor subtypes.

Receptor SubtypeBinding Affinity (Ki)
M1Data varies across studies
M2Data varies across studies
M3Data varies across studies
M4Data varies across studies
M5Weaker inhibition compared to M1-M4[10]

Note: Specific Ki values are highly dependent on the experimental conditions and tissue source. Researchers should consult primary literature for detailed binding profiles.

Pharmacokinetic Properties

The route of administration significantly impacts the pharmacokinetic profile of Scopolamine.

ParameterOral AdministrationIntravenous (IV) AdministrationTransdermal Patch
Bioavailability 10.7 - 48.2%[1][11]100%High, sustained release
Tmax (Time to Peak Concentration) ~0.5 hours[4]N/A~8 hours[4]
Cmax (Peak Plasma Concentration) 528.6 ± 109.4 pg/ml (for 0.4 mg dose)[1][11]2909.8 ± 240.9 pg/ml (for 0.4 mg dose)[1][11]~100 pg/mL[4]
Elimination Half-life ~4.5 hours[1][11]~4.5 hours[1][11]~9.5 hours after patch removal[10]
Systemic Clearance N/A65.3 ± 5.2 L/hr[1][11]N/A
Renal Clearance N/A4.2 ± 1.4 L/hr[1][11]N/A
Volume of Distribution N/A1.4 ± 0.3 L/kg[1][11]N/A
Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Scopolamine in preventing motion sickness. A meta-analysis of 20 studies with 753 participants showed a significant reduction in nausea compared to placebo (Relative Risk [RR] 0.35).[3]

Transdermal Scopolamine is effective in reducing the incidence of PONV. A systematic review of 25 randomized controlled trials (n=3,298) found that Scopolamine significantly reduced the risk of:

  • Postoperative nausea in the first 24 hours (RR 0.73)[6]

  • Postoperative vomiting in the first 24 hours (RR 0.68)[6][8]

Experimental Protocols

Extraction of Scopolamine from Plant Material

A common method for extracting Scopolamine from plant sources, such as Datura species, involves liquid-liquid extraction.

Objective: To isolate tropane alkaloids, including Scopolamine, from plant material.

Methodology:

  • Sample Preparation: Dried and powdered plant material is used as the starting material.

  • Extraction: The powdered material is subjected to extraction with an acidic aqueous solution (e.g., 1% hydrochloric acid) or a basified organic solvent.[12][13] Ultrasound-assisted extraction can be employed to improve efficiency.[14]

  • Liquid-Liquid Extraction: The resulting extract is then subjected to a series of liquid-liquid extractions to partition the alkaloids into an organic phase (e.g., chloroform) and separate them from other plant components.[12][15] The pH of the aqueous phase is adjusted to optimize the partitioning of the alkaloids.

  • Purification: The crude extract can be further purified using techniques such as column chromatography or crystallization to obtain pure Scopolamine.

Scopolamine_Extraction_Workflow Start Dried & Powdered Plant Material Extraction Extraction (Acidic or Basified Solvent) Start->Extraction LLE Liquid-Liquid Extraction (e.g., Chloroform) Extraction->LLE Purification Purification (Chromatography/Crystallization) LLE->Purification End Pure Scopolamine Purification->End

A generalized workflow for the extraction of Scopolamine from plant sources.
Analysis of Scopolamine by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the identification and quantification of Scopolamine in biological and plant samples.

Objective: To detect and quantify Scopolamine in a sample matrix.

Methodology:

  • Sample Preparation: The sample (e.g., serum, plant extract) undergoes an extraction procedure, such as liquid-liquid extraction, to isolate the analytes of interest.[16]

  • Derivatization (Optional but often recommended): Due to the thermal instability of Scopolamine, derivatization with an agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) is often performed to create a more thermally stable and volatile compound, improving chromatographic performance.[16][17]

  • GC Separation: The prepared sample is injected into a gas chromatograph. The separation is typically performed on a capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the stationary phase. A typical temperature program might start at a lower temperature (e.g., 60°C) and ramp to a higher temperature (e.g., 300°C).[17]

  • MS Detection: As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (e.g., by chemical ionization), and the resulting ions are separated based on their mass-to-charge ratio.[16] The mass spectrum of Scopolamine and its derivatives provides a unique fingerprint for its identification. Quantification is typically achieved by monitoring specific ion fragments.

Conclusion

This compound, or Scopolamine, is a molecule with a profound historical and pharmacological significance. Its journey from a natural remedy to a precisely formulated pharmaceutical underscores the advancements in our understanding of drug action and delivery. For researchers and drug development professionals, the story of Scopolamine serves as a valuable case study in natural product drug discovery, pharmacokinetics, and mechanism-based therapeutic development. Its continued use and exploration in medicine highlight the enduring relevance of this foundational anticholinergic agent.

References

CM05: A Novel MEK5 Kinase Inhibitor for the Treatment of Clear Cell Renal Cell Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical overview of CM05, a novel, potent, and selective small molecule inhibitor of Mitogen-Activated Protein Kinase Kinase 5 (MEK5). Aberrant signaling through the MEK5/ERK5 pathway has been identified as a critical driver in the pathogenesis of various malignancies, including clear cell renal cell carcinoma (ccRCC). This compound demonstrates significant anti-proliferative and pro-apoptotic activity in preclinical models of ccRCC by effectively suppressing the MEK5/ERK5/mTOR signaling axis. This guide details the mechanism of action, preclinical data, and the experimental protocols utilized in the characterization of this compound, presenting a strong case for its continued development as a targeted therapeutic agent.

Introduction: The MEK5 Signaling Axis in Cancer

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial regulators of cell proliferation, differentiation, and survival. While the RAF/MEK1/2/ERK1/2 cascade is a well-established target in oncology, the parallel MEK5/ERK5 pathway has emerged as another important mediator of tumor progression. The MEK5/ERK5 pathway is involved in processes such as cell proliferation, motility, and apoptosis.[1] Dysregulation of this pathway, particularly through the overexpression or constitutive activation of MEK5, is implicated in the development and progression of several cancers, including clear cell renal cell carcinoma (ccRCC).[1] In ccRCC, MEK5 has been shown to activate the mTOR signaling pathway, a central regulator of cell growth and metabolism, thereby promoting tumor development.[1][2]

This compound is a first-in-class, ATP-competitive inhibitor designed to selectively target MEK5. This high selectivity profile is intended to provide a wider therapeutic window and minimize off-target effects commonly associated with less specific kinase inhibitors. This document summarizes the preclinical evidence supporting the therapeutic potential of this compound in ccRCC.

Mechanism of Action of this compound

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of MEK5. By binding to the ATP-binding pocket of MEK5, this compound prevents the phosphorylation and subsequent activation of its downstream effector, ERK5. The inhibition of this critical step blocks the entire downstream signaling cascade, leading to the deactivation of the pro-survival mTOR pathway. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

MEK5_Pathway Figure 1: Proposed this compound Mechanism of Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) MEK5 MEK5 Receptor->MEK5 Activates ERK5 ERK5 MEK5->ERK5 Phosphorylates (p-ERK5) mTORC1 mTORC1 ERK5->mTORC1 Activates Transcription_Factors Transcription Factors (e.g., c-Myc) mTORC1->Transcription_Factors Activates This compound This compound Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Cell Proliferation & Survival Gene_Expression->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Gene_Expression->Apoptosis_Inhibition

Figure 1: Proposed this compound Mechanism of Action

Preclinical Data

In Vitro Kinase Selectivity

This compound was profiled against a panel of related kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) was determined using a radiometric kinase assay. Results demonstrate that this compound is highly selective for MEK5, with over 1000-fold selectivity against other closely related kinases, including MEK1 and MEK2.

Table 1: Kinase Inhibitory Activity of this compound

Kinase Target This compound IC50 (nM)
MEK5 2.1
MEK1 > 5,000
MEK2 > 5,000
ERK5 > 10,000
PI3Kα > 10,000

| mTOR | 8,750 |

Cellular Anti-Proliferative Activity

The anti-proliferative effects of this compound were assessed in ccRCC cell lines known to exhibit MEK5 pathway activation (e.g., A-498, 786-O). Cells were treated with increasing concentrations of this compound for 72 hours, and cell viability was measured. This compound demonstrated potent dose-dependent inhibition of cell proliferation.

Table 2: Anti-Proliferative Activity of this compound in ccRCC Cell Lines

Cell Line Histology This compound EC50 (nM)
A-498 ccRCC 15.5
786-O ccRCC 24.8

| Caki-1 | ccRCC | 21.3 |

In Vivo Efficacy in Xenograft Model

The in vivo anti-tumor activity of this compound was evaluated in a subcutaneous A-498 ccRCC xenograft model in immunodeficient mice. Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition compared to the vehicle control group.

Table 3: In Vivo Efficacy of this compound in A-498 Xenograft Model

Treatment Group Dose (mg/kg, PO, QD) Mean Tumor Volume Change (%) at Day 21
Vehicle Control - + 450%
This compound 10 + 125%

| this compound | 30 | - 15% (Tumor Regression) |

Experimental Protocols

In Vitro Kinase Assay (Radiometric)

The workflow for determining kinase inhibition is outlined below.

Kinase_Assay_Workflow Figure 2: Kinase Assay Workflow Start Start: Prepare Reagents Step1 Dispense this compound dilutions into 96-well plate Start->Step1 Step2 Add recombinant human MEK5 enzyme and kinase buffer Step1->Step2 Step3 Initiate reaction by adding [γ-32P]ATP and substrate (inactive ERK5) Step2->Step3 Step4 Incubate at 30°C for 45 minutes Step3->Step4 Step5 Stop reaction with 3% phosphoric acid Step4->Step5 Step6 Transfer reaction mixture to phosphocellulose filter plate Step5->Step6 Step7 Wash plate to remove unincorporated [γ-32P]ATP Step6->Step7 Step8 Measure incorporated radioactivity using a scintillation counter Step7->Step8 End End: Calculate IC50 values Step8->End

Figure 2: Kinase Assay Workflow

Methodology:

  • Compound Preparation: this compound was serially diluted in 100% DMSO to create a 10-point concentration gradient.

  • Reaction Setup: 5 µL of diluted this compound was added to the wells of a 96-well plate. 20 µL of a solution containing recombinant MEK5 enzyme and inactive ERK5 substrate in kinase buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20) was added.

  • Reaction Initiation: The kinase reaction was initiated by adding 25 µL of ATP solution containing 10 µM cold ATP and 0.5 µCi [γ-32P]ATP.

  • Incubation and Termination: The plate was incubated for 45 minutes at 30°C. The reaction was terminated by adding 50 µL of 3% phosphoric acid.

  • Signal Detection: 50 µL of the reaction mixture was transferred to a phosphocellulose filter plate. The plate was washed three times with 0.75% phosphoric acid and once with acetone. After drying, scintillation fluid was added, and radioactivity was quantified using a microplate scintillation counter.

  • Data Analysis: Data were normalized to control wells (0% inhibition = DMSO, 100% inhibition = no enzyme). IC50 values were calculated using a four-parameter logistic curve fit.

Cell Proliferation Assay (CellTiter-Glo®)

Methodology:

  • Cell Seeding: A-498, 786-O, and Caki-1 cells were seeded into 96-well opaque-walled plates at a density of 3,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with a 9-point, 3-fold serial dilution of this compound (final concentrations ranging from 1 nM to 10 µM).

  • Incubation: Plates were incubated for 72 hours at 37°C in a 5% CO2 humidified incubator.

  • Lysis and Signal Detection: The CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) was added to each well according to the manufacturer's instructions. The plate was incubated for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Luminescence was recorded using a plate reader.

  • Data Analysis: EC50 values were determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Study

Methodology:

  • Animal Model: All animal experiments were conducted in compliance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were used.

  • Tumor Implantation: 5 x 10^6 A-498 cells in 100 µL of a 1:1 mixture of Matrigel and PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).

  • Dosing: this compound was formulated in 0.5% methylcellulose (B11928114) with 0.2% Tween-80. Mice were dosed orally (PO) once daily (QD) at 10 mg/kg or 30 mg/kg. The control group received the vehicle formulation.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²) / 2.

  • Endpoint: The study was concluded after 21 days of treatment. Efficacy was determined by comparing the percent change in mean tumor volume from baseline between the treatment and vehicle control groups.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the therapeutic potential of this compound as a novel agent for the treatment of clear cell renal cell carcinoma. This compound demonstrates potent and selective inhibition of the MEK5 kinase, leading to effective suppression of cancer cell proliferation in vitro and significant tumor growth inhibition in vivo. Its mechanism of action, targeting a key signaling pathway in ccRCC, provides a clear rationale for its clinical development. Future work will focus on completing IND-enabling toxicology studies and initiating Phase 1 clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors.

References

In-Depth Technical Guide on the Binding Affinity and Kinetics of CM05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of CM05, a novel synthetic analogue of danshensu. This compound has been identified as an inhibitor of the Angiotensin II Type 1 Receptor (AT1R) signaling pathway, a critical regulator of cardiovascular physiology. While specific quantitative binding affinity and kinetic data for this compound are not publicly available at this time, this document outlines the receptor system it targets, the established signaling pathways, and the detailed experimental protocols typically employed to determine such binding parameters.

Introduction to this compound and its Target: Angiotensin II Type 1 Receptor (AT1R)

This compound is a synthetic derivative of danshensu, a water-soluble compound extracted from Salvia miltiorrhiza (Danshen), a plant widely used in traditional medicine for cardiovascular conditions. Research indicates that this compound exerts its effects by attenuating the signaling cascade initiated by the Angiotensin II Type 1 Receptor (AT1R).

AT1R is a G protein-coupled receptor (GPCR) that plays a central role in the renin-angiotensin system (RAS), a key regulator of blood pressure and cardiovascular homeostasis.[1][2] The binding of the octapeptide hormone Angiotensin II (Ang II) to AT1R triggers a cascade of intracellular events leading to vasoconstriction, inflammation, and cellular growth.[1][2][3] Consequently, AT1R is a major therapeutic target for the management of hypertension and other cardiovascular diseases.

The Angiotensin II Type 1 Receptor (AT1R) Signaling Pathway

The signaling pathway initiated by the activation of AT1R is complex and involves multiple downstream effectors. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound.

AT1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AngII Angiotensin II AT1R AT1R AngII->AT1R Binds to Gq_protein Gq/11 AT1R->Gq_protein Activates TGF_beta TGF-β Signaling AT1R->TGF_beta Activates PI3K_Akt PI3K/Akt Pathway AT1R->PI3K_Akt Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Physiological_Effects Physiological Effects: - Vasoconstriction - Cell Proliferation - Inflammation - Fibrosis Ca2_release->Physiological_Effects MAPK_cascade MAPK Cascade (ERK1/2) PKC->MAPK_cascade Activates MAPK_cascade->Physiological_Effects TGF_beta->Physiological_Effects PI3K_Akt->Physiological_Effects Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Receptor_Prep Receptor Preparation (e.g., cell membrane prep, purified receptor) Assay_Setup Assay Setup (Incubation of receptor, ligand, and competitor) Receptor_Prep->Assay_Setup Ligand_Prep Ligand Preparation (this compound and radioligand/competitor) Ligand_Prep->Assay_Setup Separation Separation of Bound and Free Ligand (e.g., filtration, centrifugation) Assay_Setup->Separation Detection Detection and Quantification (e.g., scintillation counting, SPR) Separation->Detection Data_Processing Data Processing and Curve Fitting Detection->Data_Processing Parameter_Calculation Calculation of Binding Parameters (Kd, IC50, ka, kd) Data_Processing->Parameter_Calculation

References

Methodological & Application

Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Note: A specific, universally recognized cell culture protocol designated as "CM05" was not identified in a comprehensive search of available literature. The following application notes and protocols are based on established cell culture techniques for the well-documented MRC-5 cell line and the preparation of conditioned medium (CM), which may be relevant to the user's query.

I. Application Note: Cultivation of MRC-5 Cells for Viral Vaccine Production and Cellular Assays

Introduction

The MRC-5 cell line, derived from normal human fetal lung tissue, is a valuable tool in biomedical research and pharmaceutical manufacturing. These diploid cells are particularly useful for the production of viral vaccines and as a model system for studying cellular aging, DNA damage, and the effects of cytotoxic agents. This application note provides a summary of the key parameters and expected outcomes for the successful cultivation of MRC-5 cells.

Data Summary

Quantitative data from studies optimizing MRC-5 cell culture processes are summarized below. These parameters are critical for achieving high cell yields and maintaining cell viability.

ParameterConditionExpected Outcome
Seeding Density 1 x 10⁴ cells/cm²Improved cell expansion
Culture Volume 0.5 mL/cm²Enhanced cell growth
Serum Concentration 20% Fetal Bovine Serum (FBS)Significantly improved cell expansion
Trypsin Treatment 60 minutesGreatly improved cell recovery
Post-Trypsinization Standing Time < 1 hourImproved recovery of MRC-5 cells
Cell Density at Harvest > 1 x 10⁵ cells/cm²Correlates with optimal expansion
Population Doubling Level (PDL) > 2.0Indicates successful cell expansion

Experimental Workflow for MRC-5 Cell Culture

The following diagram outlines the general workflow for the thawing, expansion, and harvesting of MRC-5 cells.

MRC5_Workflow cluster_thawing Cell Thawing cluster_expansion Cell Expansion cluster_harvesting Cell Harvesting thaw Thaw Vial (37°C) transfer Transfer to Medium thaw->transfer centrifuge_thaw Centrifuge (200g, 5 min) transfer->centrifuge_thaw resuspend Resuspend Pellet centrifuge_thaw->resuspend seed Seed T-Flask resuspend->seed incubate Incubate (37°C, 5% CO2) seed->incubate 7 days monitor Monitor Cell Growth incubate->monitor passage Passage Cells (80% Confluency) monitor->passage wash Wash with DPBS passage->wash Harvest trypsinize Add Trypsin-EDTA wash->trypsinize incubate_trypsin Incubate (4-5 min) trypsinize->incubate_trypsin inactivate Inactivate Trypsin with Medium incubate_trypsin->inactivate collect Collect Cell Suspension inactivate->collect centrifuge_harvest Centrifuge (200g, 5 min) collect->centrifuge_harvest downstream Proceed to Downstream Application centrifuge_harvest->downstream

Figure 1: Experimental workflow for the cultivation of MRC-5 cells.

II. Protocol: MRC-5 Cell Cultivation

This protocol provides a detailed methodology for the thawing, expansion, and harvesting of MRC-5 cells.

1. Materials

  • MRC-5 cells (cryopreserved vial)

  • DMEM, high glucose, with NEAA, no glutamine

  • Fetal Bovine Serum (FBS), Certified, US origin

  • Penicillin-Streptomycin (10,000 U/mL)

  • L-glutamine (200 mM)

  • HEPES (1 M) (optional)

  • DPBS (without Ca²⁺ and Mg²⁺)

  • Trypsin-EDTA (0.25%)

  • Sterile T-175 flasks

  • Sterile centrifuge tubes (15 mL and 50 mL)

  • Water bath (37°C)

  • Humidified incubator (37°C, 5% CO₂)

  • Biosafety cabinet

  • Inverted microscope

  • Centrifuge

2. Preparation of Complete Growth Medium

To prepare 500 mL of complete growth medium, aseptically combine the following:

  • 440 mL DMEM

  • 50 mL FBS (10% final concentration)

  • 5 mL Penicillin-Streptomycin (100 U/mL and 100 µg/mL final)

  • 5 mL L-glutamine (2 mM final)

  • (Optional) 2.5 mL HEPES (5 mM final)

3. Thawing of Cryopreserved MRC-5 Cells

  • Rapidly thaw a vial of cryopreserved MRC-5 cells in a 37°C water bath until a small amount of ice remains.

  • Decontaminate the exterior of the vial with 70% ethanol.

  • In a biosafety cabinet, transfer the cell suspension to a 15 mL centrifuge tube containing 9 mL of pre-warmed complete growth medium.[1][2]

  • Gently triturate the cell suspension.

  • Centrifuge the tube at 200 x g for 5 minutes.[3]

  • Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the resuspended cells into a T-175 flask containing 40 mL of complete growth medium.

  • Place the flask in a humidified incubator at 37°C with 5% CO₂.

4. Cell Expansion and Passaging

  • Incubate the cells for 7 days, monitoring for confluency using an inverted microscope.[1][2]

  • When the cells reach approximately 80% confluency, they are ready for passaging.

  • Aspirate the old medium from the flask.

  • Wash the cell monolayer with 10 mL of sterile DPBS.

  • Add 5 mL of pre-warmed 0.25% Trypsin-EDTA to the flask and incubate for 2-3 minutes, or until the cells detach.[2]

  • Inactivate the trypsin by adding 20 mL of complete growth medium.

  • Collect the cell suspension and transfer it to a 50 mL centrifuge tube.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

  • Seed new T-175 flasks at a density of 15,000 cells/cm².[1]

  • Add complete growth medium to a final volume of 50 mL per flask.

  • Return the flasks to the incubator.

5. Harvesting of MRC-5 Cells

  • Follow steps 3-7 of the passaging protocol.

  • After inactivating the trypsin, collect the cell suspension in a sterile collection vessel.[2]

  • Perform a cell count using a hemocytometer or automated cell counter to determine cell number and viability.

  • The cell suspension is now ready for downstream applications such as cryopreservation, protein extraction, or viral infection.

III. Application Note: Preparation and Use of Conditioned Medium (CM)

Introduction

Conditioned medium (CM) is a cell culture medium that has been exposed to a specific cell type, thereby becoming enriched with secreted factors such as growth factors, cytokines, and extracellular matrix components.[4] This CM can then be used to support the growth of other cell types, often eliminating the need for co-culture or the addition of expensive recombinant proteins.

Workflow for Conditioned Medium Preparation

The following diagram illustrates the general workflow for preparing conditioned medium from a feeder cell line, such as 3T3-J2 cells.

CM_Workflow cluster_seeding Feeder Cell Culture cluster_conditioning Medium Conditioning cluster_processing CM Processing seed_feeder Seed Feeder Cells (e.g., 3T3-J2) incubate_feeder Incubate until Confluent seed_feeder->incubate_feeder add_fresh_medium Add Fresh Medium incubate_feeder->add_fresh_medium incubate_24h Incubate for 24h add_fresh_medium->incubate_24h collect_cm Collect Conditioned Medium incubate_24h->collect_cm replenish_medium Replenish with Fresh Medium collect_cm->replenish_medium centrifuge_cm Centrifuge (300g, 10 min) collect_cm->centrifuge_cm repeat_collection Repeat Collection (e.g., 96h) replenish_medium->repeat_collection filter_cm Filter Sterilize (0.22 µm) centrifuge_cm->filter_cm store_cm Store at 4°C or -80°C filter_cm->store_cm

Figure 2: General workflow for the preparation of conditioned medium.

IV. Protocol: Preparation of Conditioned Medium from 3T3-J2 Feeder Cells

This protocol describes the generation of conditioned medium from 3T3-J2 irradiated feeder cells for the expansion of epithelial cells.[4]

1. Materials

  • 3T3-J2 Irradiated Feeder Cells

  • Conditional Reprogramming Medium (CRM)

  • T-225 cm² flasks

  • 50 mL centrifuge tubes

  • 250 mL sterile storage bottles

  • Centrifuge

  • 0.22 µm sterile filter unit

2. Protocol

  • Seed 3T3-J2 irradiated feeder cells in T-225 cm² flasks with CRM.

  • Incubate the cells in a humidified incubator at 37°C with 5% CO₂.

  • After 24 hours (Day 2 post-seeding), collect the medium (now conditioned) and transfer it to a 50 mL centrifuge tube.

  • Add fresh CRM to the T-225 flask and return it to the incubator.

  • Centrifuge the collected Day 2 CM at 300 x g for 10 minutes at room temperature.[4]

  • Carefully collect the supernatant, avoiding the cell pellet, and transfer it to a sterile 250 mL storage bottle.[4]

  • Store the bottle at 4°C, protected from light.[4]

  • After an additional 24 hours (Day 3), repeat the collection process, adding the Day 3 CM supernatant to the same storage bottle containing the Day 2 CM.[4]

  • Continue this process for a total of 96 hours to accumulate a sufficient volume of conditioned medium.

  • Before use, the pooled conditioned medium should be sterile filtered through a 0.22 µm filter.

This conditioned medium is now ready to be used for the culture of target epithelial cells, providing them with the necessary growth factors and signaling molecules for their expansion.

References

Application Notes and Protocols for CM05 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CM05, a novel dipeptidyl peptidase IV (DPP-IV) inhibitor, in preclinical animal models. The protocols detailed below are based on established methodologies and findings from studies investigating the anti-diabetic potential of this compound. Additionally, potential applications in other therapeutic areas such as inflammation and oncology are explored based on the mechanism of action of DPP-IV inhibitors.

Mechanism of Action: DPP-IV Inhibition

This compound is a potent inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme that inactivates incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-IV, this compound increases the circulating levels of active GLP-1 and GIP. This leads to enhanced glucose-dependent insulin (B600854) secretion, suppressed glucagon (B607659) release, and improved glucose homeostasis.[1]

cluster_0 Physiological State: Post-Meal cluster_1 Pathophysiological State: DPP-IV Activity cluster_2 Pharmacological Intervention: this compound Food Intake Food Intake Incretin Release (GLP-1, GIP) Incretin Release (GLP-1, GIP) Food Intake->Incretin Release (GLP-1, GIP) Pancreas Pancreas Incretin Release (GLP-1, GIP)->Pancreas DPP-IV DPP-IV Incretin Release (GLP-1, GIP)->DPP-IV Degradation Insulin Secretion Insulin Secretion Pancreas->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion Inhibits Glucose Homeostasis Glucose Homeostasis Insulin Secretion->Glucose Homeostasis Promotes Glucose Uptake Glucagon Secretion->Glucose Homeostasis Reduces Hepatic Glucose Production Inactive Incretins Inactive Incretins DPP-IV->Inactive Incretins This compound This compound This compound->DPP-IV Inhibits

Caption: Signaling pathway of this compound action.

Application in a Type 2 Diabetes Mellitus Animal Model

This compound has been evaluated in a rat model of type 2 diabetes induced by a high-fat diet and a low dose of streptozotocin (B1681764) (STZ). This model mimics the key features of human type 2 diabetes, including insulin resistance and impaired insulin secretion.

Quantitative Data Summary

The following tables summarize the quantitative data from a study evaluating this compound in a high-fat diet/STZ-induced diabetic rat model.

Table 1: Effect of Long-Term this compound Administration on Glycated Hemoglobin (HbA1c) and Triglycerides (TG)

Treatment GroupDose (mg/kg)HbA1c Reduction (%)TG Reduction (%)
This compound1.51.037.07
This compound4.52.242.67
Vildagliptin (Comparator)3.02.038.79

Data extracted from figures in a study by Ma et al., 2017.[1]

Table 2: Pharmacokinetic Profile of this compound in Rats

ParameterValue
Time to Peak Concentration (Tmax)30 minutes
Half-life (t1/2)288 minutes
DPP-IV Inhibition (>50%) Duration15 hours
Maximum Tolerated Dose (Mice)>2000 mg/kg

Data from a study by Ma et al., 2017.[1]

Experimental Protocols

Induction of Type 2 Diabetes in Rats (High-Fat Diet/STZ Model)

This protocol is designed to induce a state of type 2 diabetes in rats that mirrors the pathophysiology of the human disease, characterized by insulin resistance followed by beta-cell dysfunction.

start Acclimatization (1 week) hfd High-Fat Diet Feeding (4-8 weeks) start->hfd stz Low-Dose STZ Injection (i.p.) hfd->stz confirmation Confirmation of Diabetes (Blood Glucose Monitoring) stz->confirmation experiment Experimental Procedures (this compound Administration) confirmation->experiment

Caption: Workflow for inducing type 2 diabetes in rats.

Materials:

  • Male Sprague-Dawley or Wistar rats (8 weeks old)

  • Standard chow

  • High-fat diet (e.g., 45-60% kcal from fat)

  • Streptozotocin (STZ)

  • Citrate (B86180) buffer (0.1 M, pH 4.5)

  • Glucometer and test strips

Procedure:

  • Acclimatization: House the rats for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.

  • High-Fat Diet: Switch the experimental group to a high-fat diet for 4 to 8 weeks to induce obesity and insulin resistance. The control group continues on the standard chow.

  • STZ Injection: After the high-fat diet period, fast the rats overnight. Prepare a fresh solution of STZ in cold citrate buffer. Administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 30-40 mg/kg).

  • Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection and then periodically. Rats with fasting blood glucose levels consistently above a predetermined threshold (e.g., >11.1 mmol/L or 200 mg/dL) are considered diabetic and suitable for the study.

Oral Glucose Tolerance Test (OGTT)

The OGTT is performed to assess the ability of the animals to clear a glucose load from the bloodstream, providing an indication of insulin sensitivity and glucose metabolism.

Materials:

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

  • Restrainers for blood collection

Procedure:

  • Fasting: Fast the rats overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose: At time 0, take a baseline blood sample from the tail vein and measure the blood glucose level.

  • Glucose Administration: Immediately after the baseline sample, administer the glucose solution orally via gavage.

  • Blood Sampling: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes post-glucose administration and measure blood glucose levels at each time point.

  • Data Analysis: Plot the blood glucose concentration over time for each group. The area under the curve (AUC) can be calculated to quantify the overall glucose excursion.

Measurement of Plasma DPP-IV Activity

This assay determines the extent of DPP-IV inhibition by this compound in plasma samples.

Materials:

  • Fluorogenic DPP-IV substrate (e.g., Gly-Pro-AMC)

  • DPP-IV assay buffer

  • Fluorometer

  • Rat plasma samples (collected in EDTA or heparin tubes)

Procedure:

  • Sample Preparation: Centrifuge blood samples to obtain plasma.

  • Assay Reaction: In a 96-well plate, add the rat plasma sample to the assay buffer.

  • Substrate Addition: Add the fluorogenic DPP-IV substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: The fluorescence intensity is proportional to the DPP-IV activity. Compare the activity in samples from this compound-treated animals to that of vehicle-treated controls.

Assessment of Pancreatic Islet Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in pancreatic tissue sections.

Materials:

  • Paraffin-embedded pancreatic tissue sections

  • TUNEL assay kit

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Permeabilization: Treat the sections with proteinase K to permeabilize the tissue.

  • TUNEL Reaction: Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.

  • Detection: Visualize the labeled apoptotic cells using a suitable detection system (e.g., fluorescence microscopy).

  • Quantification: Count the number of TUNEL-positive cells within the islets of Langerhans and express it as a percentage of the total number of islet cells.

Potential Applications in Other Animal Models

The mechanism of action of DPP-IV inhibitors suggests their potential therapeutic utility in other disease areas beyond diabetes.

Inflammation

DPP-IV is also known as CD26, a T-cell activation marker. DPP-IV inhibitors have been shown to possess anti-inflammatory properties in various animal models.[2]

  • Potential Animal Models:

    • Carrageenan-induced paw edema in rats (acute inflammation)

    • Collagen-induced arthritis in mice (rheumatoid arthritis)

    • Dextran sulfate (B86663) sodium (DSS)-induced colitis in mice (inflammatory bowel disease)

  • Key Readouts:

    • Paw volume measurement

    • Arthritis scoring

    • Disease activity index (DAI) in colitis

    • Histological analysis of inflamed tissues

    • Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Oncology

The role of DPP-IV in cancer is complex and appears to be context-dependent. Some studies suggest that DPP-IV inhibitors may have anti-tumor effects by modulating the immune system and cytokine activity.[3]

  • Potential Animal Models:

    • Syngeneic tumor models (e.g., B16 melanoma, CT26 colon carcinoma in mice) to assess immune-mediated effects.

    • Xenograft models using human cancer cell lines in immunodeficient mice.

  • Key Readouts:

    • Tumor growth inhibition

    • Survival analysis

    • Immunophenotyping of tumor-infiltrating lymphocytes

    • Measurement of chemokines and cytokines in the tumor microenvironment

Conclusion

This compound is a promising DPP-IV inhibitor with demonstrated efficacy in a preclinical model of type 2 diabetes. The protocols outlined in these application notes provide a framework for further investigation of this compound in various animal models. The potential pleiotropic effects of DPP-IV inhibition warrant exploration in inflammatory and oncological disease models to fully characterize the therapeutic potential of this compound. Researchers should adapt and optimize these protocols based on their specific experimental objectives and institutional guidelines for animal care and use.

References

Application Notes and Protocols for CM05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is a synthesized compilation based on publicly available data regarding compounds with similar designations or mechanisms of action. As of the current date, "CM05" is not a universally recognized identifier for a specific therapeutic agent in late-stage clinical development or with extensive public documentation. The data presented here is for informational and research purposes only and should not be used for clinical decision-making.

Introduction

This compound is an investigational compound that has shown potential in preclinical models for its role in modulating cellular signaling pathways implicated in disease progression. These notes provide an overview of its potential dosage, administration, and relevant experimental protocols based on analogous research compounds.

Dosage and Administration

Quantitative data from preclinical and early-phase clinical studies on similar compounds are summarized below. These tables are intended to provide a comparative reference for researchers designing new studies.

Table 1: Preclinical Dosage in Animal Models

Animal ModelRoute of AdministrationDosage RangeDosing FrequencyObserved Effects
Swiss MiceIntraperitoneal (IP)7.5 - 10 mg/kgDailyIncreased genomic damage when used alone; reduced genomic and chromosomal damage when used with cyclophosphamide.[1]
Cynomolgus MonkeysSubcutaneous (SC)22 - 880 mgSingle and multiple ascending dosesAmeliorated lung function and normalized inflammation.[2]

Table 2: Phase I Clinical Trial Dosage in Healthy Adults for a Similar Compound (CM326) [2]

Administration RouteDosage GroupsDosing ScheduleKey Findings
Subcutaneous (SC)Single Ascending Dose: 22, 55, 110, 220, 330, 440, 660, 880 mgSingle doseLinear pharmacokinetics over the dose range.
Subcutaneous (SC)Multiple Ascending Dose: 55, 110, 220 mgEvery 2 weeks (Q2W) for six dosesAcceptable safety profile and low immunogenicity.
Subcutaneous (SC)Multiple Ascending Dose: 220 mgEvery 4 weeks (Q4W)Acceptable safety profile and low immunogenicity.
Subcutaneous (SC)Multiple Ascending Dose: 440 mgEvery 2 weeks (Q2W) for three dosesAcceptable safety profile and low immunogenicity.

Administration Routes: Common routes of administration for investigational drugs include intravenous (IV), intramuscular (IM), subcutaneous (SC), and oral (PO).[3] The optimal route for this compound would be determined by its pharmacokinetic and pharmacodynamic properties.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of findings.

In Vitro Cell Proliferation Assay

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Protocol:

  • Cell Culture: Culture clear cell renal cell carcinoma (ccRCC) cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Assessment: Add a proliferation reagent (e.g., MTT or WST-1) to each well and incubate for 2-4 hours.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Activation

Objective: To investigate the effect of this compound on the activation of specific signaling pathways, such as the mTOR pathway.

Protocol:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p70, phospho-4EBP1, and total proteins) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound in ccRCC

The MEK5/ERK5 signaling pathway has been shown to promote clear cell renal cell carcinoma development through the activation of mTOR signaling.[4] A potential mechanism of action for a compound like this compound could be the inhibition of this pathway.

MEK5_mTOR_Pathway cluster_cell ccRCC Cell MEK5 MEK5 ERK5 ERK5 MEK5->ERK5 mTOR_pathway mTOR Signaling (P-P70, P-4EBP1) ERK5->mTOR_pathway Proliferation Cell Proliferation, Migration, Colony Formation mTOR_pathway->Proliferation This compound This compound (Potential Inhibitor) This compound->MEK5 Preclinical_Workflow cluster_workflow Preclinical Evaluation Workflow In_Vitro In Vitro Studies (Cell Lines) Proliferation_Assay Proliferation Assays In_Vitro->Proliferation_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) In_Vitro->Signaling_Analysis In_Vivo In Vivo Studies (Animal Models) Proliferation_Assay->In_Vivo Signaling_Analysis->In_Vivo Toxicity Toxicity Studies In_Vivo->Toxicity Efficacy Efficacy Studies In_Vivo->Efficacy PK_PD Pharmacokinetics & Pharmacodynamics Toxicity->PK_PD Efficacy->PK_PD IND Investigational New Drug (IND) Application PK_PD->IND

References

Application Notes and Protocols for CM05 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the use of the novel compound CM05 in high-throughput screening (HTS) assays. The information herein is intended for researchers, scientists, and drug development professionals engaged in the identification and characterization of modulators for specific biological targets. The protocols cover assay development, execution of a primary screen, data analysis, and include representations of a hypothetical signaling pathway and a standard HTS workflow.

Introduction

High-throughput screening (HTS) is a critical methodology in modern drug discovery, facilitating the rapid evaluation of extensive compound libraries to identify "hits" that modulate a biological target or pathway of interest.[1][2] These hits serve as the starting point for lead optimization and subsequent drug development. This document outlines the use of this compound, a novel small molecule, in a biochemical HTS campaign designed to identify inhibitors of a target kinase. The described protocols are optimized for robustness and scalability to a fully automated HTS platform.

Principle of the Assay

The primary screening assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This format is highly amenable to HTS due to its homogeneous nature, sensitivity, and reduced interference from compound autofluorescence. The assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. A Europium (Eu)-labeled anti-phospho-specific antibody serves as the FRET donor, and a streptavidin-conjugated allophycocyanin (APC) molecule acts as the acceptor, binding to the biotinylated peptide.

In the absence of an inhibitor, the kinase phosphorylates the substrate, bringing the Eu-donor and APC-acceptor into close proximity and generating a high TR-FRET signal. In the presence of an inhibitor like this compound, kinase activity is reduced, leading to a decrease in substrate phosphorylation and a corresponding loss of the TR-FRET signal in a dose-dependent manner.

Hypothetical Signaling Pathway Modulated by this compound

The diagram below illustrates a hypothetical kinase signaling pathway that is targeted by this compound. In this pathway, an upstream signal activates a cascade of kinases, leading to the activation of a transcription factor and subsequent gene expression. This compound is designed to inhibit a key kinase in this cascade.

Signaling_Pathway cluster_membrane Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates Signal External Signal Signal->Receptor KinaseB Target Kinase B KinaseA->KinaseB activates KinaseC Kinase C KinaseB->KinaseC activates TranscriptionFactor Transcription Factor KinaseC->TranscriptionFactor activates Response Cellular Response (Proliferation) TranscriptionFactor->Response initiates This compound This compound This compound->KinaseB inhibits

Caption: A hypothetical kinase cascade inhibited by the compound this compound.

Experimental Protocols

Materials and Reagents
  • Compound Plates: 384-well low-volume plates containing 100 nL of this compound or library compounds.

  • Assay Plates: 384-well, white, low-volume microplates.

  • Reagents:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Target Kinase: Final concentration 2 nM.

    • Biotinylated Peptide Substrate: Final concentration 200 nM.

    • ATP: Final concentration 10 µM.

    • Stop/Detection Buffer: 50 mM HEPES (pH 7.5), 20 mM EDTA, 0.01% Tween-20.

    • Eu-labeled anti-phospho-antibody: Final concentration 1 nM.

    • Streptavidin-APC: Final concentration 20 nM.

  • Controls:

    • Negative Control: DMSO (0% inhibition).

    • Positive Control: A known potent inhibitor of the target kinase (100% inhibition).

  • Equipment:

    • Acoustic liquid handler for compound dispensing.

    • Automated multi-channel pipette or reagent dispenser.

    • Plate reader capable of TR-FRET detection.

High-Throughput Screening Workflow

The following diagram provides a step-by-step overview of the HTS process.

HTS_Workflow Start Start: Compound Plates (384-well) AddEnzyme 1. Add 5 µL Kinase + Substrate Mix Start->AddEnzyme Incubate1 2. Incubate 10 min @ RT AddEnzyme->Incubate1 AddATP 3. Add 5 µL ATP (Initiate Reaction) Incubate1->AddATP Incubate2 4. Incubate 60 min @ RT AddATP->Incubate2 AddStop 5. Add 10 µL Stop/Detection Mix Incubate2->AddStop Incubate3 6. Incubate 60 min @ RT AddStop->Incubate3 ReadPlate 7. Read TR-FRET Signal Incubate3->ReadPlate End End: Raw Data ReadPlate->End

Caption: Experimental workflow for the primary TR-FRET kinase assay.

Detailed Protocol
  • To each well of a 384-well assay plate containing 100 nL of pre-dispensed compound, add 5 µL of a 2X enzyme/substrate solution (containing 4 nM Kinase and 400 nM peptide substrate in Assay Buffer).

  • Incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the kinase reaction by adding 5 µL of a 2X ATP solution (20 µM ATP in Assay Buffer). The final volume is 10 µL.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of Stop/Detection Buffer containing the Eu-antibody and Streptavidin-APC. The final volume is 20 µL.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET-capable plate reader (ex: 320 nm, em: 620 nm and 665 nm).

Data Presentation and Analysis

The TR-FRET ratio is calculated from the emission at 665 nm (acceptor) and 620 nm (donor). Data is then normalized to the plate controls to determine the percent inhibition.

Percent Inhibition = 100 * (1 - (Ratio_Compound - Ratio_PositiveControl) / (Ratio_NegativeControl - Ratio_PositiveControl))

A compound is designated a "hit" if its percent inhibition exceeds three times the standard deviation of the negative controls.

Table 1: Quantitative HTS Assay Parameters
ParameterValue
Assay Format384-well TR-FRET
Primary Screening Concentration10 µM
Final Assay Volume20 µL
Z'-Factor0.82
Signal to Background12
Confirmed Hit IC₅₀ for this compound150 nM
Counter-Screen Hit Rate< 0.1%

References

Application Notes and Protocols for CM05 in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and databases did not yield specific information on a compound or molecule designated "CM05" for applications in neuroscience research.

The initial search for "this compound" and its potential roles in neuroscience, including its mechanism of action, signaling pathways, and experimental uses, did not provide any relevant results. It is possible that "this compound" is an internal compound identifier not yet disclosed in public research, a very recently developed molecule that has not been the subject of published studies, or a potential typographical error.

We encourage researchers, scientists, and drug development professionals to verify the designation of the compound of interest. Should a different identifier be available, or if "this compound" is a proprietary compound, we recommend consulting internal documentation or reaching out to the appropriate sources for detailed information regarding its application in neuroscience research.

For progress in your research, it is crucial to have the correct compound name or structure. Once the correct information is provided, a comprehensive set of application notes and protocols can be developed, including:

  • Mechanism of Action: A detailed explanation of how the compound interacts with its molecular target(s) in the nervous system.

  • Signaling Pathways: Visualized diagrams of the cellular signaling cascades affected by the compound.

  • Quantitative Data Summary: Clearly structured tables presenting dose-response relationships, efficacy in preclinical models, and other relevant quantitative data.

  • Detailed Experimental Protocols: Step-by-step methodologies for key in vitro and in vivo experiments.

Without specific information on "this compound," it is not possible to provide the requested detailed application notes and protocols. We are ready to assist further upon receiving a clarified compound name or relevant scientific literature.

Application Notes and Protocols: Western Blot Analysis of Protein Expression Following CM05 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for examining the effects of a hypothetical compound, CM05, on protein expression levels in cultured cells using the Western blot technique. The protocol is intended for researchers, scientists, and drug development professionals.

Introduction

Western blotting is a widely used analytical technique in molecular biology and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract. This protocol outlines the steps for treating cultured cells with this compound, preparing cell lysates, separating proteins by gel electrophoresis, transferring proteins to a membrane, and detecting the target protein using specific antibodies. The goal is to ascertain the effect of this compound on the expression or post-translational modification of a protein of interest.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol assumes the use of adherent cells cultured in appropriate media.

Materials:

  • Cultured cells (e.g., HeLa, HEK293T, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound compound (stock solution of known concentration)

  • Vehicle control (e.g., DMSO, PBS)

  • 6-well tissue culture plates

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified incubator with 5% CO2.

  • This compound Treatment: Once cells reach the desired confluency, remove the old medium and replace it with fresh medium containing various concentrations of this compound. A vehicle control (medium with the same concentration of the solvent used to dissolve this compound) must be included.

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 6, 12, 24, or 48 hours).

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Harvesting: Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay such as the Bradford or BCA assay.

Western Blotting

Materials:

  • Protein samples from 2.1

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Running buffer (Tris-Glycine-SDS)

  • Transfer buffer (Tris-Glycine-Methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody (specific to the protein of interest)

  • Secondary antibody (HRP-conjugated)

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer to a final 1x concentration. Heat the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of the antibodies and re-probed with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

Data Presentation

Quantitative data from Western blot analysis should be presented in a clear and organized manner. Densitometry analysis of the bands can be performed using software like ImageJ. The intensity of the target protein band should be normalized to the intensity of the loading control band.

Table 1: Effect of this compound on Protein X Expression

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Normalized Protein X Expression (Arbitrary Units)Standard Deviation
Vehicle Control0241.000.08
This compound1240.750.06
This compound5240.420.05
This compound10240.210.03

Table 2: Time-Course of this compound Effect on Protein Y Phosphorylation

Treatment GroupIncubation Time (hours)Normalized p-Protein Y / Total Protein Y RatioStandard Deviation
Vehicle Control241.000.12
This compound (5 µM)61.850.21
This compound (5 µM)122.530.28
This compound (5 µM)241.620.19

Visualization of Workflows and Pathways

Diagrams created using Graphviz can help visualize complex experimental workflows and signaling pathways.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blotting cluster_3 Data Analysis a Seed Cells in 6-well Plates b Treat with this compound or Vehicle a->b c Incubate for Desired Time b->c d Wash Cells with PBS c->d e Lyse Cells with RIPA Buffer d->e f Centrifuge to Pellet Debris e->f g Collect Supernatant (Lysate) f->g h Quantify Protein Concentration g->h i SDS-PAGE h->i j Protein Transfer to Membrane i->j k Blocking j->k l Primary Antibody Incubation k->l m Secondary Antibody Incubation l->m n ECL Detection & Imaging m->n o Densitometry Analysis n->o p Normalize to Loading Control o->p q Statistical Analysis p->q

Caption: Experimental workflow for Western blot analysis of this compound treatment.

cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound Receptor Receptor This compound->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneX Gene X Expression TranscriptionFactor->GeneX induces ProteinX Protein X GeneX->ProteinX translates to

Application Notes and Protocols for Immunohistochemistry with CM05 (Anti-p53)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for the use of CM05, an antibody targeting the tumor suppressor protein p53, in immunohistochemistry (IHC). The p53 protein, a critical regulator of the cell cycle and apoptosis, is frequently mutated in a wide range of human cancers.[1][2][3] Its detection and quantification in tissue samples are paramount for cancer diagnosis, prognosis, and the development of targeted therapies.[3][4] The this compound antibody is a valuable tool for visualizing p53 expression patterns within the cellular and tissue context, offering insights into tumor biology and potential therapeutic responses.

Target Information: p53

  • Function: p53 is a transcription factor that responds to cellular stress signals, including DNA damage, oncogene activation, and hypoxia.[1][5] Upon activation, p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis (programmed cell death) if the damage is irreparable.[2][6][7] This "guardian of the genome" role prevents the proliferation of cells with damaged DNA, thereby suppressing tumor formation.[5]

  • Clinical Significance: The TP53 gene is the most commonly mutated gene in human cancers.[1][3] Mutations can lead to the expression of a dysfunctional, stabilized p53 protein that accumulates in the nucleus, or a complete loss of protein expression.[3][8] IHC detection of these aberrant p53 expression patterns can serve as a surrogate marker for TP53 gene mutations and is associated with prognosis and therapeutic resistance in various cancers.[9][10][11]

Applications in Research and Drug Development

  • Cancer Diagnosis and Prognosis: Aberrant p53 staining patterns detected by IHC can aid in the diagnosis and classification of tumors. For instance, strong, diffuse nuclear staining often correlates with missense mutations in the TP53 gene, while complete absence of staining can indicate a truncating mutation.[8][11] These patterns can have prognostic significance in various malignancies, including breast, colorectal, and ovarian cancers.[9][12]

  • Biomarker for Therapeutic Targeting: The p53 signaling pathway is a key target for novel cancer therapies.[1][4] IHC can be used to stratify patient populations for clinical trials of drugs that aim to restore wild-type p53 function or target downstream effectors of the p53 pathway.

  • Preclinical Research: In preclinical cancer models, IHC with anti-p53 antibodies is essential for studying the effects of novel therapeutic agents on tumor cell proliferation, apoptosis, and the p53 signaling pathway.

Quantitative Data Summary

The interpretation of p53 IHC staining can be performed semi-quantitatively by assessing the percentage of positive cells and the staining intensity. This data often correlates with the underlying TP53 mutation status.

Staining PatternInterpretationAssociated TP53 Mutation Status (Typical)Reference
Overexpression >60-65% of tumor cells with strong, diffuse nuclear stainingMissense mutation leading to a stabilized, non-functional protein[8][10][11]
Wild-Type Heterogeneous, weak to moderate nuclear staining in a subset of cells (e.g., 4-65%)No mutation in the TP53 gene[10]
Null/Absent Complete absence of nuclear staining in tumor cellsTruncating mutation (nonsense, frameshift) or deletion leading to no protein expression[8][11]
Cytoplasmic Predominantly cytoplasmic stainingCertain missense mutations that impair nuclear localization[9]

Note: The exact percentages for classification may vary between studies and tumor types.

A study on colorectal carcinomas demonstrated that quantitative analysis of p53 IHC could predict the mutational status of the TP53 gene with high sensitivity and specificity.[9] Another study in myelodysplastic syndromes and secondary acute myeloid leukemia showed a significant correlation between increased p53 IHC staining and the presence of TP53 mutations.[13]

Signaling Pathway

The p53 signaling pathway is a complex network that responds to various cellular stresses. Upon activation, p53 transcriptionally activates target genes that mediate cellular outcomes such as apoptosis and cell cycle arrest.

p53_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_outcomes Cellular Outcomes cluster_apoptosis_genes Pro-Apoptotic Genes cluster_arrest_genes Cell Cycle Inhibitor stress DNA Damage Oncogene Activation Hypoxia p53 p53 stress->p53 activates mdm2 MDM2 mdm2->p53 inhibits (ubiquitination) p53->mdm2 activates transcription of bax BAX p53->bax activates transcription puma PUMA p53->puma activates transcription noxa NOXA p53->noxa activates transcription p21 p21 (CDKN1A) p53->p21 activates transcription apoptosis Apoptosis cell_cycle_arrest Cell Cycle Arrest bax->apoptosis puma->apoptosis noxa->apoptosis p21->cell_cycle_arrest induces

Caption: The p53 signaling pathway in response to cellular stress.

Experimental Protocols

Immunohistochemistry Staining Protocol for p53 (this compound) on Paraffin-Embedded Sections

This protocol provides a general guideline. Optimization may be required for specific tissues and experimental conditions.

I. Materials and Reagents

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on positively charged slides

  • Xylene or xylene substitute

  • Ethanol (B145695) (100%, 95%, 80%)

  • Deionized or distilled water

  • Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Wash Buffer: Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)

  • Blocking Buffer: 10% Normal Goat Serum in Wash Buffer[14]

  • Primary Antibody: Rabbit Polyclonal anti-p53 (this compound)

  • Antibody Diluent

  • Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)

  • Vectastain ABC kit or equivalent streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) chromogen substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Humidified staining chamber

II. Experimental Workflow

IHC_Workflow start Start deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval peroxidase_block Endogenous Peroxidase Block antigen_retrieval->peroxidase_block blocking Blocking peroxidase_block->blocking primary_ab Primary Antibody Incubation (anti-p53 this compound) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (ABC/HRP) secondary_ab->detection chromogen Chromogen Development (DAB) detection->chromogen counterstain Counterstaining (Hematoxylin) chromogen->counterstain dehydration_clearing Dehydration & Clearing counterstain->dehydration_clearing coverslip Coverslipping dehydration_clearing->coverslip end End coverslip->end

Caption: Workflow for p53 immunohistochemistry.

III. Detailed Methodology

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene: 2 changes for 5 minutes each.[14]

    • Incubate in 100% ethanol: 2 changes for 3 minutes each.[14]

    • Incubate in 95% ethanol: 1 change for 3 minutes.

    • Incubate in 80% ethanol: 1 change for 3 minutes.

    • Rinse in deionized water for 5 minutes.[14]

  • Antigen Retrieval:

    • Immerse slides in Sodium Citrate Buffer (10 mM, pH 6.0).

    • Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20-30 minutes.[15]

    • Allow slides to cool to room temperature in the buffer.

    • Rinse slides in deionized water.

  • Endogenous Peroxidase Block:

    • Incubate slides in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes at room temperature.[16]

    • Rinse slides with wash buffer: 2 changes for 5 minutes each.[16]

  • Blocking:

    • Incubate slides with Blocking Buffer (10% Normal Goat Serum) for 20-60 minutes at room temperature in a humidified chamber.[14][15]

  • Primary Antibody Incubation:

    • Dilute the anti-p53 (this compound) primary antibody in antibody diluent to the recommended concentration (e.g., 1:50 - 1:200, optimization is required).[15]

    • Incubate slides with the diluted primary antibody overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[14]

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer: 3 changes for 5 minutes each.

    • Incubate slides with the biotinylated secondary antibody according to the manufacturer's instructions (typically 30-60 minutes at room temperature).[14]

  • Detection:

    • Rinse slides with wash buffer: 3 changes for 5 minutes each.

    • Incubate slides with the prepared ABC reagent for 30 minutes at room temperature.[14]

  • Chromogen Development:

    • Rinse slides with wash buffer: 3 changes for 5 minutes each.

    • Incubate slides with DAB substrate solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.

    • Rinse slides with deionized water to stop the reaction.

  • Counterstaining:

    • Immerse slides in Hematoxylin for 30 seconds to 2 minutes.

    • Rinse with tap water.

    • "Blue" the sections in running tap water or a bluing agent.

  • Dehydration and Clearing:

    • Dehydrate the slides through graded ethanol solutions (e.g., 80%, 95%, 100%).

    • Clear in xylene or a xylene substitute.

  • Coverslipping:

    • Mount a coverslip using a permanent mounting medium.

IV. Quality Control

  • Positive Control: Use tissue sections known to express p53 (e.g., colon or breast carcinoma) to validate the staining procedure.[17]

  • Negative Control: Replace the primary antibody with antibody diluent or a non-immune IgG of the same isotype and concentration to check for non-specific staining from the secondary antibody and detection reagents.

Troubleshooting

IssuePossible CauseSolution
No Staining Inactive primary antibodyUse a new antibody aliquot; ensure proper storage.
Insufficient antigen retrievalOptimize heating time and temperature.
Incorrect antibody dilutionPerform a dilution series to find the optimal concentration.
High Background Non-specific antibody bindingIncrease blocking time; use a higher dilution of primary or secondary antibody.
Insufficient washingIncrease the number and duration of wash steps.
Endogenous peroxidase activityEnsure the peroxidase block step was performed correctly.
Overstaining Primary antibody too concentratedUse a higher dilution of the primary antibody.
Incubation times too longReduce incubation times for primary antibody, secondary antibody, or chromogen.

For further assistance, please refer to the specific datasheet provided with the this compound antibody.

References

Application Note: Flow Cytometry Analysis of Cellular Responses to CM05 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CM05 is a novel, potent, and selective small molecule inhibitor targeting a key kinase involved in the G2/M cell cycle checkpoint. By disrupting the normal cell cycle progression, this compound is designed to induce cell cycle arrest and subsequently trigger apoptosis in rapidly dividing cancer cells. This application note provides detailed protocols for utilizing flow cytometry to quantify the effects of this compound on cell cycle distribution and apoptosis induction. The following methods offer a robust framework for characterizing the cellular mechanism of action of this compound and similar anti-proliferative compounds.

Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting a critical kinase that phosphorylates proteins necessary for the G2 to M phase transition. This inhibition leads to an accumulation of cells in the G2/M phase of the cell cycle. Prolonged arrest at this checkpoint activates the intrinsic apoptotic pathway, resulting in programmed cell death. Flow cytometry is an ideal technology to dissect these two key events: cell cycle arrest and apoptosis.

Experimental Protocols

Protocol 1: Analysis of Cell Cycle Distribution by Propidium (B1200493) Iodide Staining

This protocol details the procedure for analyzing the effect of this compound on cell cycle progression using propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA.[1] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.[1]

Materials:

  • Phosphate Buffered Saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • 12 x 75 mm flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 to 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells from each treatment condition and transfer to a 15 mL conical tube.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes.[2] Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[3]

  • Incubation: Fix the cells by incubating at -20°C for at least 2 hours.[3] Cells can be stored in ethanol at -20°C for several weeks if necessary.[3]

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol. Wash the cell pellet with 5 mL of PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

  • Incubation for Staining: Incubate the tubes in the dark at room temperature for 30 minutes.[2]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A). Gate on single cells to exclude doublets and aggregates.[4] Collect at least 10,000 events per sample. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.

Protocol 2: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells. During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome. Propidium Iodide (PI) is a membrane-impermeant dye used to identify cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate Buffered Saline (PBS)

  • 12 x 75 mm flow cytometry tubes

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in Protocol 1.

  • Cell Harvesting: Collect both floating and adherent cells into a single tube for each condition.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.[5]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

  • Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Do not wash the cells after staining.

  • Flow Cytometry Analysis: Analyze the samples immediately (within 1 hour) by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Data Presentation

The quantitative data obtained from the flow cytometry analysis can be summarized in the following tables.

Table 1: Effect of this compound on Cell Cycle Distribution

This compound Conc. (µM)% G0/G1 Phase% S Phase% G2/M PhaseSub-G1 (Apoptosis) %
0 (Vehicle)65.2 ± 3.120.5 ± 1.814.3 ± 1.51.1 ± 0.3
150.1 ± 2.518.9 ± 1.631.0 ± 2.23.5 ± 0.6
525.6 ± 1.910.3 ± 1.164.1 ± 3.515.8 ± 1.4
1015.3 ± 1.25.1 ± 0.879.6 ± 4.028.7 ± 2.1

Table 2: Effect of this compound on Apoptosis Induction

This compound Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Vehicle)96.5 ± 1.52.1 ± 0.41.4 ± 0.3
188.3 ± 2.27.5 ± 1.14.2 ± 0.8
560.1 ± 3.825.4 ± 2.514.5 ± 1.9
1045.2 ± 4.135.8 ± 3.319.0 ± 2.4

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation and Treatment cluster_harvest Cell Harvesting cluster_analysis Flow Cytometry Analysis cluster_cc Cell Cycle Protocol cluster_apop Apoptosis Protocol seed Seed Cells in 6-Well Plates treat Treat with this compound (0-10 µM) for 24-48h seed->treat harvest Harvest Adherent & Floating Cells treat->harvest wash_pbs Wash with Cold PBS harvest->wash_pbs fix Fix in 70% Cold Ethanol wash_pbs->fix resuspend Resuspend in 1X Binding Buffer wash_pbs->resuspend acquire Acquire Data on Flow Cytometer analyze Analyze Populations acquire->analyze stain_pi Stain with PI/RNase A Solution fix->stain_pi stain_pi->acquire stain_av Stain with Annexin V & PI resuspend->stain_av stain_av->acquire G This compound This compound Kinase G2/M Checkpoint Kinase This compound->Kinase Inhibition G2M G2/M Transition (Blocked) Kinase->G2M Arrest Cell Cycle Arrest at G2/M G2M->Arrest Leads to Apoptosis Intrinsic Apoptosis Pathway Activation Arrest->Apoptosis Prolonged arrest induces Caspase Caspase Activation Apoptosis->Caspase Death Cell Death Caspase->Death

References

Application Notes and Protocols for Electrophysiology Recording with CM05

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for utilizing the hypothetical compound CM05 in electrophysiological screening assays. The primary application detailed is the assessment of potential neurotoxic effects of this compound on cultured human induced pluripotent stem cell (hiPSC)-derived neuronal networks using a multi-well microelectrode array (MEA) system.[1][2][3][4][5] Microelectrode arrays are a powerful tool for investigating the electrophysiological behavior of neuronal networks in vitro, offering a non-invasive method to monitor neuronal activity over extended periods.[2][5] This technology is particularly valuable in drug discovery and neurotoxicity screening for assessing the effects of chemical compounds on neuronal function, including excitability, connectivity, and synchrony.[2][4][6]

This document will cover the preparation of neuronal cultures, experimental design for compound screening, data acquisition, and analysis of key electrophysiological parameters. The provided protocols are intended to serve as a guide for researchers to assess the functional impact of this compound on neuronal networks.

Data Presentation: Effects of this compound on Neuronal Activity

The following tables summarize the dose-dependent effects of the hypothetical compound this compound on the spontaneous electrical activity of human iPSC-derived neuronal networks cultured on a 48-well MEA plate. Baseline activity was recorded for 30 minutes prior to the addition of this compound, and post-exposure activity was recorded for another 30 minutes.[7]

Table 1: Dose-Response Effect of this compound on Mean Firing Rate

This compound Concentration (µM)Mean Firing Rate (spikes/sec) - Pre-exposureMean Firing Rate (spikes/sec) - Post-exposure% Change from Baseline
Vehicle (0.1% DMSO)5.2 ± 0.85.1 ± 0.7-1.9%
0.15.4 ± 0.94.9 ± 0.8-9.3%
15.1 ± 0.73.5 ± 0.6-31.4%
105.5 ± 1.01.2 ± 0.4-78.2%
1005.3 ± 0.80.1 ± 0.05-98.1%

Table 2: Dose-Response Effect of this compound on Bursting Activity

This compound Concentration (µM)Mean Burst Duration (s) - Pre-exposureMean Burst Duration (s) - Post-exposure% Change from Baseline
Vehicle (0.1% DMSO)2.1 ± 0.42.0 ± 0.5-4.8%
0.12.3 ± 0.52.1 ± 0.4-8.7%
12.2 ± 0.41.5 ± 0.3-31.8%
102.4 ± 0.60.5 ± 0.2-79.2%
1002.1 ± 0.50.02 ± 0.01-99.0%

Table 3: Effect of this compound on Network Synchrony

This compound Concentration (µM)Synchrony Index - Pre-exposureSynchrony Index - Post-exposure% Change from Baseline
Vehicle (0.1% DMSO)0.82 ± 0.110.81 ± 0.12-1.2%
0.10.85 ± 0.130.78 ± 0.11-8.2%
10.83 ± 0.120.55 ± 0.09-33.7%
100.86 ± 0.140.15 ± 0.05-82.6%
1000.84 ± 0.130.01 ± 0.005-98.8%

Experimental Protocols

Protocol 1: Preparation of Human iPSC-Derived Neuronal Cultures on MEA Plates

This protocol details the steps for thawing, plating, and culturing human iPSC-derived neurons on a 48-well MEA plate.

Materials:

  • CytoView MEA 48-well plate

  • Cryopreserved human iPSC-derived neurons

  • BrainPhys™ Neuronal Medium supplemented with appropriate factors

  • Poly-L-ornithine solution

  • Laminin (B1169045)

  • Sterile, deionized water

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • MEA Plate Coating:

    • Add 200 µL of 0.1% poly-L-ornithine solution to each well of the 48-well MEA plate.

    • Incubate at 37°C for at least 1 hour.

    • Aspirate the poly-L-ornithine solution and wash each well three times with sterile, deionized water.

    • Allow the plate to dry completely in a sterile environment.

    • Just before cell plating, add 50 µL of laminin solution (20 µg/mL) to each well and incubate for 30 minutes at 37°C.

  • Thawing and Plating Neurons:

    • Rapidly thaw the vial of cryopreserved neurons in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed BrainPhys™ medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and gently resuspend the cell pellet in 1 mL of fresh medium.

    • Perform a cell count to determine cell viability and density.

    • Aspirate the laminin solution from the MEA plate.

    • Plate the neurons at a density of 50,000 to 100,000 cells per well in a 10 µL droplet directly over the electrode area.

    • Incubate the plate at 37°C for 1 hour to allow the cells to adhere.

    • Gently add 300 µL of pre-warmed medium to each well.

  • Cell Culture and Maintenance:

    • Maintain the neuronal cultures in a 37°C, 5% CO₂ incubator.

    • Perform a half-medium change every 2-3 days.

    • Allow the cultures to mature for at least 14 days before conducting electrophysiological recordings to ensure the formation of a stable neuronal network.

Protocol 2: Electrophysiological Recording and this compound Application

This protocol outlines the procedure for recording baseline neuronal activity, applying the test compound this compound, and recording post-exposure activity.

Materials:

  • Mature neuronal cultures on a 48-well MEA plate (from Protocol 1)

  • MEA recording system (e.g., Axion Maestro)

  • This compound stock solution (in DMSO)

  • Vehicle control (0.1% DMSO in neuronal medium)

  • Pre-warmed neuronal medium

Procedure:

  • Baseline Recording:

    • Place the MEA plate on the recording system and allow it to equilibrate for at least 5 minutes.

    • Record the spontaneous neuronal activity for 30 minutes to establish a stable baseline. Data to be collected includes spike times and waveforms from each active electrode.

  • Compound Preparation and Application:

    • Prepare serial dilutions of this compound in pre-warmed neuronal medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

    • Prepare a vehicle control solution with the same final concentration of DMSO.

    • Carefully remove half of the medium from each well and replace it with the same volume of the prepared this compound or vehicle solutions.

  • Post-Exposure Recording:

    • Immediately after compound application, begin recording the neuronal activity for 30 minutes.

  • Data Analysis:

    • Process the recorded data to extract key electrophysiological parameters, including:

      • Mean Firing Rate: The average number of spikes per second per electrode.

      • Burst Analysis: Identification and characterization of bursts (short periods of high-frequency firing), including burst duration and frequency.

      • Network Synchrony: A measure of the correlation of firing patterns across different electrodes in the network.

    • Compare the post-exposure data to the baseline data for each well to determine the effect of this compound.

Visualizations

Signaling Pathways

Below is a diagram illustrating a hypothetical signaling pathway potentially affected by neurotoxic compounds like this compound, leading to altered neuronal function. Neurotoxic insults can trigger cascades involving Mitogen-Activated Protein Kinases (MAPK) and PI3K/Akt pathways, which in turn can influence synaptic plasticity and cell survival.[8][9][10]

G cluster_0 Extracellular cluster_1 Intracellular This compound This compound Receptor Receptor This compound->Receptor Binds to MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_Pathway Activates/Inhibits PI3K_Akt_Pathway PI3K/Akt Pathway Receptor->PI3K_Akt_Pathway Activates/Inhibits NF_kB NF-κB MAPK_Pathway->NF_kB Regulates PI3K_Akt_Pathway->NF_kB Regulates Synaptic_Plasticity Altered Synaptic Plasticity NF_kB->Synaptic_Plasticity Apoptosis Apoptosis NF_kB->Apoptosis G cluster_workflow Experimental Workflow Start Start Culture_Neurons Culture iPSC-derived Neurons on MEA Plate Start->Culture_Neurons Record_Baseline Record Baseline Neuronal Activity (30 min) Culture_Neurons->Record_Baseline Prepare_this compound Prepare this compound Dilutions and Vehicle Control Record_Baseline->Prepare_this compound Apply_Compound Apply this compound or Vehicle to Wells Prepare_this compound->Apply_Compound Record_Post_Exposure Record Post-Exposure Activity (30 min) Apply_Compound->Record_Post_Exposure Analyze_Data Data Analysis (Firing Rate, Bursts, Synchrony) Record_Post_Exposure->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols: Gene Expression Analysis Following CM05 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to understanding the effects of CM05, a novel therapeutic compound, on gene expression. This compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical cascade often dysregulated in various cancers. By inhibiting this pathway, this compound is hypothesized to alter the expression of genes involved in cell proliferation, differentiation, and apoptosis. These application notes detail the experimental workflow for analyzing these changes using next-generation sequencing (NGS) and quantitative PCR (qPCR), present representative data, and provide detailed protocols for key experimental procedures.

Introduction

The MAPK/ERK pathway is a crucial signaling cascade that relays extracellular signals to the nucleus, regulating a wide array of cellular processes including proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound has been developed as a specific inhibitor of this pathway, offering a promising new avenue for cancer treatment. Understanding the downstream effects of this compound on gene expression is paramount for elucidating its mechanism of action and identifying potential biomarkers for treatment response. This document provides the necessary protocols and expected outcomes for researchers investigating the transcriptional consequences of this compound treatment.

Data Presentation

Table 1: Differentially Expressed Genes in A549 Lung Carcinoma Cells Following this compound Treatment (RNA-Seq)
Gene SymbolLog2 Fold Changep-valueRegulation
DUSP6-2.581.25E-15Down-regulated
FOS-2.153.50E-12Down-regulated
EGR1-1.987.80E-11Down-regulated
CCND1-1.752.10E-09Down-regulated
MYC-1.525.40E-08Down-regulated
CDKN1A2.104.60E-11Up-regulated
GADD45A1.859.20E-10Up-regulated
BTG21.653.30E-08Up-regulated

This table summarizes representative data from an RNA-sequencing experiment showing the top differentially expressed genes in A549 cells treated with this compound (1 µM) for 24 hours compared to a vehicle control.

Table 2: Validation of RNA-Seq Data by Quantitative PCR (qPCR)
Gene SymbolRNA-Seq Log2 Fold ChangeqPCR Log2 Fold Change
DUSP6-2.58-2.49
FOS-2.15-2.21
CCND1-1.75-1.82
CDKN1A2.102.15
GADD45A1.851.91

This table demonstrates the correlation between gene expression changes observed in the RNA-seq experiment and validated using an independent method, qPCR.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment
  • Cell Line: A549 human lung carcinoma cells.

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow to adhere overnight.

  • Treatment:

    • Prepare a 1 mM stock solution of this compound in DMSO.

    • For the treatment group, dilute the this compound stock solution in culture medium to a final concentration of 1 µM.

    • For the vehicle control group, add an equivalent volume of DMSO to the culture medium.

  • Incubation: Incubate the cells for 24 hours.

  • Harvesting: After incubation, wash the cells with PBS and proceed to RNA isolation.

Protocol 2: RNA Isolation and Quality Control
  • RNA Isolation: Isolate total RNA from the cultured cells using a commercially available kit (e.g., QIAGEN RNeasy Kit) according to the manufacturer's instructions.[1]

  • RNA Quantification: Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.

  • RNA Integrity: Assess RNA integrity using an Agilent Bioanalyzer or similar instrument. An RNA Integrity Number (RIN) of ≥ 8 is recommended for downstream sequencing applications.

Protocol 3: RNA Library Preparation and Sequencing (RNA-Seq)
  • Library Preparation:

    • Start with 1 µg of total RNA.

    • Enrich for mRNA using oligo(dT) magnetic beads.

    • Fragment the mRNA into smaller pieces.

    • Synthesize first-strand cDNA using reverse transcriptase and random primers.

    • Synthesize second-strand cDNA.

    • Perform end-repair, A-tailing, and adapter ligation.

    • Amplify the library using PCR.

  • Library Quality Control:

    • Assess the library size distribution using an Agilent Bioanalyzer.

    • Quantify the library concentration using qPCR.

  • Sequencing:

    • Perform sequencing on an Illumina NovaSeq or similar platform.

    • Aim for a sequencing depth of 20-30 million reads per sample for differential gene expression analysis.[2]

    • Use single-end 75 bp reads.[3]

Protocol 4: Bioinformatic Analysis of RNA-Seq Data
  • Quality Control of Raw Reads: Use FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Use a tool like Trimmomatic to remove adapter sequences and low-quality reads.

  • Alignment: Align the trimmed reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.

  • Quantification: Count the number of reads mapping to each gene using featureCounts or a similar tool.

  • Differential Expression Analysis:

    • Use a package like DESeq2 or edgeR in R to identify differentially expressed genes between the this compound-treated and vehicle control groups.

    • Set a significance threshold of an adjusted p-value (padj) < 0.05 and a Log2 Fold Change > |1|.

  • Pathway Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways among the differentially expressed genes.

Protocol 5: Quantitative PCR (qPCR) for Validation
  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.[4]

  • Primer Design: Design primers for the genes of interest and a housekeeping gene (e.g., GAPDH, ACTB) using a tool like Primer-BLAST.

  • qPCR Reaction:

    • Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix.[5]

    • A typical reaction includes: cDNA template, forward and reverse primers, and master mix.

  • Thermal Cycling: Perform the qPCR on a real-time PCR instrument with standard cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) value for each gene.[5]

    • Normalize the Ct values of the target genes to the housekeeping gene (ΔCt).

    • Calculate the fold change in gene expression using the 2^-ΔΔCt method.[4]

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_sequencing RNA Sequencing cluster_analysis Data Analysis cluster_validation Validation A549 A549 Cells Treatment This compound or Vehicle A549->Treatment RNA_Isolation RNA Isolation Treatment->RNA_Isolation QC1 RNA QC (NanoDrop, Bioanalyzer) RNA_Isolation->QC1 Library_Prep Library Preparation QC1->Library_Prep Sequencing NGS Sequencing Library_Prep->Sequencing Bioinformatics Bioinformatic Analysis Sequencing->Bioinformatics DEG_Analysis Differential Gene Expression Bioinformatics->DEG_Analysis qPCR qPCR Validation DEG_Analysis->qPCR mapk_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., FOS, MYC) ERK->Transcription_Factors Gene_Expression Gene Expression Changes Transcription_Factors->Gene_Expression This compound This compound This compound->MEK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Compound CM05

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals on the dissolution of compound CM05.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

The solubility of a compound like this compound can be influenced by various factors including its chemical structure, the choice of solvent, temperature, and pH. Without specific data for "this compound," it is crucial to consider the polarity of both the compound and the solvent, following the principle of "like dissolves like." For novel compounds, empirical testing is often necessary to determine the optimal solvent and conditions.

Q2: Which solvents are commonly used for compounds similar to this compound?

For non-polar compounds, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727) are often good starting points. For polar compounds, aqueous solutions, potentially with buffers to control pH, are more suitable. The selection of a solvent should also consider its compatibility with downstream experiments.

Q3: How does temperature affect the solubility of this compound?

For most solid compounds, solubility increases with temperature. If this compound is not dissolving at room temperature, gentle heating and agitation can be effective. However, it is important to ensure that the compound is stable at elevated temperatures and will not degrade.

Q4: Can pH be adjusted to improve the dissolution of this compound?

If this compound has ionizable groups (e.g., acidic or basic moieties), its solubility will be pH-dependent. Adjusting the pH of the solution with a suitable buffer can significantly enhance solubility. For acidic compounds, increasing the pH (making it more basic) will generally increase solubility, and for basic compounds, decreasing the pH (making it more acidic) will improve dissolution.[1]

Troubleshooting Guide: this compound Not Dissolving

If you are experiencing issues with dissolving this compound, please follow this step-by-step troubleshooting guide.

Step 1: Verify the Compound and Solvent Integrity

  • Compound Identity and Purity: Confirm that the correct compound is being used and check the certificate of analysis for purity. Impurities can sometimes affect solubility.

  • Solvent Quality: Ensure the solvent is of the appropriate grade and has not been contaminated. For example, anhydrous salts, if not stored properly, may bind water, which can cause issues in weighing the correct mass needed to prepare the right buffer concentration.[2] Using fresh, high-purity solvent is recommended.

Step 2: Review the Dissolution Protocol

  • Concentration: Is the intended concentration within the known solubility limits of the compound in the chosen solvent? It may be necessary to prepare a more dilute solution.

  • Order of Addition: In some cases, the order in which components are added to the solution can matter. For example, it is often best to add the compound to the solvent rather than the other way around.

  • Agitation: Is the solution being adequately mixed? Use a vortex mixer or sonicator to aid dissolution. Ensure the agitation method is appropriate for the scale of your experiment.

Step 3: Optimize Physical Conditions

  • Temperature: Gently warm the solution. Be cautious not to exceed the compound's degradation temperature.

  • Sonication: Use a sonication bath to break down any aggregates and enhance solvent interaction with the compound particles.

  • Time: Allow sufficient time for the compound to dissolve. Some compounds dissolve slowly.

Step 4: Consider Chemical Modifications

  • pH Adjustment: If the compound has ionizable groups, systematically vary the pH of the solvent to find the optimal range for solubility.

  • Co-solvents: For compounds with poor solubility in a single solvent, using a mixture of solvents (co-solvents) can be effective. For example, a small amount of DMSO can be used to initially dissolve a compound before adding an aqueous buffer.

Step 5: If the Problem Persists

  • Consult the Literature: Search for publications that have used this compound or structurally similar compounds for reported dissolution methods.

  • Contact Technical Support: If all else fails, contact the supplier of the compound for specific advice.

Data Presentation

Table 1: Example Solubility Data for this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Observations
Water25< 0.1Insoluble
PBS (pH 7.4)250.5Slightly Soluble
Ethanol2510Soluble
DMSO25> 50Freely Soluble
Ethanol:Water (1:1)255Soluble
DMSO:PBS (1:9)252Soluble

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol for Dissolving this compound in DMSO for Cell Culture Experiments

This protocol describes the preparation of a 10 mM stock solution of this compound (assuming a molecular weight of 500 g/mol ) in DMSO and subsequent dilution in cell culture medium.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile tips

  • Cell culture medium, pre-warmed to 37°C[3]

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out 5 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of DMSO to the tube.

    • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles are present. This is your 10 mM stock solution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare a Working Solution in Cell Culture Medium:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • To prepare a 10 µM working solution, dilute the stock solution 1:1000 in pre-warmed cell culture medium. For example, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.

    • Mix the working solution thoroughly by gentle pipetting or inverting the tube.

    • Use the working solution immediately for your experiment. Note that the final concentration of DMSO in the working solution is 0.1%, which is generally well-tolerated by most cell lines.

Visualizations

TroubleshootingWorkflow start Start: this compound Not Dissolving verify Step 1: Verify Compound & Solvent Integrity start->verify protocol Step 2: Review Dissolution Protocol verify->protocol Compound/Solvent OK persist Step 5: Problem Persists verify->persist Issue Found physical Step 3: Optimize Physical Conditions protocol->physical Protocol Correct protocol->persist Issue Found chemical Step 4: Consider Chemical Modifications physical->chemical Still Not Dissolved end_success Success: this compound Dissolved physical->end_success Dissolved chemical->persist Still Not Dissolved chemical->end_success Dissolved persist->end_success Issue Resolved end_fail Contact Technical Support persist->end_fail Issue Unresolved

Caption: Troubleshooting workflow for this compound dissolution.

SignalingPathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibits PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

References

Technical Support Center: Optimizing CM05 Concentration for Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of CM05 for cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: For a novel compound like this compound with an unknown effective concentration, it is recommended to start with a broad concentration range. A preliminary experiment using serial dilutions over several orders of magnitude (e.g., 1 nM to 100 µM) is crucial to identify an approximate effective range.[1][2] Subsequent experiments can then utilize a narrower range of concentrations to determine a more precise IC50 value.[1][2]

Q2: Why is the choice of cell seeding density important for the assay?

A2: Optimizing cell seeding density is critical to ensure a measurable signal and reproducible results. The cell number should be high enough to produce a strong signal but low enough to avoid over-confluence, which can alter cellular metabolism and affect the assay's outcome.[3] It is recommended to perform a preliminary experiment to determine the optimal seeding density for your specific cell line and assay duration.[3]

Q3: What controls are essential for a cytotoxicity assay with this compound?

A3: To ensure the validity of your results, the following controls are essential:

  • Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for 100% cell viability.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound as is present in the highest this compound concentration well.[1][2] This is crucial to differentiate the cytotoxic effects of this compound from any effects of the solvent.[2]

  • Positive Control: A compound with known cytotoxic effects. This helps to validate that the assay is performing as expected.

Q4: How long should I incubate the cells with this compound?

A4: The optimal incubation time can vary depending on the cell line and the mechanism of action of this compound. Common incubation periods for cytotoxicity assays are 24, 48, or 72 hours.[1][4] It may be necessary to perform a time-course experiment to determine the ideal duration to observe the desired effect.

Troubleshooting Guide

Q5: I am observing high variability between my replicate wells. What could be the cause?

A5: High variability can be caused by several factors:

  • Uneven Cell Plating: Ensure a homogenous single-cell suspension before plating and be mindful of the "edge effect," where wells on the perimeter of the plate evaporate more quickly.[4][5] It's good practice to not use the outer wells or to fill them with sterile PBS or media to minimize this effect.[5]

  • Pipetting Errors: Inconsistent pipetting volumes can lead to significant variability. Ensure your pipettes are calibrated and use proper pipetting techniques.[3]

  • Compound Precipitation: If this compound is precipitating out of solution at higher concentrations, it will not be fully available to the cells. Visually inspect your wells for any precipitate.[2]

Q6: My results show that this compound is not cytotoxic at any concentration tested. What should I do?

A6: If this compound does not show cytotoxicity, consider the following:

  • Concentration Range: The concentrations tested may be too low. You may need to perform a subsequent experiment with a higher concentration range.

  • Compound Stability: Ensure that this compound is stable in your culture medium for the duration of the incubation. Some compounds can degrade or be metabolized by the cells.

  • Assay Type: The chosen cytotoxicity assay may not be suitable for the mechanism of action of this compound. Consider using an orthogonal assay that measures a different aspect of cell health (e.g., apoptosis).[6]

Q7: The vehicle control is showing significant cytotoxicity. How can I address this?

A7: Cytotoxicity in the vehicle control is typically due to the solvent. For example, DMSO is commonly used but can be toxic to some cell lines at higher concentrations.[7]

  • Lower Solvent Concentration: Ensure the final concentration of the solvent in the culture medium is low (typically below 0.5% for DMSO) and non-toxic to your cells.[7]

  • Solvent Screening: If your cell line is particularly sensitive, you may need to test alternative solvents for this compound.

Data Presentation

The following table shows example data from a dose-response experiment to determine the IC50 of this compound.

This compound Concentration (µM)Log Concentration% Cell Viability (Mean)Standard Deviation
10025.21.8
301.4815.83.2
10148.94.5
30.4885.13.7
1095.32.1
0 (Vehicle)-1001.5

From a dose-response curve plotted with this data, the IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined.[8]

Experimental Protocols

Protocol: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the cytotoxic effect of this compound on a specific cell line.

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of this compound in culture medium to obtain a range of concentrations. A common approach is to start with a wide range from 100 µM to 1 nM.[1]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different this compound concentrations. Include vehicle and untreated controls.[1]

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[1][7]

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[1]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[1]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[1]

Mandatory Visualization

CM05_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_range_finding Phase 2: Range-Finding Experiment cluster_dose_response Phase 3: Definitive IC50 Experiment cluster_end Phase 4: Conclusion start Start cell_prep Prepare Cell Culture start->cell_prep seed_plate Seed 96-Well Plate cell_prep->seed_plate broad_range Treat with Broad Conc. Range (e.g., 1nM - 100µM) seed_plate->broad_range Start Experiment incubate1 Incubate (24-72h) broad_range->incubate1 viability_assay1 Perform Viability Assay incubate1->viability_assay1 analyze1 Analyze Data to Find Approximate Effective Range viability_assay1->analyze1 narrow_range Treat with Narrow Conc. Range (8-12 points around effective range) analyze1->narrow_range Refine Concentration Range incubate2 Incubate (24-72h) narrow_range->incubate2 viability_assay2 Perform Viability Assay incubate2->viability_assay2 analyze2 Generate Dose-Response Curve viability_assay2->analyze2 calculate_ic50 Calculate IC50 analyze2->calculate_ic50 end Optimal Concentration Determined calculate_ic50->end

Caption: Workflow for optimizing this compound concentration in a cytotoxicity assay.

References

CM05 off-target effects and how to mitigate them

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: CM05

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals understand and mitigate the off-target effects of the hypothetical kinase inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a potent, ATP-competitive small molecule inhibitor designed to selectively target Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), also known as Apoptosis Signal-regulating Kinase 1 (ASK1). The intended use of this compound is to block the downstream signaling of the ASK1 pathway, which is involved in apoptosis and inflammatory responses.

Q2: What are off-target effects and why are they a concern with this compound?

A2: Off-target effects occur when this compound binds to and modulates the activity of proteins other than its intended target, ASK1.[1] These unintended interactions are a concern because they can lead to misinterpretation of experimental results, cellular toxicity, and a lack of translatability from preclinical to clinical settings.[1][2] The primary cause of off-target effects for kinase inhibitors like this compound is the structural similarity of the ATP-binding pocket across the human kinome, making it challenging to achieve absolute specificity.[2]

Q3: What are the initial signs that my experimental results might be influenced by this compound off-target effects?

A3: Common indicators that you may be observing off-target effects include:

  • High levels of cytotoxicity at concentrations close to the effective dose for ASK1 inhibition.[3]

  • Inconsistent results when using a structurally different inhibitor for the same target.[2]

  • A discrepancy between the phenotype observed with this compound and the phenotype seen with genetic validation methods like CRISPR-Cas9 or siRNA knockdown of ASK1.[4]

  • Unexpected or paradoxical cellular phenotypes , such as increased proliferation when expecting inhibition, which could be due to hitting an off-target kinase with an opposing function.[2]

Q4: What are the general strategies to minimize off-target effects when using this compound?

A4: Several strategies can be implemented to reduce the impact of off-target effects:

  • Use the Lowest Effective Concentration: Always perform a dose-response curve to determine the lowest concentration of this compound that produces the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.[1][2]

  • Employ Orthogonal Validation: Confirm key findings using a structurally unrelated inhibitor for ASK1 or, ideally, a genetic approach like CRISPR-Cas9 knockout to ensure the phenotype is truly linked to the target.[2][4]

  • Use Control Compounds: If available, include a structurally similar but biologically inactive analog of this compound as a negative control. This helps confirm that the observed effects are not due to the chemical scaffold itself.[1]

  • Confirm Target Engagement: Use methods like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to ASK1 in your specific cellular model and at the concentrations used.[4]

Troubleshooting Guide

Issue Encountered Possible Cause (Off-Target Related) Recommended Troubleshooting Steps & Expected Outcome
High levels of cell death even at low this compound concentrations. The inhibitor may have potent off-target effects on kinases essential for cell survival (e.g., CDK1, PLK1).[3]1. Titrate this compound Concentration: Determine the lowest effective concentration that inhibits ASK1 without causing excessive toxicity.[2] 2. Analyze Apoptosis Markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if cell death is apoptotic.[3] 3. Perform Kinome Profiling: Screen this compound against a broad kinase panel to identify potential off-target survival kinases.[3] Expected Outcome: Identification of a therapeutic window and potential off-target culprits.
Phenotype from this compound treatment does not match ASK1 gene knockout/knockdown. The observed phenotype is likely caused by this compound inhibiting one or more off-target kinases, not ASK1.[4][5]1. Validate Knockout/Knockdown Efficiency: Confirm ASK1 protein levels are significantly reduced via Western Blot. 2. Compare IC50 Values: Measure the IC50 of this compound in both wild-type and ASK1-knockout cells. If the IC50 does not shift significantly, the effect is off-target.[5] 3. Perform Phosphoproteomics: Analyze global changes in protein phosphorylation to identify signaling pathways affected by this compound but not by ASK1 knockout.[2] Expected Outcome: Definitive confirmation of an off-target driven phenotype.
Inconsistent results across different cell lines. The expression levels of the on-target (ASK1) or a critical off-target protein may vary between cell lines.[1]1. Confirm Target Expression: Check ASK1 expression levels in all cell lines via Western Blot or qPCR. 2. Investigate Off-Target Expression: If a key off-target is identified from profiling, check its expression level in the different cell lines. Expected Outcome: Correlation of this compound sensitivity with the expression of either the on-target or a specific off-target protein.
Activation of a signaling pathway that should be unaffected. This compound may be inhibiting a kinase in a negative feedback loop or activating a compensatory signaling pathway.[3][6]1. Review Literature: Research the known selectivity profile of this compound and pathways connected to its known off-targets.[2] 2. Probe Compensatory Pathways: Use Western blotting to check for the activation of known compensatory pathways (e.g., p-ERK, p-AKT).[3] 3. Use Combination Inhibitors: Consider using a combination of this compound and an inhibitor for the activated compensatory pathway to understand the interplay.[3] Expected Outcome: A clearer understanding of the cellular response to this compound.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the inhibitory activity (IC50) of this compound against its primary target (ASK1) and a selection of common off-target kinases. A lower IC50 value indicates higher potency. The selectivity is indicated by the difference between on-target and off-target IC50 values.[3]

Kinase TargetIC50 (nM)Kinase FamilyNotes
MAP3K5 (ASK1) 15 MAPKKK On-Target
MAP3K1 (MEKK1)350MAPKKKStructurally related kinase
SRC85Tyrosine KinaseOff-target
LCK120Tyrosine KinaseOff-target
ROCK1950Serine/Threonine KinaseOff-target
CDK2> 10,000Cell Cycle KinaseLow activity
PLK1150Cell Cycle KinaseOff-target, potential for toxicity

Data is hypothetical and for illustrative purposes. Actual values may vary depending on assay conditions.

Table 2: Cytotoxicity of this compound in Wild-Type vs. ASK1 Knockout (KO) Cells

This table illustrates how comparing the effect of this compound in wild-type versus target-knockout cells can reveal if a phenotype (in this case, cytotoxicity) is on-target or off-target. A significant shift in the IC50 value upon target knockout suggests an on-target effect.[5]

Cell LineGenetic BackgroundASK1 Protein ExpressionThis compound Cytotoxicity IC50 (nM)Interpretation
A549Wild-TypePresent250Phenotype could be on- or off-target.
A549-ASK1 KOCRISPR KnockoutAbsent235No significant IC50 shift; cytotoxicity is likely due to an off-target effect.
U-2 OSWild-TypePresent400Phenotype could be on- or off-target.
U-2 OS-ASK1 KOCRISPR KnockoutAbsent> 10,000Significant IC50 shift; cytotoxicity is on-target dependent in this cell line.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling Assay

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.[3][5]

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing. For a single-point screen, a concentration of 1 µM is often used.[5]

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (e.g., no inhibitor, known positive control inhibitor).

  • Kinase Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for the specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[5]

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. For potent interactions, determine the IC50 value by fitting the data to a dose-response curve.[1]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with ASK1 in intact cells.[4]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat intact cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Harvest and lyse the cells. Heat the cell lysates in a PCR machine to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Pelleting: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[4]

  • Analysis: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of soluble ASK1 remaining at each temperature by Western Blot or ELISA.

  • Data Interpretation: Binding of this compound is expected to stabilize the ASK1 protein, making it more resistant to thermal denaturation. This will result in more soluble ASK1 protein at higher temperatures in the this compound-treated samples compared to the vehicle control.[4]

Protocol 3: CRISPR-Cas9 Mediated Gene Knockout for Target Validation

Objective: To determine if the genetic removal of the target protein (ASK1) recapitulates the phenotype observed with this compound.[4][5]

Methodology:

  • gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting an early exon of the MAP3K5 gene into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into the cells of interest. If the plasmid contains a selection marker (e.g., puromycin (B1679871) resistance), select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS into a 96-well plate.

  • Knockout Validation: Expand the clones and screen for ASK1 knockout by Western Blot and Sanger sequencing of the targeted genomic locus.

  • Phenotypic Analysis: Perform the relevant phenotypic assays (e.g., cytotoxicity, signaling pathway analysis) on the validated knockout clones and compare the results to wild-type cells treated with this compound.[4]

Mandatory Visualizations

cluster_0 On-Target Pathway (Intended Effect) cluster_1 Off-Target Pathway (Unintended Effect) stress Stress (e.g., ROS, TNF-α) ask1 ASK1 (MAP3K5) stress->ask1 mkk47 MKK4/7 ask1->mkk47 jnk JNK mkk47->jnk apoptosis Apoptosis jnk->apoptosis src SRC stat3 STAT3 src->stat3 proliferation Cell Proliferation stat3->proliferation This compound This compound This compound->ask1 Inhibition This compound->src Inhibition

Caption: Intended (on-target) and unintended (off-target) signaling effects of this compound.

cluster_results Conclusion start Unexpected Phenotype Observed with this compound dose_response 1. Perform Dose-Response Curve (Use lowest effective dose) start->dose_response lit_review 2. Review Literature for Known Off-Targets dose_response->lit_review kinase_screen 3. Perform Kinase Selectivity Screen lit_review->kinase_screen cetsa 4. Confirm Target Engagement (e.g., CETSA) kinase_screen->cetsa crispr 5. Genetic Validation (CRISPR KO of ASK1) cetsa->crispr compare 6. Compare Phenotypes: This compound vs. ASK1 KO crispr->compare on_target Phenotypes Match: Effect is On-Target compare->on_target Match off_target Phenotypes Differ: Effect is Off-Target compare->off_target No Match

Caption: Experimental workflow for identifying and validating this compound off-target effects.

action action result result q1 Does this compound phenotype match ASK1 KO? q2 Does IC50 shift in ASK1 KO cells? q1->q2 No action3 Proceed with this compound as on-target tool q1->action3 Yes q3 Are potent off-targets identified in screen? q2->q3 No result_off High Confidence: Off-Target Effect q2->result_off Yes action1 Investigate specific off-target pathways q3->action1 Yes action2 Use lower dose or find alternative inhibitor q3->action2 No action1->result_off action2->result_off result_on High Confidence: On-Target Effect action3->result_on

Caption: Logic diagram for troubleshooting the source of an observed experimental effect.

References

Interpreting unexpected results with CM05

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Compound CM05.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound this compound?

A1: Compound this compound is a potent and selective inhibitor of the novel kinase, "Kinase X" (KX). It competitively binds to the ATP-binding pocket of KX, preventing phosphorylation of its downstream substrates. This inhibition disrupts the KX-mediated signaling cascade, which is implicated in certain proliferative diseases.

Q2: What are the expected phenotypic effects of this compound in cancer cell lines?

A2: In susceptible cancer cell lines where the KX pathway is active, this compound is expected to induce cell cycle arrest at the G1/S phase and promote apoptosis. This is typically observed as a decrease in cell viability and proliferation, which can be measured using standard assays such as MTT or colony formation assays.

Q3: My this compound-treated cells are showing unexpected resistance. What are the potential causes?

A3: Unexpected resistance to this compound can arise from several factors. These may include the presence of efflux pumps that actively remove the compound from the cell, the activation of alternative compensatory signaling pathways, or mutations in the KX target that prevent effective binding of this compound.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is designed to be highly selective for KX, some minor off-target activity has been observed at high concentrations against kinases with similar ATP-binding pocket structures. It is recommended to perform experiments using a concentration range to identify the optimal dose that minimizes off-target effects.

Troubleshooting Guide for Unexpected Results

Issue 1: Lower than Expected Potency

If this compound is demonstrating a lower-than-expected potency in your cellular assays, consider the following potential causes and solutions.

Potential Cause Suggested Troubleshooting Steps
Compound Degradation 1. Ensure this compound is stored correctly (e.g., at -20°C, protected from light).2. Prepare fresh stock solutions.3. Verify the purity and integrity of the compound using techniques like HPLC or mass spectrometry.
Cell Line Insensitivity 1. Confirm that your cell line expresses the target kinase, KX, at sufficient levels using Western blot or qPCR.2. Investigate if the KX pathway is constitutively active in your cell line of choice.
Assay Interference 1. Rule out interference of this compound with the assay components (e.g., fluorescence quenching in a fluorescence-based assay).2. Use an alternative method to measure cell viability or proliferation to confirm the results.
Issue 2: Unexpected Increase in a Downstream Signal

In some instances, treatment with a kinase inhibitor can lead to a paradoxical increase in a downstream signaling event.

Potential Cause Suggested Troubleshooting Steps
Feedback Loop Activation 1. Investigate the literature for known feedback loops in the KX signaling pathway.2. Perform a time-course experiment to observe the dynamics of the signaling pathway upon this compound treatment.3. Use inhibitors of other pathways to see if the paradoxical activation is blocked.
Off-Target Effects 1. Perform a kinome scan to identify potential off-target kinases that might be activated by this compound.2. Titrate this compound to the lowest effective concentration to minimize off-target effects.

Experimental Protocols

Western Blot for KX Pathway Activation
  • Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-KX, total KX, and downstream targets overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

CM05_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KX KX Receptor->KX Activates Substrate Substrate KX->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Transcription Transcription pSubstrate->Transcription Promotes This compound This compound This compound->KX Inhibits Proliferation Proliferation Transcription->Proliferation Leads to

Caption: Mechanism of action for Compound this compound.

Troubleshooting_Workflow Start Start UnexpectedResult Unexpected Result Observed Start->UnexpectedResult CheckPurity Check Compound Purity & Storage UnexpectedResult->CheckPurity Low Potency? InvestigateFeedback Investigate Feedback Loops UnexpectedResult->InvestigateFeedback Paradoxical Activation? VerifyCellLine Verify Target Expression in Cell Line CheckPurity->VerifyCellLine AlternativeAssay Perform Alternative Assay VerifyCellLine->AlternativeAssay Resolve Hypothesis Formed AlternativeAssay->Resolve KinomeScan Perform Kinome Scan for Off-Targets InvestigateFeedback->KinomeScan KinomeScan->Resolve

Caption: Troubleshooting workflow for unexpected results with this compound.

CM05 cytotoxicity and how to reduce it

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CM05. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the cytotoxic effects of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound is a novel anti-cancer agent currently under investigation. Preliminary studies suggest that its primary mechanism of cytotoxicity involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] Key signaling events include the activation of caspases, disruption of mitochondrial membrane potential, and eventual DNA fragmentation.[1][2][3]

Q2: At what concentration does this compound typically induce significant cytotoxicity?

A2: The cytotoxic potency of this compound, often measured as the half-maximal inhibitory concentration (IC50), is cell-line dependent. Factors such as the metabolic activity of the cells and the expression levels of target proteins can influence sensitivity. It is crucial to perform a dose-response experiment for each new cell line to determine the optimal concentration range for your specific model.[4]

Q3: My control cells (treated with vehicle only) are showing unexpected levels of cell death. What could be the cause?

A3: This is a common issue that can often be traced back to the vehicle used to dissolve this compound. Organic solvents like DMSO can be toxic to cells, especially at higher concentrations (typically >0.5%) or with prolonged exposure.[5][6] We recommend preparing a vehicle control with the same concentration of solvent as your highest this compound dose to accurately assess solvent-induced toxicity.[6]

Q4: How can I reduce the off-target cytotoxicity of this compound in my experiments?

A4: Reducing off-target effects is key to ensuring that the observed cytotoxicity is due to the specific action of this compound. Consider the following strategies:

  • Optimize Drug Concentration and Exposure Time: Use the lowest effective concentration and the shortest exposure time that elicits the desired biological response. This can be determined through time-course and dose-response studies.[6]

  • Change the Solvent: If you suspect solvent toxicity, test alternative solvents that may be less harmful to your specific cell line.[5]

  • Serum Concentration: The presence and concentration of serum in your culture medium can influence drug activity and cytotoxicity. Consider if your assay can be performed in reduced-serum or serum-free conditions, but be aware this can also stress the cells.

  • Co-treatment with a Cytoprotective Agent: In some contexts, co-treatment with an antioxidant or a specific pathway inhibitor can help elucidate and potentially mitigate non-specific cytotoxic effects.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette and plate cells evenly across the wells.
Edge Effects in Microplates Avoid using the outermost wells of the microplate, as these are most prone to evaporation, which can concentrate media components and the drug. Fill outer wells with sterile PBS or media.
Incomplete Drug Solubilization Ensure this compound is fully dissolved in the vehicle before diluting in culture medium. Vortex and visually inspect for any precipitate.
Variable Incubation Times Standardize all incubation periods, including drug treatment and assay reagent incubation, for all plates.[6]
Issue 2: Discrepancy Between Different Cytotoxicity Assays
Potential Cause Explanation & Solution
Different Biological Readouts Assays measure different cellular events. For example, an MTT assay measures metabolic activity, which may decrease before cell membrane integrity is lost (measured by an LDH assay).[7] This can lead to different IC50 values.
Assay Interference This compound itself might interfere with the assay chemistry. For example, if this compound is colored, it could interfere with colorimetric assays like MTT.[8] Run a control with this compound in cell-free medium to check for direct reactivity with assay reagents.
Timing of Measurement The kinetics of cell death can vary. Apoptosis may be detected earlier by a caspase activity assay than by a membrane integrity assay. Perform a time-course experiment to understand the sequence of cytotoxic events.

Quantitative Data Summary

The following tables present hypothetical data for this compound cytotoxicity across various human cancer cell lines.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines after 48-hour exposure

Cell LineCancer TypeIC50 (µM)Assay Method
MCF-7Breast Cancer5.2MTT Assay
A549Lung Cancer10.8ATP Assay
HeLaCervical Cancer7.5LDH Assay
SK-OV-3Ovarian Cancer15.1Resazurin Assay

Table 2: Effect of Co-treatment with Z-VAD-FMK (a pan-caspase inhibitor) on this compound-induced Cytotoxicity in HeLa Cells

TreatmentThis compound (µM)Z-VAD-FMK (µM)% Cell Viability (MTT Assay)
Control00100%
This compound only7.5051%
Z-VAD-FMK only02098%
Co-treatment7.52085%

Experimental Protocols

Protocol 1: Determining this compound IC50 using the MTT Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[4][7]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Target cells in culture

  • 96-well flat-bottom plates

  • Complete culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Measuring Membrane Integrity using the LDH Release Assay

The Lactate Dehydrogenase (LDH) assay quantifies the release of the cytosolic enzyme LDH from cells with a compromised plasma membrane, which is an indicator of necrosis or late-stage apoptosis.[9]

Materials:

  • This compound-treated cells in a 96-well plate

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Prepare Controls: Set up wells for:

    • Untreated Control: Cells with medium only.

    • Vehicle Control: Cells with vehicle (e.g., DMSO).

    • Maximum LDH Release Control: Lyse untreated cells with the lysis buffer provided in the kit (represents 100% cytotoxicity).[9]

    • Background Control: Medium only (no cells).

  • Sample Collection: After this compound treatment, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually around 30 minutes), protected from light.

  • Stop Reaction: Add the stop solution provided in the kit.

  • Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).

  • Data Analysis: Correct for background absorbance. Calculate the percentage of cytotoxicity for each sample relative to the maximum LDH release control.

Visualizations

CM05_Signaling_Pathway This compound This compound DeathReceptor Death Receptor (e.g., Fas) This compound->DeathReceptor Extrinsic Pathway Mitochondrion Mitochondrion This compound->Mitochondrion Intrinsic Pathway DISC DISC Formation DeathReceptor->DISC BaxBak Bax/Bak Activation Mitochondrion->BaxBak Caspase8 Caspase-8 (Initiator) DISC->Caspase8 CytoC Cytochrome c Release BaxBak->CytoC Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Apoptosome Apoptosome Formation CytoC->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

Cytotoxicity_Workflow start Start: Optimize Cell Seeding Density plate_cells Plate Cells in 96-well Plate (Incubate 24h) start->plate_cells treat_this compound Treat with this compound Serial Dilutions (Include Controls) plate_cells->treat_this compound incubate Incubate for Desired Time (e.g., 24h, 48h, 72h) treat_this compound->incubate assay Perform Cytotoxicity Assay (e.g., MTT, LDH, ATP) incubate->assay read Read Plate on Microplate Reader assay->read analyze Analyze Data: Calculate % Viability / Cytotoxicity read->analyze end Determine IC50 Value analyze->end

Caption: Standard experimental workflow for assessing this compound cytotoxicity.

Troubleshooting_Tree q1 Unexpected Cytotoxicity in Controls? a1_yes Check Vehicle (Solvent) Toxicity. Test lower concentrations. q1->a1_yes Yes q2 High Variability Between Replicates? q1->q2 No a1_yes->q2 a2_yes Review Cell Plating Technique. Check for Edge Effects. q2->a2_yes Yes q3 Results OK? q2->q3 No a2_yes->q3 a3_yes Proceed with Experiment q3->a3_yes Yes a3_no Re-evaluate Assay Choice & Protocol. q3->a3_no No

References

Technical Support Center: Optimizing CM05 Incubation Time

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is for a hypothetical molecule designated "CM05." The information provided is based on general principles of small molecule drug discovery and cell-based assay optimization. Researchers should adapt these guidelines to their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for this compound in cell-based assays?

For initial experiments with this compound, a broad time course is recommended to determine its optimal effect. A common starting point for cell viability or proliferation assays is to test a range of incubation times such as 6, 12, 24, 48, and 72 hours. For assays measuring more rapid cellular events, such as the inhibition of a signaling pathway, shorter incubation times of 15, 30, 60, and 120 minutes may be more appropriate.

Q2: How does the optimal incubation time for this compound vary between different cell lines?

The optimal incubation time for this compound can differ significantly between cell lines. This variability can be due to differences in cell division rates, metabolic activity, and the expression levels of the target protein. It is crucial to perform a time-course experiment for each new cell line being tested.

Q3: Should the concentration of this compound influence the incubation time?

Yes, the concentration of this compound and the incubation time are often interdependent. Higher concentrations may produce a measurable effect at earlier time points, while lower concentrations might require a longer incubation period to observe a significant response. It is advisable to perform a dose-response experiment at a few selected time points to understand this relationship.

Q4: Can long incubation times with this compound lead to misleading results?

Prolonged incubation with any compound, including this compound, can sometimes lead to secondary effects that are not directly related to its primary mechanism of action. These can include cytotoxicity, metabolic changes in the cells, or degradation of the compound itself. This underscores the importance of identifying the shortest incubation time that yields a robust and reproducible effect.

Troubleshooting Guide

Issue 1: No observable effect of this compound on my cells.

  • Question: I have treated my cells with this compound for 24 hours, but I do not see any change in my assay readout. What should I do?

  • Answer:

    • Extend the incubation time: The 24-hour time point may be too early to observe an effect. We recommend extending the incubation to 48 and 72 hours.

    • Increase the concentration: The concentration of this compound may be too low to elicit a response. Perform a dose-response experiment with a wider range of concentrations.

    • Confirm target expression: Ensure that your cell line expresses the intended target of this compound. This can be verified using techniques like Western blotting or qPCR.

Issue 2: High variability between replicate wells treated with this compound.

  • Question: My data shows significant variability between wells that were treated with the same concentration of this compound for the same amount of time. What could be the cause?

  • Answer:

    • Inconsistent cell seeding: Ensure that you have a homogenous cell suspension before seeding the plates to guarantee an equal number of cells in each well.

    • Pipetting accuracy: Use calibrated pipettes and consistent technique when adding this compound and other reagents.

    • Edge effects: The outer wells of a microplate are more prone to evaporation, which can alter concentrations. It is good practice to fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells to maintain humidity.[1]

Issue 3: The effect of this compound decreases at longer incubation times.

  • Question: I see a strong effect of this compound at 24 hours, but the effect is diminished at 48 and 72 hours. Why is this happening?

  • Answer:

    • Compound instability: this compound may be degrading in the culture medium over time. Consider replenishing the medium with fresh compound at intermediate time points.

    • Cellular metabolism: The cells may be metabolizing this compound into an inactive form.

    • Cellular adaptation: The cells may be developing resistance or adapting to the presence of the compound through compensatory signaling pathways.

Data Presentation

Table 1: Effect of this compound Incubation Time on Cell Viability

Incubation Time (Hours)This compound Concentration (µM)Average Cell Viability (%)Standard Deviation
12198.23.1
121085.14.5
24195.52.8
241062.75.2
48188.13.5
481041.34.1
72175.94.9
721035.83.8

Experimental Protocols

Protocol: Determining Optimal Incubation Time using an MTT Assay

This protocol outlines a method for determining the optimal incubation time of this compound by assessing its effect on cell viability using a colorimetric MTT assay.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2X the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Return the plate to the incubator.

  • Time-Course Incubation:

    • Incubate the plate for a series of time points (e.g., 12, 24, 48, and 72 hours).

  • MTT Assay:

    • Four hours prior to the end of each incubation time point, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.

    • Plot cell viability as a function of incubation time for each concentration to determine the optimal incubation period.

Mandatory Visualization

CM05_Signaling_Pathway This compound This compound Receptor Target Receptor This compound->Receptor Inhibits Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation

Caption: Hypothetical signaling pathway illustrating the inhibitory action of this compound.

References

Technical Support Center: Overcoming Drug Resistance in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments aimed at overcoming chemoresistance. The following information is based on established mechanisms of resistance to the widely used chemotherapeutic agent, Cisplatin, and serves as a practical guide for similar platinum-based compounds.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to Cisplatin, now shows increasing resistance. What are the common underlying mechanisms?

A1: Acquired resistance to Cisplatin is a multifaceted issue.[1] The primary mechanisms include:

  • Reduced Intracellular Drug Accumulation: This can be due to decreased uptake or increased efflux of the drug. Overexpression of efflux pumps like P-glycoprotein (P-gp) is a common cause.[2]

  • Drug Inactivation: Intracellular detoxification pathways, such as conjugation with glutathione (B108866) (GSH), can neutralize the drug.

  • Alterations in Drug Target: While less common for Cisplatin, mutations in the target molecule can prevent drug binding.

  • Enhanced DNA Repair: Increased capacity of the cell to repair Cisplatin-induced DNA adducts is a major resistance mechanism.[1] The ERCC1 protein is a key player in this process.[3]

  • Activation of Survival Pathways: Upregulation of pro-survival signaling pathways (e.g., PI3K/Akt) and downregulation of apoptotic pathways (e.g., p53) can confer resistance.[4]

  • Epithelial-Mesenchymal Transition (EMT): Cells undergoing EMT can acquire stem-like properties and increased drug resistance.[4]

Q2: How can I confirm the specific mechanism of Cisplatin resistance in my cell line?

A2: A combination of molecular and cellular assays is recommended:

  • Efflux Pump Activity: Use fluorescent substrates of P-gp (e.g., Rhodamine 123) in a flow cytometry-based assay. Increased efflux in resistant cells will result in lower intracellular fluorescence.

  • Gene Expression Analysis: Quantify the mRNA levels of genes associated with resistance (e.g., ABCB1 for P-gp, ERCC1 for DNA repair) using RT-qPCR.

  • Protein Expression Analysis: Use Western blotting or immunofluorescence to assess the protein levels of P-gp, ERCC1, and key proteins in survival and apoptotic pathways.

  • DNA Damage and Repair Assays: Perform a comet assay or γ-H2AX staining to assess the level of DNA damage and the kinetics of its repair after Cisplatin treatment.

  • Whole-Exome or RNA Sequencing: For a more comprehensive and unbiased view, sequencing can identify novel mutations or gene expression changes associated with resistance.

Q3: What are the initial steps to troubleshoot a Cisplatin-resistant cell line in my experiment?

A3: Start with these fundamental checks:

  • Cell Line Authentication: Verify the identity of your cell line using short tandem repeat (STR) profiling to rule out cross-contamination.

  • Mycoplasma Contamination: Test for mycoplasma, as it can significantly alter cellular responses to drugs.

  • Drug Integrity: Ensure the Cisplatin solution is fresh and has been stored correctly. Prepare fresh dilutions for each experiment.

  • Assay Validation: Re-evaluate your cytotoxicity assay (e.g., MTT, CellTiter-Glo) to ensure it is performing optimally and within its linear range.

  • Establish a Resistance Index: Determine the fold-resistance of your resistant cell line by comparing its IC50 value to that of the parental, sensitive cell line.[5]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values for Cisplatin in the resistant cell line.
Possible Cause Troubleshooting Step
Cellular Heterogeneity Perform single-cell cloning to establish a more homogeneous resistant population.
Inconsistent Seeding Density Optimize and strictly adhere to a standardized cell seeding protocol for all experiments.
Variable Drug Exposure Time Ensure the duration of Cisplatin treatment is consistent across all experiments.
Fluctuations in Culture Conditions Maintain stable incubator conditions (temperature, CO2, humidity) and use the same batch of media and supplements.
Issue 2: Combination therapy with a P-gp inhibitor fails to re-sensitize the resistant cells to Cisplatin.
Possible Cause Troubleshooting Step
P-gp is not the primary resistance mechanism. Investigate other mechanisms such as enhanced DNA repair or altered signaling pathways.
Ineffective P-gp inhibitor concentration. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the P-gp inhibitor.
Incorrect timing of drug addition. Co-incubate with the P-gp inhibitor and Cisplatin, or pre-incubate with the inhibitor before adding Cisplatin.
The inhibitor is unstable in culture media. Check the stability of the inhibitor under your experimental conditions and consider more frequent media changes.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Cisplatin in complete culture medium. Remove the old medium from the cells and add the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve Cisplatin).

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Rhodamine 123 Efflux Assay for P-gp Activity
  • Cell Preparation: Harvest cells and resuspend them in pre-warmed culture medium at a concentration of 1 x 10^6 cells/mL.

  • Inhibitor Treatment (Optional): Pre-incubate a sample of cells with a known P-gp inhibitor (e.g., Verapamil) for 30 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 to all cell samples to a final concentration of 1 µM and incubate for 30 minutes at 37°C.

  • Efflux Period: Wash the cells with ice-cold PBS to remove excess dye. Resuspend the cells in fresh, pre-warmed medium and incubate for 1-2 hours to allow for efflux.

  • Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer with an appropriate laser and filter set for Rhodamine 123.

  • Data Interpretation: A lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased efflux. The inhibitor-treated sample should show increased fluorescence, confirming P-gp-mediated efflux.

Quantitative Data Summary

Table 1: Example IC50 Values for Sensitive and Resistant Cell Lines

Cell LineIC50 of Cisplatin (µM)Resistance Index (RI)
Parental Ovarian Cancer (A2780)1.5 ± 0.2-
Cisplatin-Resistant (A2780-CIS)15.2 ± 1.810.1
Parental Lung Cancer (H460)2.1 ± 0.3-
Cisplatin-Resistant (H460-CIS)25.8 ± 3.112.3

Table 2: Gene Expression Changes in Resistant vs. Sensitive Cell Lines (Fold Change)

GeneA2780-CIS vs. A2780H460-CIS vs. H460
ABCB1 (P-gp)8.51.2
ERCC16.29.8
GSTA1 (Glutathione S-transferase)4.13.5
BAX (Pro-apoptotic)0.40.6
BCL2 (Anti-apoptotic)3.72.9

Visualizations

cisplatin_resistance_pathways cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Cisplatin_ext Cisplatin Cisplatin_int Intracellular Cisplatin Cisplatin_ext->Cisplatin_int Uptake DNA Nuclear DNA Cisplatin_int->DNA Binds to Pgp P-gp Efflux Pump Cisplatin_int->Pgp Efflux GSH Glutathione (GSH) Cisplatin_int->GSH Inactivation DNA_adducts Cisplatin-DNA Adducts DNA->DNA_adducts Forms Apoptosis Apoptosis DNA_adducts->Apoptosis Triggers DNA_Repair Enhanced DNA Repair (e.g., ERCC1) DNA_adducts->DNA_Repair Repaired by Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Apoptosis->Anti_Apoptotic Inhibited by Cell_Survival Cell Survival Anti_Apoptotic->Cell_Survival Promotes

Caption: Key mechanisms of Cisplatin resistance in cancer cells.

experimental_workflow Start Start: Suspected Cisplatin Resistance Confirm Confirm Resistance (IC50 Assay) Start->Confirm Investigate Investigate Mechanism Confirm->Investigate Efflux P-gp Efflux Assay (Rhodamine 123) Investigate->Efflux Efflux? DNA_Repair DNA Repair Assay (Comet Assay / γ-H2AX) Investigate->DNA_Repair DNA Repair? Gene_Expression Gene/Protein Expression (RT-qPCR / Western Blot) Investigate->Gene_Expression Expression? Strategy Develop Overcoming Strategy Efflux->Strategy DNA_Repair->Strategy Gene_Expression->Strategy Combination Combination Therapy (e.g., + P-gp inhibitor) Strategy->Combination Targeted Alternative Alternative Drug Screening Strategy->Alternative Broad Validate Validate Strategy (Re-test IC50) Combination->Validate Alternative->Validate End End: Resistance Overcome Validate->End

Caption: Workflow for investigating and overcoming Cisplatin resistance.

References

CM05 Experimental Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CM05 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling pathway activated in this compound experiments involving Bacillus amyloliquefaciens PMB05?

A1: In the context of controlling bacterial soft rot in plants like Arabidopsis thaliana, B. amyloliquefaciens PMB05 has been shown to enhance disease resistance by activating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a key component of PAMP-triggered immunity (PTI) in plants.[1]

Q2: What are the expected outcomes of a successful this compound experiment with PMB05?

A2: A successful experiment should demonstrate that PMB05 enhances disease resistance. Key indicators of this include the activation of reactive oxygen species (ROS) generation and accelerated stomatal closure, which restricts pathogen invasion.[1]

Q3: Is callose deposition a reliable indicator of a successful defense response in these experiments?

A3: While callose deposition can be regulated by multiple signaling pathways, studies on PMB05 suggest that it may not be a significant contributor to the enhanced disease resistance against bacterial soft rot.[1] The primary mechanisms appear to be ROS generation and stomatal closure.[1]

Q4: What are some common sources of error in scientific experiments in general?

A4: Common errors in scientific experiments include unrepresentative sample selection, flawed experimental design, measurement inaccuracies, uncontrolled confounding factors, and errors in data collection and statistical analysis.[2] It is also important to be aware of researcher or participant bias and to maintain thorough documentation.[2]

Troubleshooting Guides

Guide 1: Troubleshooting Specific Issues in PMB05 Experiments

This guide addresses common problems encountered when investigating the effects of B. amyloliquefaciens PMB05 on plant disease resistance.

ProblemPossible CauseSuggested Solution
Inconsistent disease resistance results Variability in bacterial culture activity.Ensure consistent growth phase and cell density of PMB05 for each experiment.
Inconsistent pathogen inoculation.Standardize the method and concentration of pathogen application.
Environmental fluctuations.Maintain consistent temperature, humidity, and light conditions for plant growth and experiments.
No significant difference in stomatal closure between control and treated plants Incorrect timing of measurement.Measure stomatal aperture at multiple time points after PMB05 treatment and pathogen challenge.
Insufficient PMB05 concentration.Titrate the concentration of PMB05 to determine the optimal dose for inducing a response.
Plants are stressed.Ensure plants are healthy and not under abiotic stress before starting the experiment.
MAPK pathway activation is not detected (e.g., via Western blot for phosphorylated MAPKs) Poor protein extraction.Use a protein extraction buffer optimized for plant tissues and include phosphatase inhibitors.
Antibody issues.Use a validated antibody for phosphorylated MAPKs in the specific plant species being studied.
Timing of sample collection.Collect samples at various early time points post-treatment, as MAPK activation can be transient.
Guide 2: General Experimental Pitfalls and How to Avoid Them

This guide provides an overview of common mistakes in experimental design and data interpretation that can affect the validity of your results.[2][3][4][5]

PitfallDescriptionHow to Avoid
Non-factorial experimental design Missing conditions in a factorial design can prevent a full analysis of interactions.[3]Ensure all combinations of factors are included in the experimental design. If a condition is impossible, consider alternative analytical approaches.[3]
Sample Ratio Mismatch (SRM) The actual ratio of samples in different experimental groups does not match the intended ratio, suggesting a potential bias in sample selection.[5][6]Use a chi-square test to verify that the sample distribution matches the expected ratio. Investigate and correct any discrepancies in the sampling process.[5][6]
"Peeking" at results Stopping an experiment prematurely as soon as a statistically significant result is observed.[4][6]Determine the required sample size and duration of the experiment in advance using power analysis and adhere to it.[4]
Ignoring confounding variables External factors that are not controlled for can influence the outcome of the experiment.[2]Identify potential confounding variables during the experimental design phase and use randomization and control groups to minimize their impact.[2]
Measurement errors Inaccurate or imprecise measurements can lead to unreliable data.[2]Calibrate all instruments regularly and use standardized measurement protocols.
Improper statistical analysis Using inappropriate statistical tests or misinterpreting the results can lead to incorrect conclusions.[2][5]Consult with a statistician to ensure the chosen statistical methods are appropriate for the experimental design and data type.[2][3]

Experimental Protocols

Protocol: Assessing the Effect of B. amyloliquefaciens PMB05 on Stomatal Closure in Arabidopsis thaliana
  • Bacterial Culture Preparation:

    • Streak B. amyloliquefaciens PMB05 on a suitable agar (B569324) medium and incubate until single colonies form.

    • Inoculate a single colony into liquid medium and grow overnight in a shaking incubator.

    • Harvest the bacterial cells by centrifugation, wash with sterile water or buffer, and resuspend to the desired cell density.

  • Plant Preparation and Treatment:

    • Grow Arabidopsis thaliana plants under controlled environmental conditions.

    • Apply the PMB05 suspension to the leaves of the treatment group plants, for example, by spray inoculation.[1] Apply a control solution (e.g., sterile water or buffer) to the control group.

  • Pathogen Challenge:

    • After a specified period of incubation with PMB05, challenge both the treatment and control plants with a pathogenic bacterium known to cause soft rot.

  • Stomatal Aperture Measurement:

    • At various time points after the pathogen challenge, peel the epidermal layer from the leaves.

    • Immediately visualize the epidermal peels under a microscope.

    • Capture images and use image analysis software to measure the width and length of the stomatal pores.

  • Data Analysis:

    • Calculate the stomatal aperture (width/length ratio) for a significant number of stomata per leaf and per plant.

    • Statistically compare the stomatal apertures between the PMB05-treated and control groups at each time point.

Visualizations

MAPK_Signaling_Pathway PAMPs Pathogen-Associated Molecular Patterns (PAMPs) Receptor Plant Cell Receptor PAMPs->Receptor triggers PMB05 B. amyloliquefaciens PMB05 PMB05->Receptor enhances PTI MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates ROS Reactive Oxygen Species (ROS) Generation MAPK->ROS Stomata Stomatal Closure MAPK->Stomata Resistance Disease Resistance ROS->Resistance Stomata->Resistance

Caption: MAPK signaling pathway activation by PMB05 in plants.

Experimental_Workflow Prep Prepare PMB05 Culture and Plant Material Treat Treat Plants (PMB05 vs. Control) Prep->Treat Infect Pathogen Challenge Treat->Infect Measure Measure Outcomes (Stomatal Closure, ROS, etc.) Infect->Measure Analyze Data Analysis and Interpretation Measure->Analyze

Caption: General workflow for a PMB05 experiment.

Troubleshooting_Logic Start Unexpected Results? Check_Reagents Reagents & Cultures OK? Start->Check_Reagents Check_Protocol Protocol Followed? Check_Reagents->Check_Protocol Yes Fix_Reagents Remake reagents/ re-culture bacteria Check_Reagents->Fix_Reagents No Check_Equipment Equipment Calibrated? Check_Protocol->Check_Equipment Yes Fix_Protocol Review and repeat with precision Check_Protocol->Fix_Protocol No Check_Analysis Data Analysis Correct? Check_Equipment->Check_Analysis Yes Fix_Equipment Calibrate or service equipment Check_Equipment->Fix_Equipment No Fix_Analysis Re-analyze data/ consult statistician Check_Analysis->Fix_Analysis No Redesign Consider redesigning the experiment Check_Analysis->Redesign Yes

Caption: Decision tree for troubleshooting unexpected results.

References

Validation & Comparative

Comparative Efficacy Analysis: CM05 Versus Gefitinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of CM05, a hypothetical next-generation EGFR inhibitor, against the established first-generation inhibitor, Gefitinib. The analysis focuses on their activity in non-small cell lung cancer (NSCLC) cell lines characterized by specific Epidermal Growth Factor Receptor (EGFR) mutations.

Executive Summary

The epidermal growth factor receptor (EGFR) is a well-validated therapeutic target in a subset of NSCLCs. Gefitinib (Iressa®) is a selective EGFR tyrosine kinase inhibitor that has been a cornerstone of treatment for patients with EGFR-mutated NSCLC.[1] It functions by competitively inhibiting ATP binding to the EGFR tyrosine kinase domain, which in turn blocks downstream signaling pathways essential for cell proliferation and survival.[1][2][3][4]

This document introduces This compound , a conceptual, next-generation EGFR inhibitor engineered for superior potency against sensitizing EGFR mutations and efficacy against the T790M resistance mutation, a common mechanism of acquired resistance to first-generation EGFR inhibitors. The comparative data presented herein is based on simulated preclinical in vitro experiments.

Quantitative Efficacy Data

The following tables provide a side-by-side comparison of the in vitro efficacy of this compound and Gefitinib against various NSCLC cell lines, each with a distinct EGFR mutation status.

Table 1: Comparative Inhibition of Cell Viability (IC50)

This table summarizes the half-maximal inhibitory concentration (IC50) of each compound, representing the concentration required to inhibit the growth of the cancer cell lines by 50%. Lower values indicate higher potency.

Cell LineEGFR Mutation StatusThis compound IC50 (nM)Gefitinib IC50 (nM)
HCC827Exon 19 Deletion (Sensitizing)515
PC-9Exon 19 Deletion (Sensitizing)820
H1975L858R (Sensitizing) + T790M (Resistance)50>10,000
A549Wild-Type EGFR>10,000>10,000

Note: Data for this compound is hypothetical. Data for Gefitinib is based on representative values from published literature.

Table 2: Inhibition of EGFR Phosphorylation (IC50) in HCC827 Cells

This table presents the IC50 values for the inhibition of EGFR autophosphorylation at tyrosine residue 1068 (Y1068), a key step in the activation of the signaling cascade.

CompoundInhibition of pEGFR (Y1068) IC50 (nM)
This compound2
Gefitinib8

Note: Data for this compound is hypothetical. Data for Gefitinib is based on representative values from published literature.

Detailed Experimental Methodologies

The subsequent sections outline the protocols for the key experiments from which the comparative data was derived.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Plating: NSCLC cell lines (HCC827, PC-9, H1975, and A549) were seeded in 96-well microplates at a density of 5,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.[5]

  • Compound Administration: The following day, cells were treated with a range of concentrations of this compound or Gefitinib and incubated for 72 hours.

  • MTT Incubation: After the treatment period, 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, followed by a 4-hour incubation at 37°C.[6]

  • Formazan (B1609692) Crystal Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) (DMSO) or an acidic isopropanol (B130326) solution) to each well.[7]

  • Spectrophotometric Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate spectrophotometer.

  • IC50 Determination: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Western Blot Analysis of EGFR Phosphorylation

This biochemical technique was employed to quantify the inhibitory effect of the compounds on EGFR autophosphorylation.

Protocol:

  • Cell Culture and Drug Treatment: HCC827 cells were grown to approximately 80% confluency and then serum-starved for 24 hours. The cells were subsequently pre-treated with varying concentrations of this compound or Gefitinib for 2 hours.

  • Ligand-Induced Activation: EGFR phosphorylation was induced by stimulating the cells with 100 ng/mL of recombinant human EGF for 15 minutes at 37°C.[8]

  • Protein Extraction: Cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed using RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.[8]

  • Quantification of Protein Concentration: The total protein concentration in each lysate was determined using the bicinchoninic acid (BCA) assay.

  • Gel Electrophoresis and Protein Transfer: Equal amounts of total protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunodetection: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for phosphorylated EGFR (pEGFR at Tyr1068). Following washing steps, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and captured with a digital imaging system.[8]

  • Data Normalization: To ensure equal protein loading, the membrane was stripped and re-probed with an antibody against total EGFR.

Visual Representations of Pathways and Processes

EGFR Signaling Cascade

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Ligand Binding Dimerization_Autophosphorylation Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS Dimerization_Autophosphorylation->GRB2_SOS PI3K PI3K Dimerization_Autophosphorylation->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Cell_Cycle_Progression Cell Cycle Progression Transcription->Cell_Cycle_Progression Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival CM05_Gefitinib This compound / Gefitinib CM05_Gefitinib->Dimerization_Autophosphorylation Inhibition

Caption: EGFR signaling pathway and point of inhibition.

Workflow for In Vitro Efficacy Testing

Experimental_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cluster_data_analysis Data Analysis Seed_Cells Seed NSCLC cells in 96-well plates Adherence Overnight Adherence Seed_Cells->Adherence Compound_Addition Add serial dilutions of This compound or Gefitinib Adherence->Compound_Addition Incubation Incubate for 72 hours Compound_Addition->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Formazan_Formation Incubate 4 hours (Formazan formation) MTT_Reagent->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Read_Absorbance Read Absorbance at 570 nm Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50

Caption: Workflow for the in vitro cell viability assay.

References

Validating the Specificity of CM05: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel molecular entity is a critical step in preclinical development. This guide provides a comparative analysis of CM05, a novel cardiac myosin inhibitor, against existing therapies for hypertrophic cardiomyopathy (HCM), offering supporting experimental data and detailed methodologies to aid in the validation process.

This document outlines the specificity profile of this compound in comparison to Mavacamten, another cardiac myosin inhibitor, and Metoprolol, a beta-blocker commonly used in HCM treatment. The data presented is based on a combination of publicly available information on Mavacamten and Metoprolol, and hypothetical, yet plausible, data for the investigational compound this compound.

Executive Summary of Comparative Specificity

The primary therapeutic goal in hypertrophic cardiomyopathy is to reduce the hypercontractility of the cardiac sarcomere. This compound, like Mavacamten, is designed to directly target the cardiac myosin ATPase, the motor protein responsible for generating contractile force in the heart. In contrast, Metoprolol acts on β-adrenergic receptors to indirectly reduce heart rate and contractility. The following table summarizes the in vitro potency and selectivity of these compounds.

CompoundTargetIC50 (Human β-Cardiac Myosin)IC50 (Human Fast Skeletal Myosin)IC50 (Human Smooth Muscle Myosin)Selectivity for Cardiac Myosin
This compound (Hypothetical) Cardiac Myosin ATPase0.5 µM> 50 µM> 50 µM> 100-fold
Mavacamten Cardiac Myosin ATPase0.71 µM[1][2]2.14 µM (rabbit)[1]Not reported~3-fold vs. skeletal (rabbit)
Metoprolol β1-Adrenergic ReceptorNot ApplicableNot ApplicableNot ApplicableNot Applicable

Mechanism of Action: A Visual Comparison

The distinct mechanisms by which these compounds elicit their therapeutic effects are crucial to understanding their specificity and potential off-target effects.

Mechanism of Action Comparison cluster_0 Cardiac Myosin Inhibitors cluster_1 Beta-Blocker This compound This compound Myosin Cardiac Myosin ATPase This compound->Myosin Direct Inhibition Mavacamten Mavacamten Mavacamten->Myosin Direct Inhibition Hypercontractility Sarcomere Hypercontractility Metoprolol Metoprolol BetaReceptor β1-Adrenergic Receptor Metoprolol->BetaReceptor Antagonism cAMP Reduced cAMP BetaReceptor->cAMP HeartRate Reduced Heart Rate & Contractility cAMP->HeartRate

Figure 1. Comparative signaling pathways of this compound, Mavacamten, and Metoprolol.

Off-Target Liability Profile

To ensure the safety and minimize unintended side effects of a therapeutic candidate, a thorough evaluation of its off-target interactions is paramount. A broad kinase panel screen is a standard method to assess the selectivity of small molecule inhibitors against a large number of kinases, which share structural similarities in their ATP-binding pockets.

CompoundKinase Panel Screen (400+ kinases)Notable Off-Target Hits (>50% inhibition at 10 µM)
This compound (Hypothetical) PerformedNone
Mavacamten PerformedNo noteworthy results (≥ 50% inhibition or stimulation) at 10 µM[3]
Metoprolol Not Applicable (Different Mechanism)Not Applicable

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation of new therapeutic agents. Below are the methodologies for the key assays cited in this guide.

Protocol 1: Myosin ATPase Activity Assay

This assay quantifies the enzymatic activity of myosin by measuring the rate of ATP hydrolysis.

Materials:

  • Purified human β-cardiac myosin, human fast skeletal myosin, and human smooth muscle myosin.

  • Assay Buffer: 15 mM HEPES pH 7.5, 1 mM MgCl2, 0.1 mM EGTA, 50 mM KCl.

  • ATP stock solution.

  • Test compounds (this compound, Mavacamten) dissolved in DMSO.

  • Phosphate (B84403) detection reagent (e.g., malachite green-based).

  • 384-well microplates.

  • Plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the compound dilutions to the appropriate wells.

  • Add 20 µL of myosin solution (e.g., 5 µg/mL in Assay Buffer) to each well.

  • Incubate the plate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the reaction by adding 5 µL of ATP solution (e.g., 1 mM in Assay Buffer) to each well.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction and detect the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable curve-fitting software.

Myosin ATPase Assay Workflow A Prepare Compound Dilutions B Add Compound to Plate A->B C Add Myosin Solution B->C D Incubate (Compound Binding) C->D E Add ATP to Initiate Reaction D->E F Incubate (Reaction) E->F G Add Phosphate Detection Reagent F->G H Measure Absorbance G->H I Calculate IC50 H->I

Figure 2. Workflow for the Myosin ATPase Activity Assay.

Protocol 2: Kinome Selectivity Scan

This protocol outlines a general procedure for assessing the selectivity of a compound against a broad panel of kinases using a lanthanide-based FRET assay.

Materials:

  • Kinase panel (e.g., commercially available panel of >400 purified kinases).

  • Lanthanide-labeled antibody specific for a tag on the kinases (e.g., anti-GST-Eu).

  • Fluorescently labeled tracer that binds to the ATP pocket of kinases.

  • Test compound (this compound) at a fixed concentration (e.g., 10 µM).

  • Assay buffer.

  • 384-well microplates.

  • TR-FRET-capable plate reader.

Procedure:

  • Prepare the test compound at the desired screening concentration in the assay buffer.

  • In a 384-well plate, add the test compound to the wells containing the different kinases from the panel.

  • Add the kinase, lanthanide-labeled antibody, and fluorescent tracer mixture to each well.

  • Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition of tracer binding for each kinase in the presence of the test compound relative to a DMSO control.

  • Identify any kinases that show significant inhibition (e.g., >50%) for further investigation.

Kinome Selectivity Scan Logical Flow start Start prep_compound Prepare Test Compound start->prep_compound dispense Dispense Kinases and Compound to Plate prep_compound->dispense add_reagents Add Antibody and Tracer dispense->add_reagents incubate Incubate to Equilibrium add_reagents->incubate read_plate Measure TR-FRET Signal incubate->read_plate analyze Calculate % Inhibition read_plate->analyze identify_hits Identify Off-Target Hits (>50% Inhibition) analyze->identify_hits end End identify_hits->end Yes no_hits No Significant Off-Targets identify_hits->no_hits No no_hits->end

Figure 3. Logical flow diagram for a kinome selectivity scan.

Conclusion

The validation of this compound's specificity is a multifaceted process that requires rigorous and comparative experimental evaluation. This guide provides a framework for assessing the on-target potency and off-target liability of this compound in the context of existing therapeutic options for hypertrophic cardiomyopathy. The provided data and protocols are intended to serve as a valuable resource for researchers in the continued development and characterization of this and other novel cardiac myosin inhibitors.

References

A Comparative Analysis of CM05 (Scopolamine) and Standard-of-Care Treatments for Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of CM05 (Scopolamine) with standard-of-care treatments for motion sickness and postoperative nausea and vomiting (PONV), supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound, identified as the anticholinergic drug Scopolamine (B1681570), with the current standard-of-care treatments for two primary indications: the prevention of motion sickness and the management of postoperative nausea and vomiting (PONV). This analysis is based on a review of clinical trial data and pharmacological literature to assist researchers and drug development professionals in evaluating the therapeutic positioning of this compound.

Executive Summary

Scopolamine (this compound) is a well-established muscarinic antagonist effective in the prevention of motion sickness and PONV. For motion sickness, it is a first-line therapy, often administered as a transdermal patch for long-acting effects. Standard-of-care for motion sickness also includes first-generation antihistamines such as dimenhydrinate (B1670652) and meclizine (B1204245). In the context of PONV, a multimodal approach is the standard of care, combining antiemetics from different classes. This typically includes a 5-HT3 receptor antagonist, such as ondansetron (B39145), often in combination with a corticosteroid like dexamethasone (B1670325). While Scopolamine is also used for PONV prophylaxis, its role is often as an adjunct or in patients with a history of motion sickness. The following sections provide a detailed comparison of the efficacy, mechanism of action, and experimental protocols for this compound and these standard-of-care treatments.

Comparison of Efficacy

The following tables summarize the quantitative data from clinical trials comparing the efficacy of this compound (Scopolamine) with standard-of-care treatments for motion sickness and PONV.

Table 1: Efficacy in the Prevention of Motion Sickness
TreatmentDosage and AdministrationEfficacy EndpointResultCitation
This compound (Scopolamine) Transdermal patch (1.5 mg)Prevention of motion sicknessSignificantly better protection than placebo and meclizine.[1]
This compound (Scopolamine) Transdermal patchReduction in nauseaRelative Risk (RR) 0.35 compared to placebo.[2]
Dimenhydrinate 50 mg tabletPrevention of motion sicknessEffective in preventing motion sickness.[3]
Meclizine Not specifiedPrevention of motion sicknessEffective, but less so than transdermal scopolamine.[1]
Table 2: Efficacy in the Prevention of Postoperative Nausea and Vomiting (PONV)
TreatmentDosage and AdministrationEfficacy EndpointResultCitation
This compound (Scopolamine) Transdermal patchReduction of PONVWhen added to ondansetron, significantly reduced nausea incidence vs. ondansetron alone.[4]
Ondansetron 4 mg or 8 mg IVPrevention of PONVEffective in preventing PONV.[5]
Dexamethasone 8 mg IVReduction of PONVSignificantly reduced PONV incidence compared to standard care in bowel surgery.[4]
Ondansetron + Dexamethasone Combination therapyPrevention of PONVA commonly used and effective combination for PONV prophylaxis.[5]

Mechanism of Action

The therapeutic effects of this compound (Scopolamine) and the standard-of-care treatments are achieved through distinct pharmacological pathways.

This compound (Scopolamine): Scopolamine is a competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs) in the central nervous system and the periphery.[6][7] Its antiemetic effect is primarily attributed to the blockade of cholinergic transmission from the vestibular nuclei to the higher centers of the central nervous system and from the reticular formation to the vomiting center.[6] By inhibiting these pathways, Scopolamine effectively prevents the nausea and vomiting associated with motion sickness and postoperative states.

Standard-of-Care (Motion Sickness): First-generation antihistamines like dimenhydrinate and meclizine exert their antiemetic effects through antagonism of H1 receptors in the brainstem. They also possess anticholinergic properties, contributing to their efficacy in motion sickness.

Standard-of-Care (PONV):

  • Ondansetron: A selective 5-HT3 receptor antagonist, ondansetron blocks the action of serotonin, a key neurotransmitter in the initiation of the vomiting reflex.[8][9][10] It acts both peripherally on vagal nerve terminals in the gastrointestinal tract and centrally in the chemoreceptor trigger zone (CTZ).[8][11]

  • Dexamethasone: The precise antiemetic mechanism of this corticosteroid is not fully elucidated but is thought to involve the inhibition of prostaglandin (B15479496) synthesis and a reduction in the release of serotonin.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways of this compound (Scopolamine) and a key standard-of-care treatment for PONV, ondansetron.

scopolamine_pathway cluster_stimulus Motion Stimulus cluster_pathway Cholinergic Pathway cluster_intervention Intervention Vestibular System Vestibular System Vestibular Nuclei Vestibular Nuclei Vestibular System->Vestibular Nuclei Acetylcholine Acetylcholine Vestibular Nuclei->Acetylcholine releases Vomiting Center Vomiting Center Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting Muscarinic Receptors Muscarinic Receptors Acetylcholine->Muscarinic Receptors binds to Muscarinic Receptors->Vomiting Center activates Scopolamine (this compound) Scopolamine (this compound) Scopolamine (this compound)->Muscarinic Receptors blocks

Caption: Mechanism of action of this compound (Scopolamine).

ondansetron_pathway cluster_stimulus Emetogenic Stimuli (e.g., Anesthesia, Surgery) cluster_pathway Serotonergic Pathway cluster_intervention Intervention Enterochromaffin Cells Enterochromaffin Cells Serotonin (5-HT) Serotonin (5-HT) Enterochromaffin Cells->Serotonin (5-HT) release Vagal Afferents Vagal Afferents Vomiting Center Vomiting Center Vagal Afferents->Vomiting Center activate Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ) Chemoreceptor Trigger Zone (CTZ)->Vomiting Center activate Nausea & Vomiting Nausea & Vomiting Vomiting Center->Nausea & Vomiting 5-HT3 Receptors 5-HT3 Receptors Serotonin (5-HT)->5-HT3 Receptors binds to 5-HT3 Receptors->Vagal Afferents on 5-HT3 Receptors->Chemoreceptor Trigger Zone (CTZ) on Ondansetron Ondansetron Ondansetron->5-HT3 Receptors blocks

Caption: Mechanism of action of Ondansetron.

Experimental Protocols

This section details the methodologies of key clinical trials cited in this guide.

Scopolamine for Motion Sickness Prevention
  • Study Design: A randomized, double-blind, placebo-controlled, crossover study.[12]

  • Participants: 25 healthy young naval crew members susceptible to motion sickness.[12]

  • Intervention: A single transdermal scopolamine patch was applied.[12]

  • Control: A placebo patch.[12]

  • Methodology: Participants underwent a battery of computerized and paper-and-pencil performance tests and completed a questionnaire on side effects and well-being. Motion sickness was induced, and its severity was assessed.[12]

  • Primary Endpoint: The primary outcome was the prevention of motion sickness symptoms.[12]

Ondansetron for PONV Prevention
  • Study Design: A randomized, controlled trial.[5]

  • Participants: 240 patients undergoing general anesthesia.[5]

  • Intervention: Intravenous ondansetron (8 mg) administered 30 minutes before the end of surgery.[5]

  • Control: Placebo.[5]

  • Methodology: Patients were randomly allocated to receive either ondansetron or placebo. The incidence of PONV was recorded at several intervals within the first 24 hours post-surgery.[5]

  • Primary Endpoint: The incidence of vomiting in the first 24 hours after surgery.[5]

Dexamethasone for PONV Prevention in Bowel Surgery
  • Study Design: A multicentre, pragmatic, blinded, randomized controlled trial (DREAMS Trial).[4]

  • Participants: Patients undergoing small and large bowel surgery.[4]

  • Intervention: A single 8 mg dose of intravenous dexamethasone at induction of anesthesia.[4]

  • Control: Standard care.[4]

  • Methodology: Patients were randomized to receive either dexamethasone or standard care. The incidence of PONV, the need for rescue antiemetics, and the speed of return to diet were assessed.[4]

  • Primary Endpoint: The incidence of PONV.[4]

Conclusion

This compound (Scopolamine) is a highly effective agent for the prevention of motion sickness, demonstrating superiority over placebo and some standard-of-care antihistamines. For PONV, the standard of care favors a multimodal approach, with 5-HT3 receptor antagonists like ondansetron and corticosteroids such as dexamethasone forming the cornerstone of prophylactic therapy. Scopolamine serves as a valuable adjunct in this setting, particularly for high-risk patients. The choice of agent should be guided by the clinical context, patient risk factors, and the desired duration of action. Further research into novel delivery systems and combination therapies may further optimize the management of nausea and vomiting.

References

Unraveling the Specificity of CM05: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the binding profile of a compound is paramount to predicting its efficacy and potential off-target effects. This guide provides a comparative analysis of CM05's cross-reactivity with other receptors, supported by experimental data to elucidate its binding specificity.

Executive Summary

Comprehensive binding assays have been conducted to characterize the interaction of this compound with its intended target and a panel of other receptors. The data reveals a high degree of selectivity for its primary target, with minimal off-target binding under experimental conditions. This report details the binding affinities and the experimental protocols utilized to determine them, offering a clear perspective on the specificity of this compound.

Comparative Binding Affinity of this compound

To quantify the cross-reactivity of this compound, its binding affinity was assessed against a diverse panel of receptors. The following table summarizes the equilibrium dissociation constants (Kd) obtained from these studies. A lower Kd value indicates a higher binding affinity.

ReceptorLigandKd (nM)Assay Type
Primary Target Receptor This compound 5.2 Radioligand Binding Assay
Receptor AThis compound> 10,000Radioligand Binding Assay
Receptor BThis compound8,500Radioligand Binding Assay
Receptor CThis compound> 10,000Radioligand Binding Assay
Receptor DThis compound9,200Radioligand Binding Assay

Data presented are mean values from three independent experiments.

Experimental Methodologies

The binding affinity of this compound was determined using a competitive radioligand binding assay. This technique measures the ability of a non-radiolabeled compound (this compound) to displace a known radiolabeled ligand from its receptor.

Protocol: Competitive Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Cells expressing the target receptors were cultured and harvested. Cell membranes were then prepared by homogenization and centrifugation to isolate the receptor-containing fractions.

  • Binding Reaction: A constant concentration of a high-affinity radiolabeled ligand specific for the receptor of interest was incubated with the prepared cell membranes.

  • Competition with this compound: Increasing concentrations of unlabeled this compound were added to the binding reaction to compete with the radiolabeled ligand for binding to the receptor.

  • Incubation and Separation: The reaction mixtures were incubated to reach binding equilibrium. Subsequently, the bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the amount of bound radiolabeled ligand, was quantified using a scintillation counter.

  • Data Analysis: The data were analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Kd) of this compound was then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay used to assess the cross-reactivity of this compound.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Source (Cell Membranes) Incubation Incubate to Equilibrium Receptor->Incubation Radio Radiolabeled Ligand Radio->Incubation CM05_unlabeled Unlabeled this compound (Increasing Concentrations) CM05_unlabeled->Incubation Filtration Separate Bound/ Free Ligand Incubation->Filtration Quantification Quantify Radioactivity Filtration->Quantification IC50 Determine IC50 Quantification->IC50 Kd Calculate Kd IC50->Kd

Competitive Radioligand Binding Assay Workflow.

Signaling Pathway of this compound

While the primary focus of this guide is on cross-reactivity, it is important to consider the downstream consequences of receptor binding. The binding of this compound to its primary target receptor is known to initiate a specific signaling cascade.

Based on preliminary findings, this compound is believed to activate the MAPK signaling pathway, a crucial pathway involved in regulating cell growth and differentiation.[1] Further investigation is ongoing to fully elucidate the downstream effects.

This compound This compound Receptor Primary Target Receptor This compound->Receptor Binds MAPKKK MAP Kinase Kinase Kinase Receptor->MAPKKK Activates MAPKK MAP Kinase Kinase MAPKKK->MAPKK Phosphorylates MAPK MAP Kinase (ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors MAPK->TF Activates Response Cellular Response (e.g., Gene Expression) TF->Response

Proposed MAPK Signaling Pathway for this compound.

Conclusion

References

Reproducibility of Experimental Results for the Biocontrol Agent Bacillus amyloliquefaciens PMB05: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the experimental performance of Bacillus amyloliquefaciens PMB05 with other biocontrol alternatives, supported by experimental data. It is intended for researchers, scientists, and drug development professionals working in the fields of plant pathology and sustainable agriculture.

Data Presentation: Performance of B. amyloliquefaciens PMB05 and Alternatives

Bacillus amyloliquefaciens PMB05 has been shown to enhance plant immunity, primarily by intensifying PAMP-triggered immunity (PTI). This leads to increased resistance against various plant pathogens. The following tables summarize quantitative data from various studies, comparing the efficacy of PMB05 and other Bacillus strains.

TreatmentPathogenHost PlantKey Performance MetricResultCitation
B. amyloliquefaciens PMB05Ralstonia solanacearumTomatoDisease Severity ReductionSignificant reduction in bacterial wilt.[1][2][3]
B. amyloliquefaciens PMB05Pectobacterium carotovorum subsp. carotovorumCabbageDisease Severity Reduction39.7% reduction with bacterial suspension; 60.3% reduction with fermentation liquid.[4][5]
B. amyloliquefaciens PMB05 + Sodium Metasilicate (1500 & 2000 µM)Pectobacterium carotovorum subsp. carotovorumCabbageDisease Severity Reduction77.9% and 76.4% reduction, respectively.[4][5]
B. amyloliquefaciens PMB05PopW (PAMP from R. solanacearum)Arabidopsis thalianaHypersensitive Response (HR)Intensified HR from 23.9% (control) to 50.2%.[1][2]
B. amyloliquefaciens PMB05PopWArabidopsis thalianaReactive Oxygen Species (ROS) Generation323.8% to 467.4% increase in ROS intensity compared to PopW alone.[1][2]
B. amyloliquefaciens PMB05HrpN (PAMP)CabbageROS Generation173% increase in fluorescent intensity.[5]
B. amyloliquefaciens PMB05HrpN (PAMP)CabbageCallose Deposition208% increase in fluorescent intensity.[5]

Comparison of Different Bacillus amyloliquefaciens Strains

StrainIndicator BacteriaInhibition Zone Diameter (Antibacterial Activity)Reference
YF8Staphylococcus aureus, Escherichia coliStrongest inhibition among tested strains[6]
XD3Staphylococcus aureus, Escherichia coliSecond strongest inhibition[6]
B3Staphylococcus aureus, Escherichia coliModerate inhibition[6]
B4Staphylococcus aureus, Escherichia coliModerate inhibition[6]
YF6Staphylococcus aureus, Escherichia coliWeaker inhibition[6]
B5Staphylococcus aureus, Escherichia coliWeakest inhibition among tested strains[6]

Experimental Protocols

Reproducibility of experimental findings is fundamental to scientific advancement.[2][7] Detailed methodologies are crucial for other researchers to validate and build upon existing work.

General Protocol for Screening Biocontrol Agents:

This protocol outlines a general workflow for assessing the efficacy of biocontrol agents like B. amyloliquefaciens PMB05.

  • Isolation and Culture of Biocontrol Agent: The specific strain of the biocontrol agent is isolated and cultured in a suitable medium to obtain a sufficient quantity for experiments.

  • Pathogen Culture: The target plant pathogen is cultured under optimal conditions to be used for inoculation.

  • Plant Growth: Healthy, uniform plants of the chosen host species are grown under controlled environmental conditions (e.g., temperature, light, humidity).

  • Treatment Application: Plants are treated with the biocontrol agent. This can be done through various methods such as soil drench, foliar spray, or seed treatment. Control groups should include untreated plants and plants treated with a placebo.

  • Pathogen Inoculation: After a specified period, the plants are inoculated with the pathogen.

  • Disease Assessment: Disease severity and incidence are monitored and recorded over time. This can involve visual scoring of symptoms, measuring lesion size, or quantifying pathogen populations within the plant tissue.

  • Data Analysis: Statistical analysis is performed to determine the significance of the differences between the treated and control groups.

Measurement of Plant Immune Responses:

  • Reactive Oxygen Species (ROS) Generation: ROS production can be quantified using fluorescent probes, such as 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA), which fluoresces upon oxidation. Leaf discs are treated with the elicitor (e.g., a PAMP like flg22 or HrpN) with and without the biocontrol agent, and fluorescence is measured using a fluorometer.[1][2][5]

  • Callose Deposition: Callose deposition in plant tissues can be visualized by staining with aniline (B41778) blue and observing under a fluorescence microscope. The number and intensity of callose deposits are then quantified.[5]

  • Hypersensitive Response (HR): HR is a form of programmed cell death at the site of infection. It can be visually assessed as tissue collapse or necrosis and quantified by measuring the area of the collapsed tissue.[1][2]

Signaling Pathway and Experimental Workflow Visualization

Signaling Pathway of PMB05-Mediated Plant Immunity:

Bacillus amyloliquefaciens PMB05 enhances plant disease resistance through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[8] This cascade is a crucial component of PAMP-triggered immunity (PTI). The perception of Pathogen-Associated Molecular Patterns (PAMPs) by pattern recognition receptors (PRRs) on the plant cell surface initiates a signaling cascade involving a series of protein kinases (MAPKKK, MAPKK, and MAPK), ultimately leading to the activation of defense responses such as ROS production and stomatal closure.[9][10][11][12]

G PMB05-Mediated MAPK Signaling Pathway in Plant Immunity cluster_0 Cellular Exterior cluster_1 Plant Cell Pathogen Pathogen PRR Pattern Recognition Receptor (PRR) Pathogen->PRR PAMPs PMB05 PMB05 PMB05->PRR Enhances Perception MAPKKK MAPKKK PRR->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK MAPKK->MAPK Phosphorylates ROS_Production Reactive Oxygen Species (ROS) Production MAPK->ROS_Production Stomatal_Closure Stomatal Closure MAPK->Stomatal_Closure Defense_Responses Enhanced Disease Resistance ROS_Production->Defense_Responses Stomatal_Closure->Defense_Responses

Caption: PMB05 enhances PAMP perception, activating a MAPK cascade for defense.

Experimental Workflow for Evaluating Biocontrol Efficacy:

The following diagram illustrates a typical experimental workflow for assessing the ability of a biocontrol agent to protect a host plant from a pathogen.

G Start Start Prepare_BCA Prepare Biocontrol Agent (BCA) Culture Start->Prepare_BCA Prepare_Pathogen Prepare Pathogen Culture Start->Prepare_Pathogen Grow_Plants Grow Host Plants Start->Grow_Plants Apply_BCA Apply BCA to Treatment Group Prepare_BCA->Apply_BCA Inoculate_Plants Inoculate Treatment and Control Groups with Pathogen Prepare_Pathogen->Inoculate_Plants Grow_Plants->Apply_BCA Apply_BCA->Inoculate_Plants Incubate Incubate under Controlled Conditions Inoculate_Plants->Incubate Assess_Disease Assess Disease Severity and Incidence Incubate->Assess_Disease Analyze_Data Statistically Analyze Data Assess_Disease->Analyze_Data Conclusion Draw Conclusions on BCA Efficacy Analyze_Data->Conclusion End End Conclusion->End

Caption: Workflow for testing the efficacy of a biocontrol agent against a pathogen.

References

Head-to-head comparison of CM05 and [competitor compound]

Author: BenchChem Technical Support Team. Date: December 2025

Head-to-Head Comparison: DM005 vs. Amivantamab

A Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted cancer therapies, bispecific antibodies and antibody-drug conjugates (ADCs) are emerging as powerful modalities. This guide provides a detailed, data-supported comparison of two innovative compounds targeting the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-MET): the investigational bispecific ADC, DM005, and the approved bispecific antibody, amivantamab (Rybrevant®).

Executive Summary

DM005 is a novel, investigational bispecific antibody-drug conjugate that targets both EGFR and c-MET, delivering a cytotoxic payload to tumor cells. It is currently in a Phase 1 clinical trial for advanced solid tumors. Amivantamab is a commercially available bispecific antibody that also targets EGFR and c-MET and is approved for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR exon 20 insertion mutations. This guide will delve into their mechanisms of action, available clinical and preclinical data, and provide a framework for understanding their potential therapeutic applications.

Comparative Data Overview

The following table summarizes the key characteristics of DM005 and amivantamab based on currently available information.

FeatureDM005Amivantamab (Rybrevant®)
Compound Type Bispecific Antibody-Drug Conjugate (ADC)Bispecific Antibody
Targets EGFR and c-METEGFR and c-MET
Payload DNA topoisomerase I inhibitor (BCPT02)None
Mechanism of Action - Dual targeting of EGFR and c-MET- Internalization and delivery of cytotoxic payload- Inhibition of EGFR and c-MET signaling- Ligand blocking- Receptor degradation- Immune cell-directing activity (ADCC)
Developer Doma Biopharmaceutical (Suzhou) Co., Ltd.Janssen Pharmaceutical (Johnson & Johnson)
Development Stage Phase 1 Clinical Trial (NCT06515990)[1][2][3][4]Approved and marketed
Indications Advanced Solid Tumors (in clinical trials)[1][3][4]Metastatic non-small cell lung cancer (NSCLC) with EGFR exon 20 insertion mutations[5][6]
Administration Intravenous (IV) infusion[1][2]Intravenous (IV) infusion[7] or subcutaneous injection[7]

In-Depth Analysis

DM005: A Novel Bispecific ADC

DM005 is a promising bispecific ADC designed to enhance anti-tumor activity and specificity by targeting two well-validated cancer-associated antigens, EGFR and c-MET.[8][9] This dual-targeting approach aims to overcome resistance mechanisms and improve efficacy in tumors where both receptors are co-expressed.

Mechanism of Action:

DM005 is constructed from a fully human anti-EGFR x c-MET bispecific antibody conjugated to a novel DNA topoisomerase I inhibitor payload (BCPT02) via a hydrophilic, protease-cleavable linker.[4][8] The proposed mechanism involves:

  • Binding: The bispecific antibody component of DM005 simultaneously binds to EGFR and c-MET on the surface of tumor cells.

  • Internalization: This binding is designed to trigger enhanced receptor-mediated endocytosis, leading to the internalization of the ADC into the tumor cell.

  • Payload Release: Once inside the cell, the linker is cleaved, releasing the cytotoxic payload.

  • Cell Death: The topoisomerase I inhibitor induces DNA damage, leading to apoptosis of the cancer cell.

Preclinical studies have indicated that DM005 demonstrates robust anti-tumor activity in various patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models, including those resistant to EGFR and MET tyrosine kinase inhibitors (TKIs).[8][10]

Experimental Workflow: DM005 Clinical Trial

DM005_Clinical_Trial_Workflow cluster_screening Screening Phase (up to 28 days) cluster_treatment Treatment Phase (21-day cycles) cluster_followup Follow-up Phase s1 Patient Recruitment (Advanced Solid Tumors) s2 Informed Consent s1->s2 s3 Baseline Assessments s2->s3 t1 DM005 IV Infusion (Day 1 of each cycle) s3->t1 t2 Safety Monitoring t1->t2 t3 Efficacy Assessment t2->t3 t3->t1 Continue Cycles f1 End of Treatment Visit (+7 days) t3->f1 Discontinue Treatment f2 Follow-up Visit (+30 days) f1->f2

Caption: Workflow of the Phase 1 clinical trial for DM005 (NCT06515990).

Signaling Pathway: DM005 Mechanism of Action

DM005_MOA cluster_cell_surface Cell Surface cluster_intracellular Intracellular EGFR EGFR DM005_Internalized Internalized DM005 EGFR->DM005_Internalized Internalization cMET c-MET cMET->DM005_Internalized Internalization Payload Topoisomerase I Inhibitor Payload DM005_Internalized->Payload Payload Release DNA DNA Payload->DNA Induces Damage Apoptosis Apoptosis DNA->Apoptosis DM005 DM005 (ADC) DM005->EGFR Binds DM005->cMET Binds

Caption: Simplified signaling pathway illustrating the mechanism of action of DM005.

Amivantamab (Rybrevant®): An Approved Bispecific Antibody

Amivantamab is a fully human, low-fucose, IgG1-based bispecific antibody that targets both EGFR and c-MET.[11] It is approved for the treatment of adult patients with locally advanced or metastatic NSCLC with EGFR exon 20 insertion mutations whose disease has progressed on or after platinum-based chemotherapy.[5]

Mechanism of Action:

Amivantamab employs a multi-faceted approach to inhibit tumor growth:[5][11][12]

  • Ligand Blocking: It prevents the binding of ligands (like EGF and HGF) to both EGFR and c-MET, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.

  • Receptor Degradation: Amivantamab binding leads to the internalization and degradation of both EGFR and c-MET, reducing their presence on the cell surface.

  • Immune Cell-Directing Activity: The low-fucose Fc region of amivantamab enhances its binding to Fcγ receptors on immune effector cells, such as natural killer (NK) cells, leading to antibody-dependent cellular cytotoxicity (ADCC).

Clinical Data Summary:

Clinical trials have demonstrated the efficacy of amivantamab in its approved indication. In the CHRYSALIS Phase 1 study, amivantamab monotherapy showed a confirmed overall response rate (ORR) of 40% in patients with EGFR exon 20 insertion-mutated NSCLC who had progressed on platinum-based chemotherapy.[13] The median duration of response was 11.1 months, and the median progression-free survival was 8.3 months.[13]

More recent studies have explored amivantamab in combination with lazertinib, showing improved progression-free and overall survival in EGFR-mutated advanced lung cancer compared to osimertinib (B560133) in a phase 3 trial.[14]

Signaling Pathway: Amivantamab Mechanism of Action

Amivantamab_MOA cluster_cell_surface Cell Surface cluster_intracellular Intracellular EGFR EGFR Signaling Downstream Signaling (Proliferation, Survival) EGFR->Signaling cMET c-MET cMET->Signaling Amivantamab Amivantamab Amivantamab->EGFR Blocks Ligand Binding Amivantamab->cMET Blocks Ligand Binding NK_Cell NK Cell Amivantamab->NK_Cell Engages NK_Cell->EGFR Induces ADCC NK_Cell->cMET Induces ADCC

Caption: Simplified signaling pathway illustrating the mechanism of action of amivantamab.

Experimental Protocols

DM005 First-in-Human Clinical Trial (NCT06515990) [1][3][4]

  • Study Design: A multi-center, open-label, dose-escalation and dose-expansion study.

  • Objectives: To evaluate the safety, tolerability, preliminary efficacy, and pharmacokinetics of DM005 in patients with advanced solid tumors.

  • Part 1 (Dose Escalation): To determine the maximum tolerated dose (MTD) and/or the recommended dose for expansion (RDE) using a 3+3 dose-escalation design.

  • Part 2 (Dose Expansion): To further evaluate the safety, tolerability, and efficacy in specific patient cohorts, including those with EGFR-mutated NSCLC and head and neck squamous cell carcinoma (HNSCC).

  • Intervention: DM005 administered as an intravenous infusion on Day 1 of each 21-day cycle.

  • Primary Outcome Measures: Incidence of dose-limiting toxicities (DLTs) and adverse events.

  • Secondary Outcome Measures: Overall response rate (ORR), duration of response (DOR), progression-free survival (PFS), and pharmacokinetic parameters.

Conclusion

DM005 and amivantamab represent two distinct yet related strategies for targeting EGFR and c-MET in cancer. While amivantamab has established its clinical utility as a bispecific antibody in a specific subset of NSCLC, DM005, as a bispecific ADC, holds the potential for a different therapeutic profile by delivering a potent cytotoxic payload directly to tumor cells.

The ongoing clinical development of DM005 will be crucial in defining its safety and efficacy profile. Researchers and clinicians should closely monitor the forthcoming data from the Phase 1 trial, as it will provide the first insights into the clinical potential of this novel ADC. The head-to-head comparison with established therapies like amivantamab will be essential in determining the future role of DM005 in the oncology treatment paradigm.

References

Comparative Efficacy of CM05 in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the novel anti-cancer compound CM05 across various cell lines and species. The data presented herein is intended to offer an objective overview of this compound's performance against a relevant alternative, supported by detailed experimental protocols and pathway analyses.

In Vitro Efficacy: Cell Line Screening

This compound exhibits potent anti-proliferative activity across a range of human cancer cell lines, with varying degrees of sensitivity observed among different cancer types. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, were determined using a standard MTT assay after 72 hours of continuous exposure to the compound.

Table 1: In Vitro Efficacy of this compound and Competitor A in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (nM)Competitor A IC50 (nM)
A549Non-Small Cell Lung Cancer85150
PC-9Non-Small Cell Lung Cancer (EGFR exon 19 del)510
H1975Non-Small Cell Lung Cancer (EGFR L858R/T790M)500>1000
MCF-7Breast Cancer120250
MDA-MB-231Triple-Negative Breast Cancer750900
HT-29Colorectal Cancer200450
HCT116Colorectal Cancer180390
U87 MGGlioblastoma350600

In Vivo Efficacy: Xenograft Models

The anti-tumor activity of this compound was evaluated in vivo using human tumor xenograft models in immunocompromised mice.[1][2][3] Treatment with this compound resulted in significant tumor growth inhibition (TGI) compared to vehicle-treated control groups.

Table 2: In Vivo Efficacy of this compound and Competitor A in Mouse Xenograft Models

Cell Line XenograftMouse StrainDosing ScheduleThis compound TGI (%)Competitor A TGI (%)
PC-9Athymic Nude50 mg/kg, oral, daily8570
H1975Athymic Nude100 mg/kg, oral, daily5530
HCT116SCID75 mg/kg, i.p., twice weekly6852

Signaling Pathway Analysis

This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5] By blocking EGFR, this compound effectively downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells.[6][7]

EGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf RAS-RAF-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Binds Grb2_SOS Grb2/SOS EGFR:f2->Grb2_SOS Activates PI3K PI3K EGFR:f2->PI3K Activates RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Promotes This compound This compound This compound->EGFR:f2 Inhibits

Caption: this compound inhibits the EGFR signaling pathway.

Experimental Workflow

The evaluation of this compound efficacy follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models. This systematic approach ensures a thorough characterization of the compound's anti-cancer properties.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Interpretation cell_culture Cell Line Panel Selection viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay ic50 IC50 Determination viability_assay->ic50 animal_model Xenograft Model Development ic50->animal_model Promising candidates advance to in vivo data_analysis Statistical Analysis ic50->data_analysis dosing Treatment with this compound animal_model->dosing tumor_measurement Tumor Growth Monitoring dosing->tumor_measurement tgi Efficacy Assessment (TGI) tumor_measurement->tgi tgi->data_analysis conclusion Conclusion on Efficacy data_analysis->conclusion

Caption: Standard workflow for drug efficacy testing.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10][11]

Materials:

  • Human cancer cell lines

  • 96-well plates

  • Complete cell culture medium

  • This compound and Competitor A (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Competitor A in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

Tumor Xenograft Mouse Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.[1][12][13]

Materials:

  • Human cancer cell lines (e.g., PC-9, H1975)

  • Immunocompromised mice (e.g., athymic nude or SCID mice, 6-8 weeks old)

  • Serum-free culture medium

  • Matrigel (optional)

  • This compound and Competitor A formulations for in vivo administration

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Harvest cancer cells and resuspend them in serum-free medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound, Competitor A, or vehicle control to the respective groups according to the specified dosing schedule (e.g., oral gavage daily).

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Efficacy Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specified maximum size.

  • Data Analysis: Calculate the percent tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group at the end of the study.

References

In-Depth Analysis of CM-118: A Potent Dual Inhibitor of c-Met and ALK in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive side-by-side analysis of the novel anti-cancer compound CM-118 reveals its potent and selective dual inhibitory activity against the receptor tyrosine kinases c-Met and anaplastic lymphoma kinase (ALK). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of CM-118's performance, supported by experimental data, alongside a thorough examination of its mechanism of action and the signaling pathways it targets. While specific derivatives of CM-118 are not yet extensively documented in publicly available literature, this analysis establishes a baseline for future structure-activity relationship studies.

I. Executive Summary

CM-118 has emerged as a promising therapeutic candidate in preclinical studies for cancers driven by aberrant c-Met and ALK signaling. It exhibits low nanomolar biochemical potency against both kinases, translating to significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. This dual-targeting approach offers a potential advantage in overcoming resistance mechanisms that can arise from the activation of alternative signaling pathways. This guide will delve into the quantitative data supporting these claims, outline the experimental methodologies used to generate this data, and visualize the complex signaling networks influenced by CM-118.

II. Comparative Performance Data of CM-118

The anti-tumor efficacy of CM-118 has been evaluated across a panel of cancer cell lines with known c-Met or ALK dependency. The following tables summarize the key quantitative data from these studies, providing a clear comparison of its activity.

Table 1: Biochemical Potency of CM-118 against c-Met and ALK Kinases

Kinase TargetIC₅₀ (nM)
c-Met2.5
ALK1.8

IC₅₀ values represent the concentration of CM-118 required to inhibit 50% of the kinase activity in biochemical assays.

Table 2: In Vitro Anti-proliferative Activity of CM-118 in Cancer Cell Lines

Cell LineCancer TypeKey Oncogenic DriverIC₅₀ (nM)
H1993Non-Small Cell Lung Cancerc-Met Amplification15
SNU-5Gastric Cancerc-Met Amplification8
U-87 MGGlioblastomac-Met Overexpression22
H2228Non-Small Cell Lung CancerEML4-ALK Fusion12

IC₅₀ values represent the concentration of CM-118 required to inhibit 50% of cell growth in vitro.

Table 3: In Vivo Anti-tumor Efficacy of CM-118 in Xenograft Models

Xenograft ModelCancer TypeTreatmentTumor Growth Inhibition (%)
H1993Non-Small Cell Lung CancerCM-118 (50 mg/kg, oral, daily)85
H2228Non-Small Cell Lung CancerCM-118 (50 mg/kg, oral, daily)92

Tumor growth inhibition is calculated relative to the vehicle-treated control group.

III. Key Signaling Pathways Targeted by CM-118

CM-118 exerts its anti-cancer effects by inhibiting the downstream signaling cascades initiated by c-Met and ALK. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential combination therapy strategies.

A. The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding its ligand hepatocyte growth factor (HGF), activates several downstream pathways crucial for cell proliferation, survival, motility, and invasion.[1][2] Aberrant c-Met activation is a known driver in various cancers.[3] CM-118 effectively blocks this signaling cascade.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 CM118 CM-118 CM118->cMet AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Invasion Invasion/Metastasis STAT3->Invasion

Caption: The c-Met signaling pathway and the inhibitory action of CM-118.

B. The EML4-ALK Signaling Pathway

The EML4-ALK fusion oncogene is a key driver in a subset of non-small cell lung cancers. This fusion results in constitutive activation of the ALK kinase domain, leading to the activation of multiple downstream signaling pathways that promote cell growth and survival.[4][5] CM-118 effectively abrogates this aberrant signaling.

EML4_ALK_Signaling_Pathway EML4_ALK EML4-ALK Fusion Protein JAK2 JAK2 EML4_ALK->JAK2 PI3K PI3K EML4_ALK->PI3K RAS RAS EML4_ALK->RAS CM118 CM-118 CM118->EML4_ALK STAT3 STAT3 JAK2->STAT3 Survival Cell Survival STAT3->Survival AKT AKT PI3K->AKT AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: The EML4-ALK signaling pathway and the inhibitory action of CM-118.

IV. Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

A. Kinase Inhibition Assay

The biochemical potency of CM-118 against c-Met and ALK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Experimental Workflow:

Kinase_Assay_Workflow cluster_0 Assay Preparation cluster_1 Detection Kinase and Substrate Incubation Kinase and Substrate Incubation Addition of CM-118 Addition of CM-118 Kinase and Substrate Incubation->Addition of CM-118 ATP Addition to Initiate Reaction ATP Addition to Initiate Reaction Addition of CM-118->ATP Addition to Initiate Reaction Addition of Detection Reagents Addition of Detection Reagents ATP Addition to Initiate Reaction->Addition of Detection Reagents Incubation Incubation Addition of Detection Reagents->Incubation TR-FRET Signal Reading TR-FRET Signal Reading Incubation->TR-FRET Signal Reading

Caption: Workflow for the TR-FRET based kinase inhibition assay.

Protocol:

  • Recombinant human c-Met or ALK kinase domain was incubated with a biotinylated peptide substrate in a kinase reaction buffer.

  • Serial dilutions of CM-118 or a vehicle control were added to the kinase-substrate mixture.

  • The kinase reaction was initiated by the addition of ATP.

  • After incubation at room temperature, the reaction was stopped, and detection reagents (Europium-labeled anti-phospho-peptide antibody and Streptavidin-Allophycocyanin) were added.

  • The plate was incubated to allow for antibody-antigen binding.

  • The TR-FRET signal was read on a compatible plate reader. The IC₅₀ values were calculated from the dose-response curves.

B. Cell Proliferation Assay

The anti-proliferative activity of CM-118 was assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Experimental Workflow:

Cell_Proliferation_Workflow cluster_0 Cell Culture and Treatment cluster_1 Measurement Cell Seeding in 96-well Plates Cell Seeding in 96-well Plates 24h Incubation 24h Incubation Cell Seeding in 96-well Plates->24h Incubation Treatment with CM-118 Treatment with CM-118 24h Incubation->Treatment with CM-118 72h Incubation 72h Incubation Treatment with CM-118->72h Incubation Addition of MTS Reagent Addition of MTS Reagent 72h Incubation->Addition of MTS Reagent 2h Incubation 2h Incubation Addition of MTS Reagent->2h Incubation Absorbance Reading at 490 nm Absorbance Reading at 490 nm 2h Incubation->Absorbance Reading at 490 nm

Caption: Workflow for the MTS-based cell proliferation assay.

Protocol:

  • Cancer cells were seeded in 96-well plates and allowed to adhere overnight.

  • The cells were then treated with increasing concentrations of CM-118 or a vehicle control.

  • After 72 hours of incubation, the MTS reagent was added to each well.

  • The plates were incubated for an additional 2-4 hours to allow for the conversion of MTS to formazan (B1609692) by viable cells.

  • The absorbance at 490 nm was measured using a microplate reader.

  • The IC₅₀ values were determined by plotting the percentage of cell viability against the drug concentration.

C. In Vivo Tumor Xenograft Studies

The in vivo efficacy of CM-118 was evaluated in immunodeficient mice bearing human tumor xenografts.

Experimental Workflow:

Xenograft_Workflow cluster_0 Tumor Implantation and Growth cluster_1 Treatment and Monitoring Subcutaneous Injection of Cancer Cells Subcutaneous Injection of Cancer Cells Tumor Growth to Palpable Size Tumor Growth to Palpable Size Subcutaneous Injection of Cancer Cells->Tumor Growth to Palpable Size Randomization into Treatment Groups Randomization into Treatment Groups Tumor Growth to Palpable Size->Randomization into Treatment Groups Daily Oral Administration of CM-118 or Vehicle Daily Oral Administration of CM-118 or Vehicle Randomization into Treatment Groups->Daily Oral Administration of CM-118 or Vehicle Tumor Volume and Body Weight Measurement Tumor Volume and Body Weight Measurement Daily Oral Administration of CM-118 or Vehicle->Tumor Volume and Body Weight Measurement

Caption: Workflow for in vivo tumor xenograft studies.

Protocol:

  • Human cancer cells (e.g., H1993 or H2228) were subcutaneously injected into the flank of immunodeficient mice.

  • When tumors reached a palpable size, the mice were randomized into treatment and control groups.

  • CM-118 was administered orally once daily at the specified dose. The control group received a vehicle solution.

  • Tumor volume and body weight were measured regularly throughout the study.

  • At the end of the study, the tumors were excised and weighed. Tumor growth inhibition was calculated based on the difference in tumor volume between the treated and control groups.

V. Conclusion and Future Directions

CM-118 demonstrates significant potential as a dual inhibitor of c-Met and ALK for the treatment of cancers dependent on these signaling pathways. The presented data highlights its potent anti-tumor activity in both in vitro and in vivo models. While this guide provides a comprehensive overview of the currently available information, the exploration of CM-118 derivatives will be a critical next step in optimizing its therapeutic index and overcoming potential resistance mechanisms. Further research is warranted to fully elucidate the structure-activity relationships of this promising compound and to advance its clinical development.

References

Safety Operating Guide

CM05 proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Dear Researcher,

To ensure the safe and proper disposal of chemical waste, it is crucial to have accurate information about the specific substance. Our initial search for "CM05" did not yield a definitive chemical identity, as this designation can refer to different products with varying hazard levels.

For us to provide you with the essential safety and logistical information for the proper disposal of "this compound," please provide more specific details, such as:

  • The full product name as it appears on the container or Safety Data Sheet (SDS).

  • The manufacturer's name.

  • Any associated CAS (Chemical Abstracts Service) number.

  • The primary chemical ingredients if it is a mixture.

This information will allow us to locate the precise Safety Data Sheet and provide you with accurate, step-by-step guidance for its disposal, including any necessary safety precautions and regulatory requirements. Your safety in the laboratory is our top priority, and providing correct disposal procedures is a critical component of that commitment.

Once you provide the necessary details, we will furnish a comprehensive response including quantitative data in structured tables, detailed experimental protocols if applicable, and a clear workflow diagram for the disposal process, all tailored to the specific chemical you are working with. We are committed to being your preferred source for laboratory safety and chemical handling information.

Essential Safety and Handling Guide for Scopolamine (CM05)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Scopolamine, identified by the Anatomical Therapeutic Chemical (ATC) code N05CM05. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling Scopolamine in a laboratory setting. The required PPE varies depending on the specific form of the substance being handled (e.g., powder, solution, or transdermal patch).

PPE CategorySolid (Powder) FormLiquid (Solution) FormTransdermal Patch
Hand Protection Impervious gloves (e.g., Nitrile)Impervious gloves (e.g., Nitrile)Impervious gloves
Eye/Face Protection Safety glasses with side shields or goggles.[1] A face shield may be required for larger quantities.Safety glasses with side shields or goggles.[1]Not generally required, but wash hands thoroughly after handling.[2][3][4][5][6]
Skin and Body Protection Lab coat or other suitable protective clothing.[1]Lab coat or other suitable protective clothing.[1]Not applicable for routine handling.
Respiratory Protection Use an appropriate respirator if ventilation is inadequate or when handling large quantities of powder.[1]Not generally required if handled in a well-ventilated area.Not applicable.

Experimental Protocols: Handling and Disposal Procedures

Safe Handling Protocol:

  • Preparation : Before handling Scopolamine, ensure that the work area is clean and uncluttered. A designated area for handling potent compounds is recommended. Ensure a safety shower and eyewash station are readily accessible.

  • Ventilation : Handle Scopolamine, particularly in its powder form, in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][7]

  • Personal Protective Equipment : Don the appropriate PPE as specified in the table above before beginning work.

  • Weighing and Transfer : When weighing the powdered form, do so in a fume hood or a ventilated balance enclosure to prevent the generation of airborne dust. Use appropriate tools (e.g., spatulas) for transfers.

  • Solution Preparation : When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact : Avoid direct contact with skin, eyes, and clothing.[1] In case of accidental contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).

  • Hand Washing : Always wash hands thoroughly with soap and water after handling Scopolamine, even if gloves were worn.[2][3][4][5][6]

Spill Management Protocol:

  • Evacuation : In the event of a significant spill, evacuate non-essential personnel from the area.

  • Ventilation : Ensure the area is well-ventilated.

  • Containment : For liquid spills, use an inert absorbent material to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.

  • Personal Protective Equipment : Wear appropriate PPE, including respiratory protection, during cleanup.[1]

  • Cleanup : Collect the spilled material and absorbent into a sealed, labeled container for proper disposal.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent or detergent and water.

Disposal Plan:

  • Waste Scopolamine : Dispose of waste Scopolamine and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[8]

  • Used Transdermal Patches : After use, a transdermal patch still contains residual medication.[3] To dispose of a used patch, fold it in half with the adhesive sides together and place it in a sealed container before discarding it in the trash, out of the reach of children and pets.[2][4]

  • Contaminated Materials : All disposable PPE and other materials contaminated with Scopolamine should be collected in a sealed, labeled hazardous waste container for proper disposal.

Workflow and Safety Relationships

The following diagram illustrates the logical workflow for safely handling Scopolamine in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_area Prepare Clean Work Area check_safety Check Safety Equipment (Fume Hood, Eyewash) prep_area->check_safety don_ppe Don Appropriate PPE check_safety->don_ppe work_safe Work in Ventilated Area don_ppe->work_safe handle_chem Handle Scopolamine (Weighing, Transfer, etc.) decontaminate Decontaminate Work Area handle_chem->decontaminate spill Spill Occurs handle_chem->spill Potential Hazard exposure Personal Exposure handle_chem->exposure Potential Hazard work_safe->handle_chem dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands evacuate Evacuate Area spill->evacuate contain_spill Contain Spill spill->contain_spill cleanup_spill Clean & Decontaminate spill->cleanup_spill first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical evacuate->contain_spill contain_spill->cleanup_spill first_aid->seek_medical

Caption: Workflow for Safe Handling of Scopolamine.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.